Sodium dihydrogen citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7NaO7 |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
sodium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
HWPKGOGLCKPRLZ-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+] |
physical_description |
Dry Powder; Liquid; Other Solid White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180), also known as monosodium citrate or citric acid monosodium salt, is an acid salt of citric acid with the chemical formula NaH₂(C₆H₅O⇂).[1][2][3] It is a white, odorless, crystalline powder that is freely soluble in water and practically insoluble in ethanol.[1][3][4] This compound is widely utilized in the pharmaceutical, food, and cosmetic industries as a buffering agent, sequestrant, and excipient.[2][5][6] In pharmaceutical formulations, it plays a crucial role in maintaining pH stability, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs), and acting as an anticoagulant for stored blood.[2][3][5][7] This technical guide provides an in-depth overview of the core chemical properties of sodium dihydrogen citrate, supported by experimental protocols and data presented for clarity and practical application in research and development.
Core Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₇NaO₇ | [1][2][3][8] |
| Molecular Weight | 214.11 g/mol | [5][8][9][10][11] |
| CAS Number | 18996-35-5 | [1][2][9] |
| Appearance | White crystalline powder | [1][2][5] |
| Odor | Odorless | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| Melting Point | 211-212 °C | [1][3][5][9] |
| Boiling Point | 309.6 °C | [3][6][12] |
| Solubility in Water | Soluble, 53.5 g/L at 20 °C | [1][3][9][13] |
| Solubility in Ethanol | Insoluble/Negligible | [1][3][13] |
| Acidity (pKa) | pKa₂ of citric acid is relevant: ~4.76 | [14] |
| pH of Aqueous Solution (1% w/v) | 3.5 - 3.8 | [15] |
| pH of Aqueous Solutions | 1 mM: 4.07; 10 mM: 3.87; 100 mM: 3.71; 1000 mM: 3.48 | [1][16][17] |
| Hygroscopicity | Hygroscopic | [3][13][18] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties of this compound are provided below. These protocols are based on established analytical techniques and pharmacopeial methods.
Assay by Potentiometric Titration
This method determines the purity of this compound by titrating its acidic protons with a standardized strong base.
Principle: this compound has two remaining acidic protons from the citric acid molecule. These can be neutralized by a strong base, such as sodium hydroxide (B78521). The equivalence point, where all the acid has been neutralized, can be accurately determined by monitoring the pH change with a potentiometer (pH meter).
Apparatus and Reagents:
-
pH meter with a glass electrode and a reference electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Analytical balance
-
This compound (dried sample)
-
0.1 N Sodium Hydroxide (standardized solution)
-
Deionized water
Procedure:
-
Accurately weigh approximately 180 mg of the previously dried this compound sample.[19]
-
Dissolve the sample in 25 mL of deionized water in a 100 mL beaker.[19]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode and reference electrode into the solution, ensuring the tips are well-covered and do not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Titrate the solution with standardized 0.1 N sodium hydroxide from the burette. Add the titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the endpoint.
-
Continue the titration past the equivalence point until the pH stabilizes again.
-
The endpoint is determined by the point of maximum inflection on the titration curve (pH vs. volume of NaOH) or by calculating the first or second derivative of the curve.
-
Calculate the percentage purity of this compound. Each mL of 0.1 N sodium hydroxide is equivalent to 10.706 mg of C₆H₇NaO₇.[19]
Determination of pH of an Aqueous Solution
This protocol describes the measurement of the pH of a this compound solution at a specific concentration.
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Volumetric flasks
-
Analytical balance
-
This compound
-
Deionized water
-
Standard pH buffer solutions (e.g., pH 4.00 and 7.00)
Procedure:
-
Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.
-
To prepare a 1% (w/v) solution, accurately weigh 1.0 g of this compound.
-
Transfer the weighed solid to a 100 mL volumetric flask.
-
Add a portion of deionized water to dissolve the solid and then dilute to the mark with deionized water. Mix thoroughly.
-
Transfer a suitable amount of the prepared solution to a beaker.
-
Immerse the calibrated pH electrode into the solution and record the stable pH reading.
Preparation of a Citrate Buffer (e.g., 0.1 M, pH 4.5)
This compound is a key component in the preparation of citrate buffers. This protocol outlines the preparation of a citrate buffer at a specific pH.
Principle: A buffer solution resists changes in pH upon the addition of small amounts of acid or base. A citrate buffer is typically prepared by mixing citric acid and its conjugate base (citrate) or by mixing different sodium salts of citric acid. To achieve a specific pH, the ratio of the acid to its conjugate base is adjusted according to the Henderson-Hasselbalch equation. For a target pH of 4.5, the pKa₂ of citric acid (approximately 4.76) is relevant, involving the equilibrium between the dihydrogen citrate (H₂Cit⁻) and monohydrogen citrate (HCit²⁻) species.
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
This compound (NaH₂C₆H₅O₇)
-
Disodium (B8443419) Hydrogen Citrate (Na₂HC₆H₅O₇) or a strong base (e.g., NaOH)
-
Deionized water
Procedure (Method 1: Using two citrate salts):
-
Calculate the required molar ratio of the acid (this compound) and its conjugate base (disodium hydrogen citrate) to achieve the target pH of 4.5 using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).
-
Weigh the calculated amounts of this compound and disodium hydrogen citrate to achieve a total citrate concentration of 0.1 M in the final volume.
-
Dissolve the salts in a volume of deionized water less than the final desired volume.
-
Use a calibrated pH meter to check the pH of the solution.
-
Adjust the pH to 4.5 by adding small amounts of a concentrated solution of either the acidic or basic citrate salt.
-
Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.
Procedure (Method 2: Titration of this compound):
-
Dissolve the required amount of this compound to make a 0.1 M solution in a volume of deionized water less than the final volume.
-
While monitoring with a calibrated pH meter, slowly add a standardized solution of a strong base (e.g., 1 M NaOH) until the pH of the solution reaches 4.5.[3]
-
Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in specific intracellular signaling pathways in the same manner as signaling molecules, its role in pharmaceutical quality control involves a critical logical workflow. The following diagram illustrates a typical workflow for the quality control of this compound as a raw material in a pharmaceutical manufacturing setting.
Caption: Quality Control Workflow for this compound.
Conclusion
This compound is a versatile excipient with well-defined chemical and physical properties that are critical to its function in various applications, particularly in the pharmaceutical industry. Its acidic nature, buffering capacity, and solubility profile are key parameters that must be carefully controlled and monitored. The experimental protocols and logical workflows presented in this guide provide a framework for the accurate characterization and quality assessment of this compound, ensuring its suitability and performance in research, development, and manufacturing. A thorough understanding of these technical aspects is essential for scientists and professionals working to develop safe, stable, and effective products.
References
- 1. fao.org [fao.org]
- 2. spectrabase.com [spectrabase.com]
- 3. physical chemistry - How do I make a 0.5 M citrate buffer at pH 4.5? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Method of Analysis for Sodium Citrate | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. Sodium citrate (dihydrate) | C6H9Na3O9 | CID 138319705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. Sodium citrate(68-04-2) 1H NMR spectrum [chemicalbook.com]
- 13. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. Solved To create 100m of a 0.1M citrate buffer (ph 4.5). I | Chegg.com [chegg.com]
- 15. Atom Scientific Ltd | Product | this compound 99% Anhydrous [atomscientific.com]
- 16. jmscience.com [jmscience.com]
- 17. usbio.net [usbio.net]
- 18. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 19. chem.fsu.edu [chem.fsu.edu]
An In-depth Technical Guide to the Molecular Structure of Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180), also known as monosodium citrate, is the monosodium salt of citric acid. It is a weak organic acid salt widely utilized in the pharmaceutical, food, and chemical industries for its buffering, chelating, and flavor-enhancing properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental protocols related to sodium dihydrogen citrate, with a focus on providing detailed, actionable information for professionals in research and development.
Molecular Structure and Chemical Identity
This compound is an ionic compound formed from a sodium cation (Na⁺) and a dihydrogen citrate anion (C₆H₇O₇⁻). The dihydrogen citrate anion is derived from citric acid, a tricarboxylic acid, through the loss of one proton from one of its three carboxylic acid groups. The negative charge is delocalized across the carboxylate group. The remaining two carboxylic acid groups and the hydroxyl group remain protonated.
The chemical structure consists of a central carbon atom bonded to a hydroxyl group, a carboxymethyl group (-CH₂COOH), and two other carboxyl groups, one of which is deprotonated to form the carboxylate that ionically bonds with the sodium ion.
Below is a diagram illustrating the ionic and covalent bonding within this compound.
Physicochemical Properties
A summary of the key physicochemical properties of anhydrous this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₇NaO₇ | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| CAS Number | 18996-35-5 | [2] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 212 °C | [3] |
| Solubility in Water | 135 g/L at 20 °C | [4] |
| Solubility in Ethanol (B145695) | Insoluble | [2][5] |
| pH (1% solution) | 3.5 - 3.8 | [1] |
| pKa of Citric Acid | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 |
Experimental Protocols
Synthesis of Anhydrous this compound
Principle:
This compound is synthesized by the partial neutralization of citric acid with a stoichiometric amount of sodium bicarbonate. The reaction proceeds with the evolution of carbon dioxide gas. The anhydrous product is obtained by crystallization from the resulting solution.
Materials:
-
Citric acid (anhydrous), reagent grade
-
Sodium bicarbonate, reagent grade
-
Deionized water
-
Ethanol (95%)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Dissolution of Citric Acid: In a 500 mL beaker, dissolve 19.21 g (0.1 mol) of anhydrous citric acid in 100 mL of deionized water with gentle stirring.
-
Neutralization: While stirring, slowly add 8.40 g (0.1 mol) of sodium bicarbonate in small portions to the citric acid solution. The addition should be gradual to control the effervescence from the release of carbon dioxide.
-
Completion of Reaction: Continue stirring the solution for 30 minutes after the final addition of sodium bicarbonate to ensure the reaction is complete. The final solution should be clear.
-
Crystallization: Gently heat the solution to reduce its volume to approximately 50-60 mL. Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the crystals in an oven at 80-90 °C to a constant weight to obtain anhydrous this compound.
Assay of this compound by Titration
Principle:
The purity of the synthesized this compound can be determined by titration with a standardized solution of sodium hydroxide (B78521). The dihydrogen citrate anion has two remaining acidic protons that can be neutralized by a strong base.
Materials:
-
This compound (dried sample)
-
0.1 N Sodium hydroxide (standardized solution)
-
Deionized water
-
Potentiometric titrator or pH meter
-
Buret
-
Beaker
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 180 mg of the dried this compound sample.[6]
-
Dissolution: Dissolve the weighed sample in 25 mL of deionized water in a beaker.[6]
-
Titration: Titrate the solution with standardized 0.1 N sodium hydroxide.[6]
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically. The endpoint corresponds to the second equivalence point where both acidic protons of the dihydrogen citrate anion have been neutralized.
-
Calculation: Calculate the purity of the this compound using the following formula:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of the NaOH solution
-
E = Equivalent weight of this compound (10.706 mg/mL of 0.1 N NaOH)[6]
-
W = Weight of the sample (mg)
-
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification and structural elucidation of this compound. The spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3500-2500 (broad) | O-H stretching of carboxylic acids and hydroxyl group |
| ~1730 | C=O stretching of the protonated carboxylic acid groups |
| ~1600-1550 | Asymmetric stretching of the carboxylate group (COO⁻) |
| ~1450-1380 | Symmetric stretching of the carboxylate group (COO⁻) |
| ~1250-1000 | C-O stretching of carboxylic acids and the hydroxyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed information about the carbon-hydrogen framework of the dihydrogen citrate anion.
¹H NMR: The proton NMR spectrum of the dihydrogen citrate anion in D₂O would be expected to show two diastereotopic protons of each of the two methylene (B1212753) (-CH₂-) groups as a pair of doublets (an AX system) due to the chiral center at the C3 carbon.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms in the dihydrogen citrate anion, including the three carboxyl carbons, the central quaternary carbon, and the two methylene carbons.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization and quality control.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, and relevant experimental protocols for this compound. The structured presentation of quantitative data and methodologies aims to support researchers, scientists, and drug development professionals in their work with this important compound. The provided diagrams and workflows offer clear visual aids to complement the technical descriptions.
References
- 1. 144-33-2 CAS | di-SODIUM HYDROGEN CITRATE | Inorganic Salts | Article No. 05896 [lobachemie.com]
- 2. This compound | 18996-35-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 18996-35-5 CAS | this compound | Laboratory Chemicals | Article No. 5856R [lobachemie.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. fao.org [fao.org]
Synthesis of Sodium Dihydrogen Citrate: An In-depth Technical Guide for Laboratory Use
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of sodium dihydrogen citrate (B86180) (also known as monosodium citrate). Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows visualized using Graphviz to ensure procedural clarity.
Introduction
Sodium dihydrogen citrate (NaC₆H₇O₇) is the monosodium salt of citric acid.[1] It is widely utilized in the pharmaceutical and food industries as a buffering agent, sequestrant, and anticoagulant for blood samples.[1][2] In a laboratory setting, the synthesis of this compound is a fundamental acid-base reaction that requires precise control of stoichiometry to ensure the formation of the desired monosodium salt over its disodium (B8443419) and trisodium (B8492382) counterparts. This guide details a reliable method for its preparation and purification for research and development applications.
Chemical Principles
The synthesis of this compound involves the partial neutralization of citric acid, a triprotic acid, with a sodium base.[1] The reaction can be performed using sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃). The key to producing the monosodium salt is to control the molar ratio of the reactants. For this compound, a 1:1 molar ratio of citric acid to a monoprotic sodium source (like NaOH or NaHCO₃) is required.
The reaction with sodium hydroxide is as follows:
C₆H₈O₇ + NaOH → NaC₆H₇O₇ + H₂O
When using sodium bicarbonate, the reaction produces carbon dioxide as a byproduct:
C₆H₈O₇ + NaHCO₃ → NaC₆H₇O₇ + H₂O + CO₂
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Solubility |
| Citric Acid (anhydrous) | C₆H₈O₇ | 192.12 | White crystalline solid | Highly soluble in water and ethanol |
| Sodium Hydroxide | NaOH | 40.00 | White solid (pellets/flakes) | Highly soluble in water |
| This compound | NaC₆H₇O₇ | 214.11[3] | White crystalline powder[3] | Freely soluble in water; practically insoluble in ethanol[1][3] |
| Property | Value | Reference |
| pH of this compound Solution (10% w/v) | 3.4 - 3.8 | [3] |
| Melting Point of this compound | 211-212 °C | [4] |
| Assay Purity | ≥ 99.0% | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of this compound in a laboratory setting.
Synthesis of this compound
This protocol is based on the neutralization of citric acid with sodium hydroxide.
Materials:
-
Citric acid (anhydrous, C₆H₈O₇)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter or pH indicator strips
Procedure:
-
Prepare a solution of citric acid: Accurately weigh 19.21 g (0.1 mol) of anhydrous citric acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Stir the solution using a magnetic stirrer until all the citric acid has dissolved.
-
Prepare a solution of sodium hydroxide: Accurately weigh 4.00 g (0.1 mol) of sodium hydroxide pellets. In a separate beaker, carefully dissolve the NaOH in 50 mL of deionized water. Caution: The dissolution of NaOH is exothermic. Allow the solution to cool to room temperature.
-
Reaction: Slowly add the sodium hydroxide solution to the citric acid solution while continuously stirring. Monitor the pH of the reaction mixture. The addition should be dropwise as the pH approaches the target range of 3.5 - 3.8.
-
Completion: Once all the sodium hydroxide solution has been added, continue stirring for another 15-20 minutes to ensure the reaction is complete. The final pH of the solution should be between 3.4 and 3.8.[3]
Purification by Crystallization
Procedure:
-
Concentration: Gently heat the reaction solution on a hot plate to evaporate the water and concentrate the solution. Continue heating until the solution is reduced to about one-third of its original volume or until small crystals begin to form on a cooled glass rod dipped into the solution.[5]
-
Cooling: Cover the beaker and allow the concentrated solution to cool slowly to room temperature. For enhanced crystallization, the beaker can be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature of 90-105°C to a constant weight.[6] The loss on drying should not be more than 0.4%.[3]
Characterization and Purity Assessment
Assay by Titration: The purity of the synthesized this compound can be determined by titration with a standardized solution of sodium hydroxide.[3]
Procedure:
-
Accurately weigh approximately 180 mg of the dried synthesized this compound.
-
Dissolve the sample in 25 mL of deionized water.
-
Titrate the solution with a standardized 0.1 N sodium hydroxide solution using a potentiometric endpoint determination or a suitable indicator.
-
Each mL of 0.1 N sodium hydroxide is equivalent to 10.706 mg of C₆H₇NaO₇.[3]
Calculation of Purity: Purity (%) = [(Volume of NaOH (mL) × Normality of NaOH × 10.706) / (Weight of sample (mg))] × 100
Calculation of Yield: Theoretical Yield (g) = Moles of limiting reactant × Molar mass of this compound Actual Yield (g) = Weight of the dried, purified product Percentage Yield (%) = (Actual Yield / Theoretical Yield) × 100
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of this compound solution.
Caption: Workflow for the purification of this compound by crystallization.
Conclusion
The synthesis of this compound via the partial neutralization of citric acid is a straightforward and reproducible method for obtaining this valuable compound for laboratory use. By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can confidently produce high-purity this compound for their specific applications in drug development and other scientific endeavors. The provided workflows and quantitative data serve as a practical resource to ensure successful and efficient synthesis.
References
- 1. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. fao.org [fao.org]
- 4. Simple Steps for Making Sodium Citrate Buffer [thoughtco.com]
- 5. youtube.com [youtube.com]
- 6. CN102311336B - Method for preparing anhydrous monosodium citrate - Google Patents [patents.google.com]
"monosodium citrate vs trisodium citrate properties"
An In-depth Technical Guide to the Properties of Monosodium Citrate (B86180) and Trisodium (B8492382) Citrate
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical, physical, and pharmacological properties of monosodium citrate and trisodium citrate. It includes detailed experimental protocols for property determination and visual diagrams to illustrate key mechanisms and workflows.
Core Chemical and Physical Properties
Monosodium citrate and trisodium citrate are the monosodium and trisodium salts of citric acid, respectively. The primary distinction lies in the degree of neutralization of the three carboxylic acid groups on the citric acid molecule.[1] This structural difference results in significantly different properties, most notably the pH of their aqueous solutions. Monosodium citrate is an acid salt, creating an acidic solution, while trisodium citrate is a neutral to weakly basic salt, yielding an alkaline solution.[2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of anhydrous monosodium citrate and trisodium citrate (anhydrous and dihydrate forms).
Table 1: Chemical and Physical Properties
| Property | Monosodium Citrate (Anhydrous) | Trisodium Citrate (Anhydrous) | Trisodium Citrate (Dihydrate) |
| Synonyms | Sodium Dihydrogen Citrate[3] | Trisodium Salt of Citric Acid[4] | Citric Acid Trisodium Salt Dihydrate[5] |
| Chemical Formula | C₆H₇NaO₇[3] | C₆H₅Na₃O₇[4] | C₆H₅Na₃O₇·2H₂O |
| Molecular Weight | 214.11 g/mol | 258.07 g/mol [4] | 294.10 g/mol [4] |
| Appearance | White, odorless, crystalline powder[6] | White, crystalline powder or granular crystals[5] | Odorless, colorless monoclinic crystals or white crystalline powder[5] |
| Taste | Slightly acidic, sour, and salty taste | Saline, mildly tart taste | Cooling, saline taste |
| pH (Aqueous Solution) | 3.4 - 3.8 (1% solution) | 7.5 - 9.0 (5% solution) | 7.5 - 9.0 (5% solution) |
| Melting Point | >200°C (Decomposes)[6] | >300°C (Decomposes) | Loses water at ~150°C, decomposes at higher temperatures |
| Solubility in Water | Freely soluble[3] | Freely soluble | Freely soluble (1g in 1.5 mL at 25°C)[5] |
| Solubility in Ethanol | Practically insoluble[3] | Practically insoluble[5] | Insoluble[5] |
| Hygroscopicity | Less hygroscopic than citric acid[6] | Slightly deliquescent in moist air[5] | Slightly deliquescent in moist air[5] |
Data compiled from multiple sources.[1][4][5][6]
Pharmacological and Pharmaceutical Properties
Both monosodium and trisodium citrate are widely used in the pharmaceutical industry as excipients and, in some cases, as active ingredients.[7] Their primary functions are related to their buffering capacity and their ability to chelate divalent cations like calcium.
Table 2: Pharmacological and Pharmaceutical Applications
| Application | Monosodium Citrate | Trisodium Citrate | Mechanism of Action |
| Buffering Agent / pH Modifier | Yes (for acidic pH range) | Yes (for neutral to alkaline pH range) | As components of a weak acid/conjugate base system, they resist changes in pH.[2][6] |
| Anticoagulant | Yes | Yes (more common) | Chelates calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade, thereby preventing clotting.[3][7] |
| Systemic Alkalizer | Limited | Yes | Metabolized in the body to bicarbonate ions, which can neutralize excess acid in the blood and urine, treating metabolic acidosis.[2][8] |
| Excipient in Formulations | Used in dry blends, effervescent tablets due to lower hygroscopicity.[6] | Used in oral solutions, injectables, and as an emulsifying salt. | Provides pH stability to the active pharmaceutical ingredient (API), enhancing shelf-life and bioavailability.[6] |
| Urinary Alkalization | Yes | Yes | Increases urine pH to help prevent the formation of certain types of kidney stones.[3][7] |
| Sequestrant / Chelating Agent | Yes | Yes | Forms stable complexes with metal ions, preventing them from participating in unwanted reactions. |
Data compiled from multiple sources.[3][2][6][7][8]
Key Mechanisms and Workflows
Mechanism of Action: Anticoagulation
The primary mechanism by which citrate salts act as anticoagulants is through the chelation of ionized calcium (Ca²⁺). Calcium is a critical cofactor for several vitamin K-dependent clotting factors (Factors II, VII, IX, and X) in the coagulation cascade. By binding to calcium, citrate effectively removes it from the plasma, arresting the cascade and preventing clot formation.[9][10] This is the principle behind its use in blood collection tubes and for regional anticoagulation during dialysis.[9][11]
Caption: Citrate's anticoagulation mechanism via chelation of Ca²⁺ ions.
Citrate Metabolism
Upon absorption, citrate ions enter the body's metabolic pathways.[8] The primary fate of citrate is its entry into the citric acid cycle (also known as the Krebs cycle or TCA cycle), which occurs in the mitochondria of cells.[12] In this cycle, citrate is sequentially oxidized to release stored energy, which is captured in the form of ATP.[13] The complete metabolism of one mole of citrate ultimately yields bicarbonate, which contributes to the systemic alkalinizing effect of sodium citrate salts.[2][14]
Experimental Protocols
The following sections outline standard methodologies for determining key properties of monosodium and trisodium citrate.
Assay (Purity Determination) via Non-Aqueous Titration
This method is adapted from the United States Pharmacopeia (USP) monograph for Sodium Citrate and is suitable for determining the purity of citrate salts.[4][15]
Principle: The citrate salt is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid). The endpoint is determined potentiometrically.
Methodology:
-
Preparation: Accurately weigh approximately 350 mg of the citrate sample, previously dried at 180°C for 18 hours.
-
Dissolution: Transfer the sample to a 250-mL beaker and add 100 mL of glacial acetic acid. Stir until the sample is completely dissolved.
-
Titration: Titrate the solution with 0.1 N perchloric acid, using a potentiometer with a suitable electrode system to detect the endpoint.
-
Blank Correction: Perform a blank determination using 100 mL of glacial acetic acid without the sample and make any necessary corrections to the final titration volume.
-
Calculation: Calculate the percentage of the citrate salt in the sample. Each mL of 0.1 N perchloric acid is equivalent to 8.602 mg of anhydrous trisodium citrate (C₆H₅Na₃O₇). The equivalence for monosodium citrate must be calculated based on its stoichiometry.
Determination of pH
Principle: The pH of an aqueous solution of the citrate salt is measured using a calibrated pH meter.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of the citrate salt at a specified concentration (e.g., 1% w/v for monosodium citrate, 5% w/v for trisodium citrate).
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.
-
Measurement: Immerse the pH electrode in the sample solution and record the stable pH reading at a constant temperature (e.g., 25°C).
Determination of pKa via Potentiometric Titration
Principle: A solution of the acidic species (citric acid or monosodium citrate) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.[16][17]
References
- 1. Khan Academy [khanacademy.org]
- 2. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Sodium Citrate EP BP Ph Eur USP IP FCC Food grade manufacturers [mubychem.com]
- 6. citribel.com [citribel.com]
- 7. Sodium Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Sodium Citrate and Citric Acid Oral Solution: Package Insert / Prescribing Info [drugs.com]
- 9. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]
- 10. youtube.com [youtube.com]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Solubility of Sodium Dihydrogen Citrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium dihydrogen citrate (B86180) in various organic solvents. Due to the limited availability of extensive quantitative data for sodium dihydrogen citrate, this guide presents the available qualitative and quantitative information for the target compound, supplemented with more extensive data for the parent compound, citric acid, to provide a valuable comparative reference. The guide also includes a detailed experimental protocol for determining the solubility of solids in liquids.
Introduction to this compound
This compound (monosodium citrate) is an acid salt of citric acid. It is a white, crystalline powder that is highly soluble in water and is commonly used in the food and pharmaceutical industries as a buffering agent, sequestrant, and anticoagulant for blood samples.[1][2] Its solubility in non-aqueous solvents is a critical parameter in various applications, including drug formulation, organic synthesis, and the development of novel delivery systems.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following sections summarize the available solubility data for this compound and citric acid.
This compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, various sources consistently report its general solubility characteristics.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 53.5 g/L | [3] |
| Ethanol | Ambient | Insoluble / Practically Insoluble | [2][4][5] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Insoluble | [1] |
Citric Acid (for comparative reference)
As the parent compound, the solubility of citric acid in various organic solvents has been more thoroughly investigated and can offer insights into the potential behavior of its monosodium salt.
Table 2: Quantitative Solubility of Citric Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference(s) |
| Ethanol | 25 | 62 | [6] |
| Amyl Acetate | 25 | 4.41 | [6] |
| Diethyl Ether | 25 | 1.05 | [6] |
Experimental Protocol: Determination of Solid Solubility using the Shake-Flask Method
The following protocol details a standard and reliable method for determining the equilibrium solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of achieving a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials
-
This compound (or other solid solute)
-
Organic Solvent of Interest
-
Analytical Balance (± 0.1 mg)
-
Thermostatic Shaker Bath or Incubator
-
Centrifuge
-
Syringe Filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
Gravimetric analysis equipment (drying oven, desiccator, pre-weighed weighing vessels) or a suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Place the sealed container in a thermostatic shaker bath set to the desired temperature.
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. It is advisable to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the sample at the same temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the aliquot using a syringe filter that is compatible with the solvent and has been pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.
-
Accurately weigh or measure the volume of the filtered saturated solution.
-
-
Quantification of Solute Concentration (Gravimetric Method):
-
Transfer a precisely weighed amount of the filtered saturated solution to a pre-weighed, dry weighing vessel.
-
Evaporate the solvent in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.
-
Once the solvent is fully evaporated, cool the vessel in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The mass of the dissolved solute is the final constant weight of the vessel minus the initial weight of the empty vessel.
-
The mass of the solvent is the initial weight of the saturated solution aliquot minus the mass of the dissolved solute.
-
Calculate the solubility in desired units (e.g., g/100 g solvent, mg/mL).
-
-
Data Reporting:
-
Report the solubility value along with the specific solvent, temperature, and the analytical method used for quantification.
-
Workflow and Visualization
The following diagrams illustrate the logical flow of the experimental protocol for solubility determination.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide summarizes the currently available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the comparative data for citric acid offer a useful starting point for researchers and formulation scientists. The detailed experimental protocol for the shake-flask method provides a robust framework for generating reliable solubility data in-house for specific solvent systems of interest. Further research is warranted to establish a comprehensive quantitative solubility profile of this compound in a broader range of organic solvents to support its expanding applications in various scientific and industrial fields.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 3. Sodium dihydrogencitrate 99 18996-35-5 [sigmaaldrich.com]
- 4. Monosodium Citrate or this compound Manufacturers, SDS [mubychem.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
Anhydrous Sodium Dihydrogen Citrate: A Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physical characteristics of anhydrous sodium dihydrogen citrate (B86180) (also known as monosodium citrate). This compound is a crucial excipient in pharmaceutical formulations, valued for its roles as a buffering agent and sequestrant. Understanding its physical properties is paramount for formulation development, ensuring product stability, and maintaining quality control.
General and Molecular Information
Anhydrous sodium dihydrogen citrate is the monosodium salt of citric acid. It is produced by the partial neutralization of citric acid.[1] Its identity and fundamental properties are summarized below.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | Monosodium citrate, Sodium citrate monobasic | [2][3][4] |
| CAS Number | 18996-35-5 | [2][3] |
| Molecular Formula | C₆H₇NaO₇ (or NaH₂C₆H₅O₇) | [2][4] |
| Molecular Weight | 214.11 g/mol | [2][4] |
| Appearance | White, odorless, crystalline powder | [2][4][5] |
Physicochemical Properties
Solubility
Anhydrous this compound is characterized by its high solubility in water and practical insolubility in ethanol.[1][4][6] This differential solubility is critical for its application in aqueous-based formulations and for purification processes.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 135 |
| Ethanol | Ambient | Insoluble |
pH and Buffering Capacity
As an acid salt, solutions of this compound are acidic. Its buffering capacity is a key functional characteristic in pharmaceutical preparations, helping to maintain a stable pH environment.[2]
| Concentration | pH Range | Reference(s) |
| 1% w/v Solution | 3.5 - 3.8 | [2] |
| 1 in 10 Solution | 3.4 - 3.8 | [7] |
| 1 mM Solution | ~4.07 | [8] |
| 10 mM Solution | ~3.87 | [8] |
| 100 mM Solution | ~3.71 | [8] |
| 1000 mM Solution | ~3.48 | [8] |
Hygroscopicity
Anhydrous this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This property necessitates careful handling and storage conditions to prevent degradation and changes in physical properties.
The logical workflow for handling this hygroscopic material is outlined below.
Caption: Workflow for proper storage and handling of hygroscopic materials.
Thermal Properties
The thermal behavior of anhydrous this compound is critical for processes such as drying, milling, and formulation under elevated temperatures.
| Thermal Property | Value / Observation | Reference(s) |
| Melting Point | 212 °C | [1][9] |
| Decomposition | Decomposes upon heating, may emit toxic fumes. | [4][10] |
| Decomposition Products | Thermal decomposition of sodium citrates generally yields sodium carbonate and carbon dioxide. |
Spectroscopic and Structural Data
Infrared Spectroscopy (FTIR)
FTIR is a primary technique for the identification of this compound. The spectrum is characterized by vibrations of the carboxylate and hydroxyl groups.
-
Key Absorptions : The spectrum shows characteristic peaks corresponding to the symmetric and anti-symmetric stretching of the carboxylate (COO⁻) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in D₂O confirms the citrate structure.
-
Key Resonances : The proton spectrum typically displays a characteristic set of doublet peaks around 2.6 ppm, corresponding to the diastereotopic methylene (B1212753) protons.
Crystal Structure
Crystallographic studies indicate that monosodium citrate typically adopts a monoclinic crystal structure.
-
Crystal System : Monoclinic
-
Space Group : P2₁/a
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of anhydrous this compound.
Protocol for Assay (Acid-Base Titration)
This method determines the purity of the substance by titrating its acidic protons.
Caption: Workflow for the assay of anhydrous this compound via titration.
Methodology:
-
Sample Preparation: Accurately weigh approximately 180 mg of anhydrous this compound, previously dried at 105°C for 4 hours.
-
Dissolution: Dissolve the weighed sample in 25 mL of recently boiled and cooled purified water.
-
Titration: Titrate the solution with standardized 0.1 N sodium hydroxide solution.
-
Endpoint Detection: Determine the equivalence point using a calibrated pH meter or potentiometric titrator. The endpoint is the point of maximum inflection in the titration curve.
-
Calculation: Calculate the percentage assay using the volume of NaOH consumed. Each milliliter of 0.1 N NaOH is equivalent to 10.706 mg of C₆H₇NaO₇.[7]
Protocol for Determination of pH (1% Solution)
This protocol measures the pH of a standardized aqueous solution.
Methodology:
-
Solution Preparation: Accurately weigh 1.0 g of anhydrous this compound. Dissolve in and dilute to 100 mL with purified water that has been recently boiled and cooled to minimize dissolved CO₂.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pH.
-
Measurement: Immerse the calibrated electrode in the sample solution, gently stir, and record the pH reading once it stabilizes.
Protocol for Loss on Drying (LOD)
This test quantifies the amount of volatile matter (primarily water) in the sample.
Methodology:
-
Sample Preparation: Weigh accurately a weighing bottle that has been previously tared. Add approximately 1-2 g of the sample to the bottle and record the combined weight.
-
Drying: Place the open weighing bottle containing the sample in a drying oven set to 105°C.
-
Duration: Dry the sample for 4 hours.[7]
-
Cooling & Weighing: After drying, transfer the bottle to a desiccator to cool to room temperature. Once cooled, reweigh the bottle and its contents.
-
Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process. A result of not more than 0.4% is typical.[7]
Protocol for Solubility Determination
This protocol provides a general method for assessing solubility.
References
- 1. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(18996-35-5) IR Spectrum [chemicalbook.com]
- 4. 18996-35-5 CAS | this compound | Laboratory Chemicals | Article No. 5856R [lobachemie.com]
- 5. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound | 18996-35-5 [chemicalbook.com]
- 8. This compound | 18996-35-5 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Sodium Dihydrogen Citrate: A Technical Guide to pKa and Buffering Range for Researchers and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180), the monosodium salt of citric acid, is a crucial excipient in the pharmaceutical industry.[1] Its utility stems from its ability to act as a buffering agent, maintaining stable pH in formulations, which is critical for drug solubility, stability, and bioavailability.[2][3] This technical guide provides an in-depth analysis of the pKa values of sodium dihydrogen citrate and its effective buffering range, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.
Understanding the pKa of Citric Acid and its Salts
Citric acid is a weak tribasic acid, meaning it has three ionizable protons and therefore three distinct pKa values. These values are fundamental to understanding the buffering capacity of its salts, including this compound. The dissociation of citric acid occurs in three steps:
-
H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ (pKa₁ ≈ 3.13)
-
H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ (pKa₂ ≈ 4.76)
-
HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ (pKa₃ ≈ 6.40)
This compound (NaH₂C₆H₅O₇) is the conjugate base formed from the first dissociation of citric acid.[4] When dissolved in water, it establishes an equilibrium involving the dihydrogen citrate ion (H₂C₆H₅O₇⁻). This ion can either donate a proton to act as an acid (governed by pKa₂) or accept a proton to act as a base (governed by pKa₁).
Buffering Range of this compound
The effective buffering range of a buffer is generally considered to be pKa ± 1. For a solution prepared with this compound, the buffering action is most effective in the pH ranges surrounding pKa₁ and pKa₂. Therefore, this compound is a key component in the formulation of citrate buffers, which have a broad and useful buffering range from approximately pH 3.0 to 6.2.[5][6][7]
A solution containing primarily this compound will have a pH that lies between pKa₁ and pKa₂. It can effectively resist pH changes upon the addition of an acid (by forming more undissociated citric acid) or a base (by forming the monohydrogen citrate ion).
Quantitative Data
The following tables summarize the key quantitative data related to citric acid and this compound.
Table 1: pKa Values of Citric Acid at 25°C
| pKa | Value | Corresponding Equilibrium |
| pKa₁ | 3.13 | H₃C₆H₅O₇ / H₂C₆H₅O₇⁻ |
| pKa₂ | 4.76 | H₂C₆H₅O₇⁻ / HC₆H₅O₇²⁻ |
| pKa₃ | 6.40 | HC₆H₅O₇²⁻ / C₆H₅O₇³⁻ |
Table 2: Effective Buffering Ranges for Citrate Buffer Systems
| Buffer System Components | Target pH Range | Relevant pKa |
| Citric Acid and this compound | 2.5 - 4.0 | pKa₁ (3.13) |
| This compound and Disodium Hydrogen Citrate | 4.0 - 5.5 | pKa₂ (4.76) |
| Disodium Hydrogen Citrate and Trisodium Citrate | 5.5 - 7.0 | pKa₃ (6.40) |
Experimental Protocols
Detailed methodologies for the preparation and characterization of citrate buffers are essential for reproducible research and formulation development.
Protocol 1: Preparation of a 0.1 M Citrate Buffer
This protocol describes the preparation of a 0.1 M citrate buffer solution with a specific pH.
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).
-
-
Buffer Preparation:
-
To prepare a buffer of a desired pH, mix the volumes of the stock solutions according to established tables or a buffer calculator. For example, to achieve a pH of 4.0, you would mix approximately 61.5 ml of the citric acid solution with 38.5 ml of the sodium citrate solution and dilute to a final volume of 200 ml.
-
-
pH Adjustment:
-
Measure the pH of the resulting solution using a calibrated pH meter.
-
Adjust the pH to the desired value by adding small increments of the appropriate stock solution (citric acid to lower the pH, sodium citrate to raise it).
-
-
Final Volume Adjustment:
-
Once the target pH is achieved, bring the solution to the final desired volume with deionized water.
-
Protocol 2: Potentiometric Titration for pKa Determination
This method can be used to experimentally verify the pKa values of citric acid.
-
Sample Preparation:
-
Prepare a 0.1 M solution of citric acid in deionized water.
-
-
Titration Setup:
-
Place a calibrated pH electrode and a magnetic stirrer in the citric acid solution.
-
Fill a burette with a standardized solution of 0.1 M NaOH.
-
-
Titration Procedure:
-
Record the initial pH of the citric acid solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, passing through all three equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points (the midpoint of the flat regions of the curve). The first derivative of the titration curve can be used to accurately determine the equivalence points.
-
Visualizations
Caption: Stepwise dissociation of citric acid.
Caption: Workflow for citrate buffer preparation.
References
- 1. Atom Scientific Ltd | Product | this compound 99% Anhydrous [atomscientific.com]
- 2. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 3. What does sodium citrate buffer mean? [lygshuren.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 7. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
An In-depth Technical Guide on the Hygroscopic Nature of Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Sodium dihydrogen citrate (B86180), a monobasic salt of citric acid, is recognized for its hygroscopic properties, a critical consideration in pharmaceutical formulation and development.[1][2] This technical guide provides a comprehensive overview of the hygroscopic nature of sodium dihydrogen citrate, including its classification, the experimental protocols for its characterization, and the implications for its handling and stability. While specific quantitative moisture sorption data for this compound is not extensively available in public literature, this guide furnishes a framework for its evaluation based on established methodologies for pharmaceutical salts.
Introduction to the Hygroscopicity of this compound
This compound (C₆H₇NaO₇) is an acid salt of citric acid, appearing as a white, odorless crystalline powder.[3][4][5] Its propensity to attract and retain water molecules from the surrounding environment—a phenomenon known as hygroscopicity—is a key physicochemical property that can significantly influence its behavior during processing, storage, and within a final drug product formulation.[6][7] The uptake of moisture can lead to physical changes such as caking and deliquescence, as well as potential chemical degradation through hydrolysis.[6][8]
One manufacturer notes that to prevent caking, anhydrous monosodium citrate should be stored at a relative humidity of 50% and within a temperature range of 10–30 °C.[9] It is also stated that monosodium citrate is less hygroscopic than citric acid, making it a preferred option in moisture-sensitive formulations like dry blends and instant preparations.[1][2]
Quantitative Data on Hygroscopicity
A thorough review of scientific literature did not yield specific quantitative data for the moisture sorption isotherm or the precise critical relative humidity (CRH) of this compound. The CRH is the specific relative humidity at which a material begins to absorb moisture from the atmosphere. However, based on its chemical nature as a water-soluble salt, its hygroscopicity can be characterized and classified using standardized methods.
The European Pharmacopoeia provides a widely accepted classification system for the hygroscopicity of pharmaceutical solids.[10][11] This classification is based on the percentage of weight gain after storage at a defined temperature and relative humidity for a specific duration.
Table 1: European Pharmacopoeia Classification of Hygroscopicity [11][12]
| Classification | Weight Gain (% w/w) after 24h at 25°C and 80% RH |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Experimental Protocols for Hygroscopicity Assessment
The most common and accurate method for determining the hygroscopicity of a pharmaceutical solid is Dynamic Vapor Sorption (DVS).[10][13][14] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[14]
Detailed Protocol for Dynamic Vapor Sorption (DVS) Analysis:
-
Sample Preparation:
-
Accurately weigh a representative sample (typically 5-15 mg) of this compound into the DVS instrument's sample pan.[15]
-
Ensure the sample is a fine, uniform powder to maximize surface area exposure.
-
-
Initial Drying:
-
The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference weight.
-
-
Sorption Phase:
-
The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[13]
-
At each RH step, the sample mass is continuously monitored until equilibrium is reached. Equilibrium is typically defined by a rate of mass change below a certain threshold (e.g., dm/dt < 0.0005%/min).[13]
-
-
Desorption Phase:
-
Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH.
-
The mass change is again monitored at each step until equilibrium is reached.
-
-
Data Analysis:
-
The equilibrium mass at each RH step is used to construct a moisture sorption-desorption isotherm, which plots the percentage change in mass versus relative humidity.
-
The hygroscopicity classification can be determined from the weight gain at 80% RH during the sorption phase.[10]
-
Hysteresis, the difference between the sorption and desorption curves, can provide insights into the physical changes occurring in the material.
-
Visualizing Experimental and Logical Relationships
Diagram 1: Generalized Experimental Workflow for Hygroscopicity Assessment using DVS
Caption: A flowchart illustrating the key stages of hygroscopicity assessment using Dynamic Vapor Sorption.
Diagram 2: Logical Relationship Between Relative Humidity and the Physical State of a Hygroscopic Substance
Caption: The influence of ambient relative humidity on the physical state of a hygroscopic material.
Implications for Drug Development
The hygroscopic nature of this compound has several important implications for drug development professionals:
-
Handling and Storage: Strict control of environmental humidity is necessary during the handling and storage of this compound to prevent caking and potential degradation.[9]
-
Formulation: In solid dosage forms, moisture uptake can affect tablet hardness, dissolution rates, and overall stability.[16] The compatibility of this compound with other excipients, particularly those that are also hygroscopic, should be carefully evaluated.
-
Packaging: The selection of appropriate packaging with a high moisture barrier is crucial to protect formulations containing this compound from ambient humidity.
-
Stability Studies: Stability testing should include challenging conditions of high humidity to assess the potential for physical and chemical changes over the shelf life of the product.
Conclusion
While specific quantitative hygroscopicity data for this compound is not extensively documented in publicly accessible sources, its inherent hygroscopic nature is well-established. For researchers and drug development professionals, a thorough understanding and characterization of this property are paramount. The use of standardized methodologies, such as Dynamic Vapor Sorption, allows for the accurate classification and prediction of its behavior in various environments. This knowledge is essential for the development of stable, effective, and high-quality pharmaceutical products containing this compound.
References
- 1. Monosodium Citrate | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]
- 2. MONOSODIUM CITRATE - Ataman Kimya [atamanchemicals.com]
- 3. fao.org [fao.org]
- 4. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 5. This compound | 18996-35-5 [chemicalbook.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citribel.com [citribel.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mt.com [mt.com]
- 15. jocpr.com [jocpr.com]
- 16. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Nomenclature and Application of Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and key experimental applications of sodium dihydrogen citrate (B86180). Intended for professionals in research and development, this document offers detailed methodologies and structured data to support laboratory work and formulation development.
Core Concepts in Nomenclature
The naming of sodium citrate salts can be nuanced, reflecting the progressive neutralization of the three carboxylic acid groups of citric acid. Sodium dihydrogen citrate is the acid salt resulting from the replacement of one of citric acid's three acidic protons with a sodium ion.
Systematic and Common Names:
-
IUPAC Name: Sodium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate[1].
-
Common Names: Monosodium citrate, sodium citrate monobasic[1][2][3].
-
Synonyms: Sodium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, E 331i[1][4][5].
The following diagram illustrates the relationship between citric acid and its corresponding sodium salts, highlighting the sequential replacement of acidic protons.
Caption: Neutralization pathway of citric acid to its sodium salts.
Physicochemical and Analytical Data
The following tables summarize key quantitative data for this compound, facilitating comparison and use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₇NaO₇ | [1][4] |
| Molar Mass | 214.105 g·mol⁻¹ | [1] |
| Appearance | White, odorless, crystalline powder | [6][7] |
| Solubility in Water | Highly soluble | [1][4] |
| Solubility in Ethanol (B145695) | Practically insoluble | [1][4] |
| Acidity (pKa) | 3.50–3.80 | [1] |
| pH (5% aqueous solution) | 3.5–3.8 | [4] |
Table 2: Analytical Parameters for HPLC Analysis of Citrate
| Parameter | Value | Reference |
| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Methanol : 0.05 M KH₂PO₄ (pH 2.5–2.8) (5:95, v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 210 nm | [8] |
| Linear Range | 0.5–6 mg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and key applications of this compound.
Synthesis of this compound
Principle: This protocol describes the synthesis of this compound through the partial neutralization of citric acid with sodium bicarbonate.[1][5]
Materials:
-
Citric acid (anhydrous)
-
Sodium bicarbonate
-
Deionized water
-
Ethanol (95%)
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
Büchner funnel and filter paper
Procedure:
-
Prepare a concentrated aqueous solution of citric acid (e.g., 2 moles in 500 mL of deionized water).
-
Slowly add sodium bicarbonate (1 mole) to the citric acid solution while stirring continuously. The addition should be gradual to control the effervescence of CO₂.
-
Monitor the pH of the solution. The target pH for this compound is between 3.5 and 3.8.
-
Once the reaction is complete and the desired pH is achieved, the solution can be concentrated by gentle heating to induce crystallization.
-
Alternatively, the this compound can be precipitated by adding a sufficient volume of ethanol, in which it is insoluble.
-
Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.
Quantitative Analysis by Titration
Principle: The purity of this compound can be determined by titrating the remaining acidic protons with a standardized solution of sodium hydroxide (B78521).
Materials:
-
This compound (dried sample)
-
0.1 N Sodium hydroxide (standardized solution)
-
Deionized water
-
Potentiometric titrator or pH meter
-
Burette
-
Beaker
-
Analytical balance
Procedure:
-
Accurately weigh approximately 180 mg of the dried this compound sample.[1]
-
Dissolve the sample in 25 mL of deionized water in a beaker.[1]
-
Titrate the solution with 0.1 N sodium hydroxide using a potentiometric titrator to determine the endpoint.[1]
-
Record the volume of NaOH solution required to reach the equivalence point.
-
Calculate the purity of the this compound using the following formula:
-
Purity (%) = (V × N × 10.706) / W × 100
-
Where:
-
V = Volume of NaOH solution in mL
-
N = Normality of the NaOH solution
-
W = Weight of the sample in mg
-
10.706 = mg of C₆H₇NaO₇ equivalent to 1 mL of 0.1 N NaOH[1]
-
-
Application as a Blood Anticoagulant
Principle: Sodium citrate acts as an anticoagulant by chelating calcium ions in the blood, which are essential for the coagulation cascade.[2][9]
Workflow for Anticoagulation in Apheresis:
Caption: Workflow of sodium citrate use in an apheresis procedure.
Protocol for Regional Citrate Anticoagulation in Continuous Veno-Venous Hemofiltration (CVVH):
Materials:
-
4% Sodium Citrate Solution
-
Infusion pump
-
CVVH machine
-
Blood gas and electrolyte analyzer
Procedure:
-
Infuse the 4% sodium citrate solution into the arterial port of the CVVH circuit.[10]
-
The initial infusion rate is calculated based on the blood flow rate (e.g., infusion rate (mL/h) = blood flow rate (mL/min) × 1.3–1.5).[10]
-
Monitor the post-filter ionized calcium (iCa²⁺) levels hourly at the beginning of the treatment. The target range is typically 0.25–0.35 mmol/L.[10]
-
Adjust the citrate infusion rate to maintain the target post-filter iCa²⁺ level.[10]
-
Administer a calcium solution through a separate line (e.g., central venous line or the return port of the circuit) to replace the calcium lost through chelation and maintain systemic calcium levels in the patient.[10]
-
Monitor systemic iCa²⁺ levels and the total calcium/iCa²⁺ ratio every 4-6 hours once the patient is stable.[10]
Use in Gold Nanoparticle Synthesis (Turkevich Method)
Principle: Sodium citrate serves as both a reducing agent and a capping agent in the synthesis of gold nanoparticles. It reduces Au³⁺ ions to Au⁰ and then stabilizes the newly formed nanoparticles, preventing their aggregation.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate solution (1%)
-
Stirring hot plate and stir bar
-
Erlenmeyer flask or beaker
-
Deionized water
Procedure:
-
Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL beaker on a stirring hot plate.[7]
-
Bring the solution to a rolling boil while stirring.[7]
-
Quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirring, boiling HAuCl₄ solution.[7]
-
Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep red, which indicates the formation of gold nanoparticles.
-
Continue heating and stirring for approximately 10 minutes.[7]
-
Remove the solution from the heat and allow it to cool to room temperature. The resulting colloidal gold solution is stable for an extended period.
This guide provides foundational knowledge and practical protocols for the effective use of this compound in a variety of scientific and developmental contexts. For specific applications, further optimization of these methods may be required.
References
- 1. fao.org [fao.org]
- 2. Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]
- 3. Development of Better-Quality Assay Method for the Citric Acid and Sodium Citrate in Ophthalmic/Oral Solutions and Their Application to Deformulation Studies [scirp.org]
- 4. CN102476993B - Preparation method of sodium citrate - Google Patents [patents.google.com]
- 5. jmscience.com [jmscience.com]
- 6. scribd.com [scribd.com]
- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. Content determination of citrate in sodium citrate injection for catheter locking by HPLC [yxsj.smmu.edu.cn]
- 9. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 10. Effect of sodium citrate anticoagulant solution in continuous veno-venous hemofiltration in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sodium Dihydrogen Citrate Buffer: A Comprehensive Guide for Laboratory Applications
Introduction
Sodium citrate (B86180) buffers are versatile and widely utilized buffer systems in various scientific disciplines, including molecular biology, biochemistry, histology, and pharmaceutical sciences. Their efficacy in maintaining a stable pH in the acidic to neutral range, coupled with their role in specific experimental techniques, makes them an indispensable tool for researchers, scientists, and drug development professionals. This document provides a detailed overview of the preparation, applications, and underlying principles of sodium dihydrogen citrate buffers.
Citrate buffer systems are effective in the pH range of 3.0 to 6.2.[1][2] This buffering capacity is attributed to the three pKa values of citric acid: pKa1 ≈ 3.13, pKa2 ≈ 4.76, and pKa3 ≈ 6.4. The buffer is typically prepared by combining citric acid with its conjugate base, sodium citrate, or by titrating a solution of citric acid with a strong base like sodium hydroxide (B78521) (NaOH). The specific ratio of the acid and its conjugate base determines the final pH of the buffer.
Key applications of sodium citrate buffers include their use in RNA isolation, where they help prevent base hydrolysis, and in immunohistochemistry for antigen retrieval by breaking protein cross-links.[1][3][4] They are also employed in enzyme assays, as a stabilizing agent for proteins, and in various other biochemical and molecular biology protocols.[5]
Materials and Equipment
Reagents
-
Citric Acid (monohydrate or anhydrous)
-
Sodium Citrate (dihydrate or anhydrous)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled or Deionized Water
-
Tween 20 (optional, for specific applications)
Equipment
-
pH meter
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Graduated cylinders
-
Volumetric flasks
-
Analytical balance
-
Autoclave (for sterilization)
-
0.22 µm or 0.45 µm sterile filters
Buffer Preparation Protocols
There are two primary methods for preparing sodium citrate buffers: by mixing stock solutions of the acidic and basic components or by titrating a single component with a strong acid or base.
Method 1: Preparation from Stock Solutions
This method involves preparing individual stock solutions of citric acid and sodium citrate and then mixing them in specific ratios to achieve the desired pH.
1. Preparation of 0.1 M Citric Acid Stock Solution:
-
Weigh 21.01 g of citric acid monohydrate (C₆H₈O₇·H₂O, MW: 210.14 g/mol ) or 19.21 g of citric acid anhydrous (C₆H₈O₇, MW: 192.12 g/mol ).
-
Dissolve the citric acid in approximately 800 mL of distilled water.
-
Transfer the solution to a 1 L volumetric flask and add distilled water to the mark.
2. Preparation of 0.1 M Sodium Citrate (Trisodium Citrate Dihydrate) Stock Solution:
-
Weigh 29.41 g of sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O, MW: 294.10 g/mol ).
-
Dissolve the sodium citrate in approximately 800 mL of distilled water.
-
Transfer the solution to a 1 L volumetric flask and add distilled water to the mark.
3. Mixing to Achieve Desired pH:
-
Combine the volumes of the 0.1 M citric acid and 0.1 M sodium citrate stock solutions as indicated in Table 1 to obtain the desired pH.
-
Verify the pH using a calibrated pH meter and adjust if necessary with small additions of 1N HCl or 1N NaOH.
Table 1: Preparation of 0.1 M Sodium Citrate Buffer by Mixing Stock Solutions
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) |
| 3.0 | 46.5 | 3.5 |
| 3.4 | 40.0 | 10.0 |
| 3.8 | 35.0 | 15.0 |
| 4.2 | 31.5 | 18.5 |
| 4.6 | 25.5 | 24.5 |
| 5.0 | 20.5 | 29.5 |
| 5.4 | 16.0 | 34.0 |
| 5.8 | 11.8 | 38.2 |
| 6.2 | 7.2 | 42.8 |
Data adapted from protocols.io.[6]
Method 2: Titration Method
This method involves preparing a solution of either citric acid or sodium citrate and adjusting the pH to the desired value using a strong base or acid.
Protocol for 10 mM Sodium Citrate Buffer, pH 6.0:
-
Weigh 2.94 g of trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O).
-
Dissolve in 800 mL of distilled water.
-
Adjust the pH to 6.0 by adding 1N HCl dropwise while monitoring with a pH meter.
-
Once the desired pH is reached, add distilled water to a final volume of 1 L.
-
For applications like antigen retrieval, 0.5 mL of Tween 20 can be added (0.05% final concentration).[7]
Experimental Workflows
The following diagrams illustrate the logical steps involved in the two primary methods of this compound buffer preparation.
Caption: Workflow for preparing sodium citrate buffer from stock solutions.
Caption: Workflow for preparing sodium citrate buffer using the titration method.
Applications
Antigen Retrieval in Immunohistochemistry
Formalin fixation, a common practice in histology, creates cross-links between proteins that can mask antigenic epitopes, hindering antibody binding. Heat-induced antigen retrieval (HIER) in a sodium citrate buffer (typically pH 6.0) is a widely used method to break these cross-links and unmask the antigens.[4] The heat, in combination with the buffer, facilitates the restoration of the protein's native conformation, thereby improving the quality of immunohistochemical staining.[4][8]
RNA Isolation and Stabilization
Sodium citrate buffer is a component of solutions used for RNA isolation. Its ability to maintain a stable, slightly acidic pH helps to inhibit the activity of RNases, enzymes that degrade RNA. Furthermore, it aids in preventing the base hydrolysis of RNA molecules, thus preserving their integrity during the extraction process.[1][3]
General Laboratory Buffer
Due to its buffering capacity in the acidic to slightly acidic range, sodium citrate buffer is a versatile reagent in many biochemical and molecular biology experiments.[2] It is used in enzyme kinetics studies, as a wash buffer, and for the stabilization of proteins and nucleic acids in various assays.
Data Summary
The following table summarizes the key quantitative data associated with the preparation and properties of this compound buffers.
Table 2: Quantitative Data for this compound Buffer
| Parameter | Value | Reference |
| Effective pH Range | 3.0 - 6.2 | [1][2] |
| pKa1 of Citric Acid | ~3.13 | [9] |
| pKa2 of Citric Acid | ~4.76 | [10] |
| pKa3 of Citric Acid | ~6.4 | |
| Molecular Weight (Citric Acid Monohydrate) | 210.14 g/mol | |
| Molecular Weight (Sodium Citrate Dihydrate) | 294.10 g/mol | |
| Typical Concentration for Antigen Retrieval | 10 mM | [7] |
| Typical pH for Antigen Retrieval | 6.0 | [7] |
Troubleshooting and Considerations
-
pH Meter Calibration: Always use a properly calibrated pH meter for accurate buffer preparation.
-
Reagent Purity: Use high-purity, reagent-grade chemicals for reproducible results.
-
Temperature Effects: The pH of the buffer can be temperature-dependent. Prepare and use the buffer at the intended experimental temperature.
-
Storage: Sodium citrate buffers can typically be stored at room temperature for several weeks or at 4°C for longer-term storage.[1] For applications requiring sterility, the buffer should be autoclaved or filter-sterilized.
-
Precipitation: At high concentrations or low temperatures, precipitation may occur. Ensure all components are fully dissolved before use.
By following these detailed protocols and understanding the underlying principles, researchers can confidently prepare and utilize this compound buffers for a wide range of laboratory applications.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biochemazone.com [biochemazone.com]
- 6. Citrate Buffer [protocols.io]
- 7. usbio.net [usbio.net]
- 8. Sodium citrate buffer pH 7.0 [morphisto.de]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Synthesis of Gold Nanoparticles using Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of gold nanoparticles (AuNPs) utilizing sodium dihydrogen citrate (B86180). This method, a variation of the well-established Turkevich method, offers a simple and effective route to produce stable, biocompatible AuNPs suitable for a wide range of applications in research and drug development.
Introduction
Gold nanoparticles have garnered significant attention in the biomedical field due to their unique optical, electronic, and catalytic properties.[1][2][3] Their applications are diverse, ranging from diagnostics and bioimaging to targeted drug delivery.[1][3][4] The synthesis of AuNPs often employs a wet-chemical reduction of a gold salt, with citrate being one of the most common reducing and stabilizing agents.[5][6][7]
This document focuses on the use of sodium dihydrogen citrate (NaH₂C₆H₅O₇) for AuNP synthesis. While trisodium (B8492382) citrate is more commonly cited in the literature, this compound also serves as a source of citrate ions necessary for the reduction of gold(III) ions to metallic gold (Au⁰) and for the subsequent stabilization of the formed nanoparticles.[5][8] The citrate ions adsorb onto the nanoparticle surface, creating a negative charge that prevents aggregation through electrostatic repulsion.[5][8]
The primary difference between using this compound and trisodium citrate lies in the initial pH of the reducing agent solution, which can influence the final size and size distribution of the synthesized AuNPs.[5][9]
Principle of the Method
The synthesis of gold nanoparticles via citrate reduction involves the chemical reduction of a gold precursor, typically chloroauric acid (HAuCl₄), in an aqueous solution.[5][6] In this process, this compound plays a dual role:
-
Reducing Agent: Citrate ions reduce Au³⁺ ions to Au⁰ atoms.[5][9]
-
Capping/Stabilizing Agent: Citrate ions cap the newly formed gold nanoparticles, imparting a negative surface charge that prevents them from aggregating and ensures colloidal stability.[5][8]
The overall reaction can be simplified as the oxidation of citrate and the reduction of gold ions. The nucleation of gold atoms is followed by a growth phase, where more gold atoms deposit onto the initial nuclei.[6][8][10]
Experimental Protocols
This section provides a detailed protocol for the synthesis of gold nanoparticles using this compound.
Materials and Equipment
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (NaH₂C₆H₅O₇)
-
Ultrapure water (18.2 MΩ·cm)
-
Heating mantle with magnetic stirring capabilities
-
Round bottom flask (100 mL)
-
Condenser
-
Magnetic stir bar
-
Volumetric flasks and pipettes
-
Glassware (cleaned with aqua regia and thoroughly rinsed with ultrapure water)
Preparation of Stock Solutions
-
1 mM HAuCl₄ Solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in ultrapure water to achieve a final concentration of 1 mM. Store in a dark glass bottle at 4°C.
-
1% (w/v) this compound Solution: Dissolve 1 g of this compound in 100 mL of ultrapure water. This solution should be prepared fresh before each synthesis.
Synthesis Protocol
-
To a 100 mL round bottom flask, add 50 mL of the 1 mM HAuCl₄ solution.
-
Place a magnetic stir bar in the flask and set it up on a heating mantle with a condenser.
-
Heat the solution to a vigorous boil while stirring.
-
Once boiling, rapidly inject 5 mL of the 1% this compound solution into the flask.
-
Observe the color change of the solution. It should progress from a pale yellow to colorless, then to a grayish hue, and finally to a deep ruby red or burgundy color.[8]
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting gold nanoparticle colloid in a dark glass bottle at 4°C.
Characterization Data
The synthesized gold nanoparticles can be characterized by various techniques to determine their physical and chemical properties. The following table summarizes typical quantitative data obtained for AuNPs synthesized using the citrate reduction method.
| Parameter | Typical Value Range | Characterization Technique |
| Particle Size (Diameter) | 10 - 40 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Size Distribution | Monodisperse (Polydispersity Index < 0.2) | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV | Zeta Potential Analyzer |
| UV-Vis Absorption Maximum (λmax) | 518 - 530 nm | UV-Vis Spectrophotometer |
| Concentration | ~10¹² particles/mL | UV-Vis Spectroscopy, Nanoparticle Tracking Analysis (NTA) |
Note: The exact values will depend on the specific synthesis conditions, including the precise ratio of citrate to gold, the reaction temperature, and the heating rate.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of gold nanoparticles using this compound.
Caption: Workflow for the synthesis and characterization of gold nanoparticles.
Chemical Transformation Pathway
This diagram outlines the chemical transformation from gold ions to stable gold nanoparticles.
Caption: Pathway of gold nanoparticle formation via citrate reduction.
Applications in Drug Development
Citrate-stabilized gold nanoparticles serve as versatile platforms in drug development due to their biocompatibility and tunable surface chemistry.[3][4]
-
Drug Delivery Vehicles: The surface of AuNPs can be functionalized with various targeting ligands (e.g., antibodies, peptides) and therapeutic agents for targeted drug delivery to specific cells or tissues, potentially reducing systemic toxicity.[4]
-
Bioimaging and Diagnostics: The strong surface plasmon resonance of AuNPs makes them excellent contrast agents for various imaging techniques.[2] They can also be incorporated into biosensors for the detection of biomarkers.[1]
-
Photothermal Therapy: When irradiated with light at their plasmon resonance frequency, AuNPs can generate localized heat, which can be used to selectively destroy cancer cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Final solution is blue or purple | Nanoparticle aggregation or formation of larger, non-spherical particles. | Ensure glassware is scrupulously clean. Use high-purity water. Check the quality of reagents. Ensure rapid and uniform mixing upon citrate addition. |
| No color change or very pale pink | Incomplete reaction. | Ensure the gold solution is vigorously boiling before adding the citrate. Check the concentration of the reagent solutions. Extend the reaction time. |
| Wide particle size distribution | Inhomogeneous nucleation and growth. | Ensure a rapid injection of the citrate solution. Maintain a constant and vigorous stirring rate. Ensure a consistent heating rate. |
Conclusion
The synthesis of gold nanoparticles using this compound is a robust and reproducible method for producing stable, monodisperse nanoparticles. The protocol is straightforward and can be readily adapted to investigate the influence of various reaction parameters on the final nanoparticle characteristics. The resulting AuNPs have significant potential for a wide array of applications in biomedical research and drug development.
References
- 1. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Sodium Dihydrogen Citrate as a Dual-Function Reducing and Stabilizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium dihydrogen citrate (B86180) (NaH₂C₆H₅O₇) is a versatile reagent employed in chemical synthesis, particularly in the fabrication of metallic nanoparticles. It uniquely functions as both a reducing agent and a stabilizing (capping) agent in a single process, offering a straightforward and effective route to stable colloidal suspensions. This dual-role capability is especially prominent in the widely-used Turkevich method for synthesizing gold nanoparticles (AuNPs).[1][2] The citrate ion reduces metal precursors, such as tetrachloroauric acid (HAuCl₄), to their zero-valent state (e.g., Au⁰), which then nucleate and grow into nanoparticles.[1][3] Subsequently, the citrate anions adsorb onto the nanoparticle surface, imparting a strong negative charge that prevents aggregation through electrostatic repulsion, ensuring long-term colloidal stability.[4][5]
The choice of citrate salt, such as the more acidic sodium dihydrogen citrate versus the more common trisodium (B8492382) citrate, is a critical parameter. The pH of the reaction mixture dramatically influences the resulting nanoparticle size, morphology, polydispersity, and synthesis yield.[6][7]
Mechanism of Action
This compound's efficacy stems from the chemical properties of the citrate ion.
-
As a Reducing Agent: At elevated temperatures (typically boiling), the citrate ion is capable of reducing metal salts. During this process, citrate itself is oxidized, often to dicarboxy-acetone.[8] This reduction potential is sufficient to convert metal ions like Au³⁺ or Ag⁺ into neutral metal atoms, which then act as seeds for nanoparticle formation.[1][9]
-
As a Stabilizing Agent: Following the initial reduction, excess citrate ions and their oxidation byproducts act as capping ligands. The multiple carboxylate groups on the citrate molecule weakly associate with the nanoparticle surface.[4] This creates a dense layer of negative charges, resulting in a highly negative zeta potential.[4][6] The electrostatic repulsion between these negatively charged particles overcomes van der Waals attractive forces, preventing them from aggregating and precipitating out of solution.[5]
The diagram below illustrates this dual-function mechanism in the context of gold nanoparticle synthesis.
References
- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 2. researchgate.net [researchgate.net]
- 3. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Limitations of Diluting Citrate-Stabilized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 6. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Reductive Synthesis of Silver Nanoparticles Using Sodium Citrate and Their Potential Medical Uses in Skin Diseases | Clinical Medicine And Health Research Journal [cmhrj.com]
Application Notes and Protocols for Citrate-Phosphate Buffer with Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The citrate-phosphate buffer, also known as the McIlvaine buffer, is a versatile and widely used buffer system in various scientific disciplines, including molecular biology, biochemistry, and drug development.[1][2][3][4] Its popularity stems from its broad pH range, typically from 2.6 to 7.6, and its relatively simple preparation using only two main components.[2] This buffer is particularly valuable for experiments involving enzymatic assays, protein stability studies, and histological staining.[2]
This document provides a detailed protocol for the preparation of a citrate-phosphate buffer specifically utilizing sodium dihydrogen citrate (B86180) as one of the primary components. While traditional McIlvaine buffer protocols often start with citric acid and a dibasic sodium phosphate (B84403) salt, this guide will detail the methodology for employing sodium dihydrogen citrate, offering flexibility in reagent availability.
Principle of Buffering
The buffering capacity of the citrate-phosphate system is derived from the multiple dissociation equilibria of citric acid and phosphoric acid. Both are polyprotic acids, meaning they can donate more than one proton, which allows for effective buffering over a wide pH range.
Table 1: pKa Values of Citric Acid and Phosphoric Acid
| Acid | pKa1 | pKa2 | pKa3 |
| Citric Acid | 3.13 | 4.76 | 6.40 |
| Phosphoric Acid | 2.15 | 7.20 | 12.38 |
The interplay of these different ionic species at various pH values allows for the creation of a stable buffer system. By adjusting the ratio of the citrate and phosphate components, a specific pH can be precisely targeted.
Signaling Pathway of Buffer Action
The following diagram illustrates the equilibrium between the different ionic species of citrate and phosphate that contribute to the buffering action.
Caption: Equilibrium of Citrate and Phosphate Species.
Experimental Protocol: Preparation of Citrate-Phosphate Buffer
This protocol outlines the preparation of a citrate-phosphate buffer using a stock solution of this compound and a stock solution of disodium (B8443419) hydrogen phosphate. This combination allows for the precise formulation of buffers across a range of desired pH values.
Materials
-
This compound (NaH₂C₆H₅O₇), Molecular Weight: 214.11 g/mol
-
Disodium Hydrogen Phosphate (Na₂HPO₄), Molecular Weight: 141.96 g/mol (anhydrous)
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
Preparation of Stock Solutions
-
0.1 M this compound Solution:
-
Weigh 21.41 g of this compound.
-
Dissolve in approximately 800 mL of distilled water in a 1 L beaker.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to the 1 L mark.
-
Mix thoroughly.
-
-
0.2 M Disodium Hydrogen Phosphate Solution:
-
Weigh 28.39 g of anhydrous disodium hydrogen phosphate.
-
Dissolve in approximately 800 mL of distilled water in a 1 L beaker.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to the 1 L mark.
-
Mix thoroughly.
-
Preparation of Citrate-Phosphate Buffer (100 mL)
To prepare 100 mL of the citrate-phosphate buffer at a specific pH, mix the volumes of the two stock solutions as indicated in Table 2.
Table 2: Volumes of Stock Solutions for 100 mL of Citrate-Phosphate Buffer
| Desired pH | 0.1 M this compound (mL) | 0.2 M Disodium Hydrogen Phosphate (mL) |
| 3.0 | 82.2 | 17.8 |
| 3.2 | 79.8 | 20.2 |
| 3.4 | 77.3 | 22.7 |
| 3.6 | 74.7 | 25.3 |
| 3.8 | 72.0 | 28.0 |
| 4.0 | 69.1 | 30.9 |
| 4.2 | 66.2 | 33.8 |
| 4.4 | 63.1 | 36.9 |
| 4.6 | 59.8 | 40.2 |
| 4.8 | 56.7 | 43.3 |
| 5.0 | 53.3 | 46.7 |
| 5.2 | 49.8 | 50.2 |
| 5.4 | 46.2 | 53.8 |
| 5.6 | 42.1 | 57.9 |
| 5.8 | 37.8 | 62.2 |
| 6.0 | 33.4 | 66.6 |
| 6.2 | 28.7 | 71.3 |
| 6.4 | 23.7 | 76.3 |
| 6.6 | 18.9 | 81.1 |
| 6.8 | 14.5 | 85.5 |
| 7.0 | 9.7 | 90.3 |
Final pH Adjustment
After mixing the stock solutions, it is crucial to verify the pH using a calibrated pH meter. If necessary, adjust the pH to the desired value using small additions of 0.1 M HCl or 0.1 M NaOH.
Experimental Workflow
The following diagram outlines the workflow for the preparation of the citrate-phosphate buffer.
Caption: Buffer Preparation Workflow.
Applications in Research and Drug Development
Citrate-phosphate buffers are integral to a wide array of applications in scientific research and the pharmaceutical industry:
-
Enzyme Kinetics: The buffer's stable pH is essential for studying enzyme activity, as even minor pH fluctuations can significantly impact reaction rates.[2]
-
Protein Stability: It is used in formulation studies to determine the optimal pH for protein stability, which is critical for the development of biopharmaceutical drugs.[2]
-
Histology and Staining: The buffer is employed in various staining protocols in histology and immunology to ensure consistent and reproducible results.[2]
-
Drug Formulation: While sometimes associated with injection site pain, citrate buffers have been historically used in injectable drug formulations to maintain the stability and solubility of the active pharmaceutical ingredient.[5]
-
Anticoagulant Solutions: Citrate-phosphate-dextrose (CPD) and citrate-phosphate-dextrose-adenine (CPDA) solutions, which are variations of this buffer system, are crucial for the preservation of whole blood.[2]
-
Low pH Stress Assays: The buffer is utilized in assays to evaluate the efficacy of antibacterial agents against non-replicating bacteria under low pH conditions, which is relevant for drug development against pathogens like Mycobacterium tuberculosis.
-
Ophthalmic Solutions: It is used to maintain the stability and control the release of active ingredients in eye drop formulations.
Conclusion
The protocol detailed above provides a reliable method for the preparation of citrate-phosphate buffer using this compound. The versatility and broad pH range of this buffer make it an invaluable tool for researchers, scientists, and professionals in drug development. By following this protocol and understanding the underlying principles, users can confidently prepare accurate and stable buffer solutions for their specific applications.
References
Application Notes and Protocols: Sodium Dihydrogen Citrate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180), the monosodium salt of citric acid, is a versatile excipient increasingly utilized in the design and formulation of advanced drug delivery systems.[1][2] Its biocompatibility, biodegradability, and multifaceted chemical properties make it a valuable component for a range of applications, including pH-responsive delivery, controlled release formulations, and the stabilization of nanoparticle systems. This document provides detailed application notes and experimental protocols for leveraging sodium dihydrogen citrate in drug delivery research and development.
Key Applications of this compound in Drug Delivery
This compound's utility in drug delivery stems from several key functionalities:
-
pH-Responsive Element: As a weak acid, this compound can be incorporated into polymer matrices to create pH-sensitive drug delivery systems. In acidic environments, the citrate remains protonated, while in neutral or alkaline conditions, it ionizes. This change in ionization state can trigger swelling or dissolution of the carrier, leading to drug release in specific regions of the body, such as the intestines.[3][4][5]
-
Buffering Agent: Maintaining a stable pH is crucial for the solubility and stability of many active pharmaceutical ingredients (APIs). This compound is an effective buffering agent, ensuring the chemical integrity and efficacy of the drug within the formulation.[1][2]
-
Stabilizer for Nanoparticles: The citrate anion can adsorb onto the surface of metallic and polymeric nanoparticles, providing electrostatic stabilization that prevents aggregation and maintains a consistent particle size distribution. This is critical for the performance and safety of nanomedicines.
-
Controlled Release Excipient: In solid dosage forms, this compound can modulate the release of drugs from a matrix. It can influence the microenvironmental pH within the dosage form, thereby affecting the dissolution rate of pH-sensitive drugs.
-
Dispersant for Nanocomposites: In the fabrication of nanocomposites, this compound can act as a dispersant, ensuring a homogenous distribution of the nanoparticle phase within the polymer matrix.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems incorporating citrate-based components. It is important to note that specific values will vary depending on the polymer system, drug, and formulation parameters.
Table 1: Physicochemical Properties of Citrate-Stabilized Nanoparticles
| Parameter | Typical Value Range | Significance |
| Particle Size (Hydrodynamic Diameter) | 10 - 200 nm | Influences cellular uptake, biodistribution, and clearance. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | -20 to -50 mV | A highly negative zeta potential indicates good colloidal stability due to electrostatic repulsion. |
Table 2: Drug Loading and Release Characteristics of Citrate-Containing Formulations
| Parameter | Typical Value Range | Significance |
| Drug Loading Efficiency (%) | 50 - 95% | The percentage of the initial drug that is successfully incorporated into the delivery system. |
| Encapsulation Efficiency (%) | 70 - 98% | The percentage of drug that is encapsulated within the core of the delivery system. |
| In Vitro Drug Release (at 24h) | 30 - 80% (pH-dependent) | Demonstrates the ability of the system to release the drug in a controlled or triggered manner. |
Experimental Protocols
Protocol 1: Preparation of pH-Responsive this compound-Containing Microparticles
This protocol describes the preparation of pH-responsive microparticles using an oil-in-water (o/w) solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the API in DCM. Add a predetermined amount of finely milled this compound to this organic solution and sonicate to form a stable suspension.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 5 minutes) to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for several hours (e.g., 4-6 hours) at room temperature to allow the DCM to evaporate.
-
Microparticle Collection: Collect the hardened microparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Washing: Wash the collected microparticles three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microparticles to obtain a fine, free-flowing powder.
Protocol 2: In Vitro Drug Release Study of pH-Responsive Microparticles
This protocol outlines a method to assess the pH-triggered release of a drug from the prepared microparticles.
Materials:
-
Drug-loaded microparticles
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF) at pH 1.2
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of drug-loaded microparticles (e.g., 10 mg) and suspend them in a known volume of release medium (e.g., 10 mL of SGF, pH 1.2).
-
Incubation: Place the samples in a shaking incubator at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling in SGF: At predetermined time points (e.g., 0.5, 1, 1.5, 2 hours), withdraw a small aliquot of the release medium. Centrifuge the aliquot to pellet the microparticles and analyze the supernatant for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Replace the withdrawn volume with fresh SGF to maintain sink conditions.
-
pH Switch: After 2 hours, centrifuge the samples to pellet the microparticles. Carefully remove the SGF and resuspend the microparticles in PBS (pH 7.4).
-
Sampling in PBS: Continue the incubation at 37°C and 100 rpm. At subsequent time points (e.g., 4, 6, 8, 12, 24 hours), withdraw aliquots, separate the microparticles, and analyze the supernatant for drug content. Replace the withdrawn volume with fresh PBS.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release versus time to obtain the release profile.
Visualizations
Caption: Cellular uptake and intracellular drug release from a citrate-stabilized nanoparticle.
Caption: Experimental workflow for developing a this compound-based drug delivery system.
References
- 1. Sodium Citrate Dihydrate - CD Formulation [formulationbio.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Dihydrogen Citrate: Application Notes and Protocols for pH Control in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180), the monosodium salt of citric acid, is a versatile and widely utilized buffering agent in a vast array of biological applications. Its ability to maintain a stable pH in the acidic to neutral range makes it an indispensable tool in research, diagnostics, and the development of therapeutic agents. Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40, providing it with a broad buffering range.[1] This document provides detailed application notes and protocols for the use of sodium dihydrogen citrate in pH control for various biological samples, tailored for professionals in research and drug development.
Chemical Properties and Buffer Preparation
This compound is highly soluble in water and contributes to a buffer system that can be prepared by mixing citric acid and its salts, such as trisodium (B8492382) citrate, in varying proportions to achieve a desired pH.[2] The buffering capacity of citrate is effective between pH 3.0 and 6.2.[1][3]
Table 1: Preparation of 0.1 M Sodium Citrate Buffer Solutions
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) |
| 3.0 | 46.5 | 3.5 |
| 4.0 | 33.0 | 17.0 |
| 5.0 | 20.5 | 29.5 |
| 6.0 | 9.0 | 41.0 |
This table provides volumes to prepare 50 mL of 0.1 M sodium citrate buffer. The final volume should be adjusted to 50 mL with distilled water.
Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer (pH 4.5)
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Sodium citrate dihydrate (M.W. 294.10 g/mol )
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
Procedure:
-
To prepare a 0.1 M citric acid stock solution, dissolve 21.01 g of citric acid monohydrate in 1 L of distilled water.
-
To prepare a 0.1 M sodium citrate stock solution, dissolve 29.41 g of sodium citrate dihydrate in 1 L of distilled water.
-
In a beaker, combine approximately 365 mL of the 0.1 M citric acid solution with 135 mL of the 0.1 M sodium citrate solution.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Monitor the pH and adjust by adding small volumes of the 0.1 M citric acid solution to lower the pH or the 0.1 M sodium citrate solution to raise the pH until it reaches 4.5.
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to the flask until the volume reaches the 1 L mark.
-
Stopper the flask and invert several times to ensure the solution is thoroughly mixed.
-
Store the buffer at room temperature.
Application Notes
Enzyme Kinetics and Assays
The activity of enzymes is highly dependent on the pH of their environment. This compound buffers are frequently employed in enzyme assays to maintain a stable pH at the optimal level for a specific enzyme's activity.
Example Application: Acid Phosphatase Assay
Acid phosphatases are a group of enzymes that exhibit optimal activity in acidic conditions. A sodium citrate buffer is an excellent choice for maintaining the required acidic pH for these assays. The optimal pH for many acid phosphatases is around 5.0.[4]
Protocol 2: Acid Phosphatase Activity Assay
Materials:
-
0.1 M Sodium citrate buffer, pH 4.8
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
0.5 N Sodium hydroxide (B78521) (NaOH) as a stop solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the desired reaction temperature (e.g., 37°C)
Procedure:
-
Prepare the 0.1 M sodium citrate buffer at pH 4.8 according to Protocol 1, adjusting the volumes of the acid and salt solutions accordingly.
-
Prepare the pNPP substrate solution in the sodium citrate buffer.
-
In a 96-well microplate, add 50 µL of the sodium citrate buffer to each well.
-
Add 20 µL of the enzyme sample to the appropriate wells. Include a blank control with 20 µL of buffer instead of the enzyme.
-
To initiate the reaction, add 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of 0.5 N NaOH to each well. The addition of NaOH will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The enzyme activity can be calculated based on the absorbance values and a standard curve of p-nitrophenol.
Immunohistochemistry (IHC) and Antigen Retrieval
Formalin fixation of tissue samples can create cross-links that mask antigenic sites, leading to weak or false-negative staining in IHC. Heat-Induced Epitope Retrieval (HIER) using a sodium citrate buffer is a common method to break these cross-links and unmask the antigens. A pH of 6.0 is often optimal for this application.
Protocol 3: Heat-Induced Epitope Retrieval (HIER) for IHC
Materials:
-
10 mM Sodium citrate buffer, pH 6.0 (containing 0.05% Tween 20)
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Staining jars
-
Heat source (e.g., water bath, pressure cooker, or microwave)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Hydrate the sections by sequential immersion in 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the 10 mM sodium citrate buffer (pH 6.0) in a staining jar using a heat source to 95-100°C.
-
Immerse the slides in the hot citrate buffer.
-
Maintain the temperature and incubate for 20-40 minutes. The optimal time may need to be determined empirically.
-
Remove the staining jar from the heat source and allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
-
Staining:
-
Rinse the sections with a wash buffer (e.g., PBS).
-
The slides are now ready for the standard immunohistochemical staining protocol.
-
Caption: Workflow for Immunohistochemistry Antigen Retrieval.
Drug Formulation and Stability
This compound is a common excipient in pharmaceutical formulations, where it serves as a buffering agent to maintain the pH of the final product.[5] This is critical for the stability, solubility, and efficacy of many active pharmaceutical ingredients (APIs), particularly protein-based therapeutics like monoclonal antibodies and vaccines.
Application in Therapeutic Antibody Formulations:
For therapeutic antibodies, maintaining a specific pH is crucial to prevent aggregation and degradation. Citrate buffers are often used in the formulation of monoclonal antibodies to maintain a pH range of 5.3 to 7.2.[6]
Application in Vaccine Formulations:
In vaccine development, citrate buffers contribute to the stability of viral antigens, especially in live attenuated vaccines.[7][8][9] They help to preserve the vaccine's potency during storage and transport.
pH-Dependent Regulation of Cellular Signaling
Intracellular pH (pHi) is a critical regulator of many cellular processes, including metabolism and signaling pathways.[10] Alterations in pHi can trigger significant transcriptional changes. For instance, an increase in pHi has been shown to upregulate glycolytic enzymes and activate the Notch signaling pathway.[11][12] While directly manipulating intracellular pH in live cells is complex, studying the pH dependence of specific enzymes and protein interactions in vitro using buffers like this compound can provide valuable insights into these regulatory mechanisms.
Caption: pH-Dependent Regulation of Metabolism and Signaling.
Conclusion
This compound is a fundamental tool for pH control in a wide range of biological and pharmaceutical applications. Its well-defined buffering capacity in the acidic to neutral range, coupled with its biocompatibility, makes it an excellent choice for enzyme assays, immunohistochemistry, and the formulation of sensitive biologics. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound for precise pH management in their experimental and developmental workflows.
References
- 1. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 2. 缓冲液参考中心 [sigmaaldrich.com]
- 3. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. WO1999037329A1 - Pharmaceutical formulation comprising an antibody and a citrate buffer - Google Patents [patents.google.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. EP0065905A1 - Stabilizing agents for live viruses for the preparation of vaccines, and stabilized vaccines containing these stabilizing agents - Google Patents [patents.google.com]
- 9. US4500512A - Stabilizing agents for live viruses for preparing vaccines, and stabilized vaccines containing said stabilizing agents - Google Patents [patents.google.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Preparation of Fe3O4@Pt Core/Shell Particles with Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Fe3O4@Pt core/shell nanoparticles using sodium dihydrogen citrate (B86180) as a key stabilizing and reducing agent. The resulting nanoparticles possess magnetic cores and catalytically active platinum shells, making them suitable for a range of biomedical applications, including targeted drug delivery, biosensing, and cancer therapy.
Introduction
Fe3O4@Pt core/shell nanoparticles are composite materials that combine the magnetic properties of an iron oxide core with the unique catalytic and biocompatible features of a platinum shell. The magnetic core allows for manipulation and targeting using an external magnetic field, a crucial feature for applications such as magnetic resonance imaging (MRI) and targeted drug delivery. The platinum shell provides a stable and biocompatible surface that can be further functionalized and exhibits catalytic activity, which can be exploited for therapeutic applications.
Sodium dihydrogen citrate plays a dual role in the synthesis process. For the Fe3O4 core, it acts as a stabilizing agent, preventing aggregation and controlling the particle size. In the formation of the platinum shell, it serves as both a reducing agent for the platinum precursor and a capping agent to ensure the uniform deposition of platinum nanoparticles onto the Fe3O4 core.
Experimental Protocols
Synthesis of Citrate-Stabilized Fe3O4 Nanoparticles (Core)
This protocol describes the synthesis of Fe3O4 nanoparticles via a chemical co-precipitation method with citrate stabilization.
Materials:
-
Iron (III) chloride hexahydrate (FeCl3·6H2O)
-
Iron (II) chloride tetrahydrate (FeCl2·4H2O)
-
This compound
-
Ammonia (B1221849) solution (25%)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Permanent magnet
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
In a 250 mL three-neck flask, dissolve FeCl3·6H2O (4.86 g) and FeCl2·4H2O (1.99 g) in 80 mL of deionized water under vigorous stirring and nitrogen purging.
-
Heat the solution to 80°C.
-
Slowly add 10 mL of ammonia solution (25%) dropwise into the flask. A black precipitate of Fe3O4 will form immediately.
-
Continue stirring for 1 hour at 80°C under a nitrogen atmosphere.
-
Add a solution of this compound (0.5 g in 10 mL of deionized water) to the mixture and continue stirring for another 2 hours at 80°C.
-
Cool the mixture to room temperature.
-
Collect the black precipitate using a permanent magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
Redisperse the citrate-stabilized Fe3O4 nanoparticles in 100 mL of deionized water for the next step.
Formation of Platinum Shell on Fe3O4 Core
This protocol details the deposition of a platinum shell onto the pre-synthesized Fe3O4 cores using citrate reduction.
Materials:
-
Citrate-stabilized Fe3O4 nanoparticle suspension (from step 2.1)
-
Hexachloroplatinic acid (H2PtCl6) solution (10 mM)
-
This compound solution (0.5 M)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
pH meter
Procedure:
-
In a 250 mL three-neck flask, add 100 mL of the citrate-stabilized Fe3O4 nanoparticle suspension.
-
Heat the suspension to 90°C with vigorous stirring.
-
Add 10 mL of the H2PtCl6 solution (10 mM) to the flask.
-
Slowly add 5 mL of the this compound solution (0.5 M) dropwise. The color of the solution will gradually darken as platinum nanoparticles form and deposit on the Fe3O4 cores.
-
Maintain the reaction at 90°C for 2 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Collect the Fe3O4@Pt core/shell nanoparticles using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water to remove any unreacted precursors and byproducts.
-
Resuspend the final Fe3O4@Pt core/shell nanoparticles in a suitable solvent for characterization and application.
Data Presentation
The successful synthesis of Fe3O4@Pt core/shell nanoparticles should be confirmed by various characterization techniques. The following tables summarize typical quantitative data expected from these analyses.
| Parameter | Fe3O4 Core | Fe3O4@Pt Core/Shell |
| Morphology | ||
| Average Core Diameter (TEM) | 10-15 nm | 10-15 nm |
| Platinum Shell Thickness (TEM) | N/A | 2-4 nm |
| Hydrodynamic Diameter (DLS) | 50-80 nm | 60-100 nm |
| Magnetic Properties | ||
| Saturation Magnetization (Ms) | 60-70 emu/g | 45-55 emu/g |
| Coercivity (Hc) | < 10 Oe (Superparamagnetic) | < 10 Oe (Superparamagnetic) |
| Surface Properties | ||
| Zeta Potential (pH 7) | -30 to -40 mV | -25 to -35 mV |
Table 1: Physicochemical Properties of Fe3O4 and Fe3O4@Pt Nanoparticles.
| Analytical Technique | Fe3O4 Core | Fe3O4@Pt Core/Shell |
| XRD | Peaks corresponding to the inverse spinel structure of magnetite (Fe3O4). | Peaks for both Fe3O4 and face-centered cubic (fcc) platinum are present. |
| FTIR | Characteristic Fe-O bond vibration at ~580 cm-1. C=O and C-O stretches from citrate. | Fe-O bond vibration and characteristic peaks of citrate. |
| XPS | Peaks for Fe 2p and O 1s. | Peaks for Fe 2p, O 1s, and Pt 4f, confirming the presence of platinum. |
Table 2: Spectroscopic and Structural Characterization Data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of Fe3O4@Pt core/shell nanoparticles.
Proposed Signaling Pathway for Therapeutic Application
In the context of cancer therapy, Fe3O4@Pt nanoparticles can induce cell death through the generation of reactive oxygen species (ROS).[1] The iron oxide core can participate in Fenton-like reactions, while the platinum shell can also catalyze ROS production.[1][2] This increase in intracellular ROS can lead to oxidative stress and trigger apoptotic pathways. Furthermore, these nanoparticles can enhance the efficacy of conventional chemotherapeutic drugs by modulating key signaling pathways like p53 and NF-κB.[3][4][5]
Caption: Proposed signaling pathway for Fe3O4@Pt nanoparticle-mediated cancer cell apoptosis.
References
- 1. Fe3O4@Pt nanoparticles to enable combinational electrodynamic/chemodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferrite Nanoparticles-Based Reactive Oxygen Species-Mediated Cancer Therapy [frontiersin.org]
- 3. Magnetic Fe3O4 nanoparticles and chemotherapy agents interact synergistically to induce apoptosis in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Fe₃O₄ nanoparticles and chemotherapy agents interact synergistically to induce apoptosis in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols: Sodium Dihydrogen Citrate in Electrochemical Reduction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180) (NaH₂C₆H₅O₇), also known as monosodium citrate, is a versatile and widely utilized reagent in electrochemical reduction experiments. Its utility stems from its properties as a buffering agent, a complexing (or sequestrant) agent, and a reductant and stabilizer, particularly in the synthesis of metallic nanoparticles. These attributes allow for precise control over reaction conditions, influencing product morphology, composition, and electrochemical behavior.
This document provides detailed application notes and protocols for the use of sodium dihydrogen citrate in various electrochemical reduction applications, including metal alloy electrodeposition, nanoparticle synthesis, and cyclic voltammetry.
Application: Electrodeposition of Metal Alloys
This compound is extensively used in electroplating baths for the deposition of metal alloys. It acts as a complexing agent, forming stable complexes with metal ions in the electrolyte. This complexation shifts the reduction potentials of the metals, enabling co-deposition of metals with different standard potentials and influencing the morphology and composition of the resulting alloy.
Quantitative Data for Metal Alloy Electrodeposition
| Parameter | Zn-Co Alloy Deposition | Tin (Sn) Deposition | Co-Ni Alloy Deposition |
| Electrolyte Composition | 0.05 M Zn²⁺, 0.05 M Co²⁺, 0.10 M Sodium Citrate | 0.20 M SnCl₂·2H₂O, 0.20 M Sodium Citrate | NiSO₄, CoSO₄, Sodium Citrate, Sodium Acetate (B1210297) |
| pH | Not specified | 5 | Not specified |
| Temperature | Room Temperature | 25 °C | 25 °C |
| Current Density | 10 - 80 A/m²[1] | 3.80 mA/cm²[2] | 10 - 40 mA/cm² |
| Substrate | Carbon Steel[1] | Not specified[2] | Steel |
| Observations | Co-rich coatings were produced, with the percentage of Co increasing with current density.[1] | Resulted in sound and satisfactory tin deposits.[2] | The presence of citrate-acetate mixed bath showed higher deposition efficiency than separate citrate or acetate baths. |
Experimental Protocol: Electrodeposition of Zn-Co Alloy
This protocol is adapted from the electrodeposition of cobalt-rich Zn-Co alloy coatings from a citrate bath.[1]
1. Preparation of the Electrolyte Bath:
- Prepare a 0.10 M solution of sodium citrate.
- Add equimolar concentrations of zinc and cobalt salts (e.g., 0.05 M ZnSO₄ and 0.05 M CoSO₄) to the sodium citrate solution.
- Stir the solution until all salts are completely dissolved.
2. Electrode Preparation:
- Use a carbon steel plate as the cathode (working electrode).
- Mechanically polish the steel substrate, followed by degreasing and rinsing with deionized water.
- A suitable anode, such as a platinum or graphite (B72142) sheet, can be used as the counter electrode.
3. Electrochemical Deposition:
- Set up a two-electrode electrochemical cell with the prepared cathode and anode.
- Immerse the electrodes in the prepared citrate bath.
- Apply a constant current density in the range of 10-80 A/m² using a galvanostat.
- Carry out the deposition at room temperature for a specified duration to achieve the desired coating thickness.
4. Post-Deposition Treatment:
- After deposition, rinse the coated substrate with deionized water and dry it.
- The resulting Zn-Co alloy coating can then be characterized for its composition, morphology, and corrosion resistance.
Experimental Workflow for Electrodeposition
Application: Electrochemical Synthesis of Nanoparticles
This compound plays a dual role in the electrochemical synthesis of nanoparticles, acting as both a reducing agent and a stabilizing agent. It facilitates the reduction of metal ions at the electrode surface and then adsorbs onto the newly formed nanoparticles, preventing their aggregation and controlling their size and morphology.
Quantitative Data for Nanoparticle Synthesis
| Parameter | Silver Nanoparticle Synthesis |
| Electrolyte | 0.2 M Sodium Citrate in distilled water[3] |
| Potential | 10 V[3] |
| Temperature | 60 °C[3] |
| Time | 30 minutes[3] |
| Observations | Formation of silver nanoparticles indicated by a color change to yellow. The resulting nanoparticles showed a characteristic wavelength of 416-418 nm in UV-Vis spectroscopy.[3] |
Experimental Protocol: Electrochemical Synthesis of Silver Nanoparticles
This protocol is based on the electrochemical synthesis of silver nanoparticles using sodium citrate as a reducing agent.[3]
1. Preparation of the Electrolyte:
- Prepare a 0.2 M solution of this compound in 400 mL of distilled water.
2. Electrochemical Setup:
- Use two silver rods as the anode and cathode.
- Set up an electrolysis cell and immerse the silver electrodes in the sodium citrate solution.
- Heat the solution to 60 °C and maintain this temperature using a hot plate with a magnetic stirrer.
3. Synthesis:
- Apply a constant potential of 10 V between the electrodes using a DC power supply.
- Continue the electrolysis for 30 minutes.
- Observe the color change of the solution from colorless to yellow, which indicates the formation of silver nanoparticles.
4. Characterization:
- After synthesis, the colloidal silver nanoparticle solution can be characterized using UV-Vis spectroscopy to confirm the formation and determine the plasmon resonance peak.
- Further characterization for size and morphology can be performed using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Experimental Workflow for Nanoparticle Synthesis
Application: Cyclic Voltammetry Studies
In cyclic voltammetry (CV), this compound is primarily used as a component of the supporting electrolyte, where it serves as a buffering agent to maintain a constant pH and as a complexing agent to study the redox behavior of metal ions. The complexation of metal ions by citrate can significantly alter their redox potentials and the kinetics of electron transfer.
Quantitative Data for Cyclic Voltammetry of K₃[Fe(CN)₆] in a Citrate Buffer
The following data is representative of the cyclic voltammetric behavior of a standard redox couple, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), in a citrate buffer.
| Parameter | Value |
| Analyte | 5 mM K₃[Fe(CN)₆] |
| Supporting Electrolyte | 0.1 M Sodium Citrate Buffer (pH 6.0) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Scan Rate | 50 mV/s |
| Anodic Peak Potential (Epa) | ~0.25 V vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | ~0.18 V vs. Ag/AgCl |
| Peak Separation (ΔEp) | ~70 mV |
Note: The exact peak potentials can vary depending on the specific experimental conditions and electrode surface.
Experimental Protocol: Cyclic Voltammetry in a Citrate Buffer
This protocol outlines the general procedure for performing cyclic voltammetry of a redox-active species in a this compound buffer.
1. Preparation of the Citrate Buffer (0.1 M, pH 6.0):
- Dissolve 2.94 g of trisodium (B8492382) citrate dihydrate in 800 mL of deionized water.
- Adjust the pH to 6.0 by adding a solution of 0.1 M citric acid or 1N HCl while monitoring with a calibrated pH meter.
- Add deionized water to bring the final volume to 1 L.
2. Preparation of the Analyte Solution:
- Dissolve the desired amount of the redox-active analyte (e.g., K₃[Fe(CN)₆] to a final concentration of 5 mM) in the prepared 0.1 M citrate buffer.
3. Electrochemical Measurement:
- Set up a three-electrode electrochemical cell with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.
- Polish the working electrode before each experiment to ensure a clean and reproducible surface.
- De-aerate the analyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
- Perform the cyclic voltammetry scan over a potential range appropriate for the analyte. For the Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ couple, a range of -0.2 V to 0.6 V vs. Ag/AgCl is suitable.
- Record the cyclic voltammogram at various scan rates to investigate the kinetics of the redox process.
Logical Relationship for Cyclic Voltammetry Analysis
References
- 1. Cyclic Voltammetric (CV) evaluation of electro chemical behaviors of K3 [Fe (CN) 6] and Uric Acid - International Research Journal of Natural Sciences (IRJNS) [eajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Dihydrogen Citrate Buffer for Enzyme Kinetics
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing sodium dihydrogen citrate (B86180) buffer concentration in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I choose a sodium dihydrogen citrate buffer for my enzyme assay?
This compound buffer is particularly useful for enzymes that function optimally in acidic conditions, as it has an effective pH range of 3.0 to 6.2.[1][2] It is a common choice for studying enzymes like those found in digestive systems.[1] However, it's crucial to be aware that citrate can chelate (bind to) metal ions, which may interfere with enzymes that require metal cofactors for their activity.[1][3]
Q2: What is the optimal concentration for a citrate buffer in enzyme kinetics?
A typical starting concentration for buffers in enzyme assays is between 20 mM and 100 mM.[2] The ideal concentration must be determined empirically for each specific enzyme system. It needs to be high enough to maintain a stable pH throughout the reaction but not so high that the ionic strength inhibits enzyme activity.[2]
Q3: How does ionic strength from the citrate buffer affect enzyme activity?
The salt concentration, or ionic strength, of the buffer can significantly impact an enzyme's stability and activity by altering its three-dimensional structure.[2][4] Both excessively high and low ionic strengths can lead to reduced enzyme activity. It is recommended to test a range of salt concentrations (e.g., 25 mM to 200 mM) to find the optimal condition for your enzyme.[2]
Q4: What are the potential interactions I should be aware of when using a citrate buffer?
The primary interaction to be aware of is citrate's ability to chelate divalent metal ions such as Mg²⁺, Ca²⁺, and Zn²⁺.[3] If your enzyme requires such a metal ion as a cofactor, the citrate buffer can inhibit its activity, leading to low or inconsistent results.[3] In such cases, switching to a non-chelating buffer like MES or MOPS might be necessary.[2][3]
Q5: How do I prepare and store a 0.1 M this compound buffer?
To prepare a 0.1 M citrate buffer, you would typically mix solutions of citric acid (monohydrate) and trisodium (B8492382) citrate (dihydrate) to achieve the desired pH.[5][6] For example, to prepare a buffer with a pH of 6.0, you can dissolve 3.358 g of citric acid and 24.269 g of sodium citrate dihydrate in distilled water, adjust the pH with HCl if necessary, and bring the final volume to 1 L.[7] Prepared citrate buffer can be stored at room temperature for up to 3 months or at 4°C for longer periods.[3][8] For long-term storage, sterile filtration through a 0.2 µm filter is recommended to prevent microbial growth.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound buffer in your enzyme kinetics experiments.
Issue 1: Low or No Enzyme Activity
-
Question: My enzyme shows very low or no activity in the citrate buffer. What could be the cause?
-
Answer: This is a common issue that can stem from several factors:
-
Suboptimal pH: Enzymes have a narrow optimal pH range.[2] If the buffer's pH is outside this range, the enzyme's structure can change, leading to reduced activity or denaturation.[1][9]
-
Metal Ion Chelation: As mentioned, citrate can bind to essential metal cofactors, inhibiting enzyme activity.[3] Check literature to see if your enzyme requires a metal ion.[3]
-
Incorrect Buffer Concentration: The buffer concentration may be too high, causing inhibition due to ionic strength, or too low to maintain the optimal pH during the reaction.[2]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I'm getting variable results between experiments. Why is my assay not reproducible?
-
Answer: Inconsistent results often point to subtle variations in experimental conditions:
-
Temperature Effects: The pH of a buffer can change with temperature.[4][10] It is crucial to measure and adjust the buffer's pH at the intended assay temperature.[2]
-
Improper Buffer Preparation: Small errors in component measurement or pH adjustment can lead to significant shifts in enzyme activity. Always use calibrated equipment.[11]
-
Buffer Contamination or Degradation: Improper storage can lead to microbial growth or chemical degradation of the buffer.[3] Always use fresh or properly stored buffer.
-
Issue 3: High Background Signal
-
Question: My assay shows a high background signal even in the absence of the enzyme. What is happening?
-
Answer: A high background signal can be caused by the instability of your substrate or interference from the buffer itself:
-
Substrate Instability: The substrate might be unstable at the acidic pH of the citrate buffer, leading to non-enzymatic degradation that mimics a true signal.[2] Test the substrate's stability by incubating it in the buffer without the enzyme.[2]
-
Buffer Interference: Components of the buffer might directly interfere with your detection method (e.g., absorbance or fluorescence). Run a buffer-only control to check for interference.[2]
-
Data Presentation
Table 1: Comparison of Common Buffer Systems for Enzyme Assays
| Buffer System | Useful pH Range | pKa (at 25°C) | Key Considerations |
| Citrate | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Ideal for acidic conditions; chelates divalent metal ions.[1][2] |
| Acetate | 3.6 - 5.6 | 4.76 | Good for mildly acidic conditions; inexpensive.[1] |
| MES | 5.5 - 6.7 | 6.10 | "Good's" buffer with minimal interaction with biological components.[2] |
| Phosphate (PBS) | 5.8 - 8.0 | 7.20 | Widely used but can inhibit some enzymes and precipitate with divalent cations.[2] |
| MOPS | 6.5 - 7.9 | 7.20 | A "Good's" buffer, stable and minimal biological interaction.[4] |
| HEPES | 6.8 - 8.2 | 7.48 | A common "Good's" buffer for physiological pH ranges.[2] |
| Tris | 7.5 - 9.0 | 8.06 | Often used for physiological to slightly alkaline pH; pH is temperature-dependent.[2][10] |
Table 2: Troubleshooting Summary for Citrate Buffer Optimization
| Issue | Potential Cause | Recommended Solution |
| Low/No Activity | Suboptimal pH | Test a range of pH values within the buffer's capacity (e.g., pH 4-6 in 0.5 unit increments).[2] |
| Metal Ion Chelation | Check literature for enzyme's metal dependency. Consider a non-chelating buffer like MES or MOPS.[3] | |
| Incorrect Concentration | Empirically test a concentration gradient (e.g., 20, 50, 100, 150 mM). | |
| Inconsistent Results | Temperature Effects | Calibrate the buffer's pH at the experimental temperature.[2] |
| Improper Preparation | Ensure accurate measurements and use calibrated equipment. Prepare fresh buffer.[11] | |
| High Background | Substrate Instability | Incubate substrate in the buffer without the enzyme to check for degradation.[2] |
| Buffer Interference | Run a "buffer + substrate" blank to measure non-enzymatic signal. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Citrate Buffer Stock Solutions
This protocol provides a method for creating two stock solutions that can be mixed to achieve any pH within the buffer's range.
-
Prepare Stock Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate (MW: 210.14 g/mol ) in 800 mL of distilled water. Adjust the final volume to 1 L.[6]
-
Prepare Stock Solution B (0.1 M Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate (MW: 294.10 g/mol ) in 800 mL of distilled water. Adjust the final volume to 1 L.[6]
-
Mix for Desired pH: Combine the stock solutions in the ratios specified in a buffer preparation table (many are available online) to achieve the target pH. For example, for a pH of 5.0, you might mix approximately 20.5 mL of Solution A with 29.5 mL of Solution B and dilute to a final volume of 100 mL.
-
Verify pH: Always verify the final pH with a calibrated pH meter at the temperature of your experiment and adjust with 1N HCl or 1N NaOH if necessary.
Protocol 2: Determining Optimal Buffer Concentration
-
Prepare a Buffer Gradient: Using your optimized pH citrate buffer, prepare a series of dilutions at different concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set Up Reactions: For each concentration, set up a standard enzyme assay reaction. Ensure all other parameters (substrate concentration, enzyme concentration, temperature) are constant.
-
Initiate and Measure: Initiate the reactions by adding the enzyme. Measure the initial reaction velocity (V₀) for each buffer concentration.
-
Analyze Data: Plot the initial velocity against the buffer concentration. The optimal concentration will correspond to the peak of this activity curve.
Visualizations
Caption: Troubleshooting workflow for low enzyme activity in citrate buffer.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. Buffers for Biochemical Reactions [promega.sg]
- 6. static.igem.org [static.igem.org]
- 7. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Nanoparticle Aggregation in Citrate Synthesis
Welcome to the technical support center for troubleshooting nanoparticle aggregation during citrate (B86180) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My gold nanoparticle solution turned blue or purple instead of red. What does this indicate?
A color change from the expected deep red to blue or purple is a primary indicator of nanoparticle aggregation. The characteristic red color of a gold nanoparticle solution is due to the surface plasmon resonance (SPR) of well-dispersed, spherical nanoparticles, typically in the 10-20 nm range. When nanoparticles aggregate, the SPR shifts to a longer wavelength, resulting in a blue or purple appearance.
Q2: What are the most common causes of nanoparticle aggregation during citrate synthesis?
Nanoparticle aggregation during citrate synthesis is often attributed to one or more of the following factors:
-
Incorrect pH: The pH of the reaction mixture plays a critical role in the stability of the nanoparticles.[1]
-
Suboptimal Temperature: The reaction temperature affects the kinetics of nucleation and growth.[2][3]
-
Improper Citrate Concentration: Trisodium (B8492382) citrate acts as both a reducing agent and a capping agent, and its concentration is crucial for stabilizing the nanoparticles.[1][4]
-
Contaminants: Impurities in the glassware or reagents can interfere with the synthesis and lead to aggregation.[5]
-
High Ionic Strength: The presence of excess ions in the solution can shield the electrostatic repulsion between nanoparticles, causing them to aggregate.[6][7]
Q3: How can I prevent my nanoparticles from aggregating after synthesis?
To prevent post-synthesis aggregation, consider the following:
-
Proper Storage: Store nanoparticle solutions at recommended temperatures, typically between 2-8°C.[6]
-
Avoid Freezing: Freezing the nanoparticle solution can induce irreversible aggregation.[6]
-
Maintain pH: Ensure the pH of the storage solution is within the optimal range for stability.[6]
-
Use Steric Stabilizers: For applications in high ionic strength buffers (e.g., PBS), consider surface modification with steric stabilizers like polyethylene (B3416737) glycol (PEG).[6]
Q4: Can I reverse nanoparticle aggregation?
Aggregation is often an irreversible process.[6] However, if the particles have only flocculated (formed loose clumps), you may be able to resuspend them by:
-
Adjusting the pH: Bringing the pH back to the optimal range can sometimes restore electrostatic repulsion.[6]
-
Gentle Sonication: This can help break up loose agglomerates.[6]
-
Filtration: You may be able to recover non-aggregated particles by filtering the solution through a 0.2 μm filter.[6]
Troubleshooting Guides
Guide 1: Incorrect Color of Gold Nanoparticle Solution
This guide will help you troubleshoot when your gold nanoparticle synthesis results in a solution that is not the expected deep red color.
Guide 2: Post-Synthesis Aggregation
This guide addresses the issue of nanoparticles aggregating after a successful synthesis.
Data Presentation
Table 1: Effect of pH on Gold Nanoparticle Synthesis
Slight fluctuations in pH can significantly impact the synthesis of gold nanoparticles.[1] The optimal pH for producing highly monodisperse and spherical gold nanoparticles is around 5.[8]
| pH Range | Observation | Outcome on Nanoparticles |
| < 5.0 | Detrimental effect on size polydispersity.[1] | Wide size distribution, predominantly polyhedral shapes.[9] |
| 5.0 - 5.3 | Optimal range for monodispersity and stability.[1][8] | Narrow size distribution, spherical shape.[8] |
| > 6.0 | Suitable for the formation of monodisperse AuNPs.[10] | Narrow size distributions of nearly spherical particles.[9] |
Data compiled from multiple sources.[1][8][9][10]
Table 2: Influence of Citrate-to-Gold Ratio and Temperature
The ratio of trisodium citrate to tetrachloroauric acid (HAuCl₄) and the reaction temperature are key parameters for controlling nanoparticle size.
| Citrate:HAuCl₄ Ratio | Temperature (°C) | Resulting Particle Size (Approx.) | Reference |
| 1.25:1 - 4.33:1 | < 100 | Strongly influenced by ratio | [2] |
| Varies | 90 - 125 | Higher temperature generally leads to smaller, more monodisperse particles.[3] | [3] |
| Varies | Boiling | Provides better control over size and morphology.[3] | [3] |
Note: Specific particle sizes depend on the precise protocol and other reaction conditions.
Experimental Protocols
Standard Protocol for Citrate Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol is adapted from the widely used Turkevich method.[1][5][11]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v, freshly prepared)
-
High-purity water (e.g., Milli-Q)
-
Meticulously cleaned glassware
Procedure:
-
Preparation: Rinse all glassware thoroughly with high-purity water before use.[11]
-
Heating: In a flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously.[11]
-
Reduction: Quickly add 2 mL of 1% trisodium citrate solution to the rapidly stirring, boiling HAuCl₄ solution.[11]
-
Formation: The solution color will change from pale yellow to colorless, then to a deep red.[12]
-
Reaction Completion: Continue heating and stirring for approximately 10-15 minutes until the color is stable.[11][13]
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
-
Storage: Store the nanoparticle solution in a clean, dark container at 4°C.
Characterization of Nanoparticle Aggregation
Several techniques can be used to characterize nanoparticle aggregation:
-
UV-Vis Spectroscopy: A shift in the surface plasmon resonance peak to longer wavelengths indicates aggregation.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in the average particle size and polydispersity index (PDI) suggests aggregation. A PDI value below 0.3 generally indicates a well-dispersed sample.[14]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticle size, shape, and aggregation state.[14]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is an indicator of colloidal stability. A zeta potential more negative than -30 mV is generally considered stable for electrostatically stabilized nanoparticles.[15]
References
- 1. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Implications of citrate concentration during the seeded growth synthesis of gold nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC02075C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nanohybrids.net [nanohybrids.net]
- 7. nanocomposix.com [nanocomposix.com]
- 8. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 13. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 14. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Sodium Dihydrogen Citrate Buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium dihydrogen citrate (B86180) buffers. Our goal is to help you prevent and resolve issues related to pH drift in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a sodium dihydrogen citrate buffer, and what is its effective pH range?
A this compound buffer is a solution prepared by mixing citric acid and its conjugate base, sodium citrate. This buffer system is effective at maintaining a stable pH in the acidic range, typically between pH 3.0 and 6.2.[1][2][3][4] The specific ratio of citric acid to sodium citrate determines the final pH of the buffer.
Q2: What are the common applications of this compound buffers?
This compound buffers are utilized in a wide range of biological and pharmaceutical applications, including:
-
Immunohistochemistry (IHC): Used for heat-induced antigen retrieval to break protein cross-links.[3]
-
RNA Isolation: Helps to prevent base hydrolysis of RNA molecules.[2][5][6]
-
Drug Formulation: Serves as a stabilizing excipient in pharmaceutical preparations to maintain the optimal pH for drug stability.[7][8]
-
Enzyme Assays: Provides a stable pH environment for enzymatic reactions that have optimal activity in the acidic range.
-
Chromatography: Used as a mobile phase component in HPLC to ensure reproducible separation.[9]
Q3: How long can I store a prepared this compound buffer?
Prepared this compound buffer can typically be stored at room temperature for up to 3 months.[1][2][3] For longer storage, refrigeration at 4°C is recommended.[10] To prevent evaporation and microbial contamination, always store the buffer in a tightly sealed container.
Troubleshooting Guide: pH Drift
Issue 1: The pH of my freshly prepared buffer is incorrect.
-
Possible Cause: Inaccurate measurement of buffer components or improper pH adjustment.
-
Recommended Solution:
-
Ensure your balance is calibrated before weighing citric acid and sodium citrate.
-
Use a calibrated pH meter to check the final pH.[9]
-
When adjusting the pH, use a solution of a strong base (like 1M NaOH) or a strong acid (like 1M HCl) and add it dropwise while continuously stirring.[5][11] Avoid using citric acid or sodium citrate to adjust the pH, as this will alter the buffer's molarity.[12]
-
Issue 2: The pH of my buffer changes significantly when I dilute it.
-
Possible Cause: Diluting a buffer can weaken its buffering capacity and cause a shift in pH.[13] Adding a large volume of water, which has a neutral pH, to an acidic buffer will naturally cause the pH to increase slightly.[13]
-
Recommended Solution:
-
Whenever possible, prepare the buffer at the final desired concentration.
-
If you must dilute a stock solution, always re-check and adjust the pH of the final diluted buffer before use.[4]
-
Issue 3: My buffer's pH changes with temperature.
-
Possible Cause: The pKa of citric acid is temperature-dependent. As the temperature changes, the dissociation equilibrium of the acid shifts, leading to a change in pH.[13][14] For instance, if a Tris buffer is prepared at 25°C to a pH of 8.0, its pH will increase to approximately 8.58 when used at 4°C.[15]
-
Recommended Solution:
Issue 4: The pH of my buffer drifts downwards over a few days.
-
Possible Cause: Microbial contamination can lead to a decrease in the pH of the buffer.[16] Some microorganisms can metabolize citrate, leading to the production of acidic byproducts.[17]
-
Recommended Solution:
-
Prepare the buffer using sterile, distilled water.
-
Store the buffer in a sterile, tightly sealed container to prevent microbial contamination.
-
For long-term storage, consider sterile filtering the buffer solution.
-
If you suspect contamination, discard the buffer and prepare a fresh batch.
-
Quantitative Data
Table 1: Preparation of 0.1 M this compound Buffer at Various pH Values
| Target pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) |
| 3.0 | 82.0 | 18.0 |
| 4.0 | 61.5 | 38.5 |
| 5.0 | 41.0 | 59.0 |
| 6.0 | 20.5 | 79.5 |
To prepare 100 mL of the desired buffer, mix the indicated volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions.
Table 2: Effect of Temperature on the pH of Citrate Buffers
| Initial pH at 25°C | pH at 0°C | pH at -10°C |
| 5.5 | ~5.5 | ~5.8 |
| 6.0 | ~6.0 | ~6.3 |
| 6.5 | ~6.5 | ~6.8 |
Data suggests that while the pH of citrate buffers is stable between 25°C and 0°C, a significant increase in pH can occur as the solution freezes, likely due to the precipitation of sodium citrate.[14]
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer, pH 5.0
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Sodium citrate dihydrate (M.W. 294.10 g/mol )
-
Distilled or deionized water
-
1 M NaOH
-
1 M HCl
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Beakers and graduated cylinders
Procedure:
-
Prepare a 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and add water to the mark.
-
Prepare a 0.1 M Sodium Citrate Solution: Dissolve 29.41 g of sodium citrate dihydrate in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and add water to the mark.
-
Mix the Buffer Components: In a beaker with a magnetic stir bar, combine 410 mL of the 0.1 M citric acid solution with 590 mL of the 0.1 M sodium citrate solution.
-
Adjust the pH: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Slowly add 1 M NaOH or 1 M HCl dropwise to adjust the pH to exactly 5.0.
-
Final Volume Adjustment: Carefully transfer the pH-adjusted buffer to a 1 L volumetric flask and add distilled water to the mark.
-
Storage: Transfer the final buffer solution to a clean, labeled, and tightly sealed container. Store at room temperature for up to 3 months or at 4°C for longer-term storage.
Visualizations
Caption: Experimental workflow for preparing this compound buffer.
Caption: Troubleshooting workflow for addressing pH drift in citrate buffers.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 3. Citrate Buffer recipe - Sharebiology [sharebiology.com]
- 4. promega.com [promega.com]
- 5. Simple Steps for Making Sodium Citrate Buffer [thoughtco.com]
- 6. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Effects of a citrate buffer system on the solid-state chemical stability of lyophilized quinapril preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Making Citrate Buffers Protocol [docs.google.com]
- 11. theolb.readthedocs.io [theolb.readthedocs.io]
- 12. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Sodium Dihydrogen Citrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of sodium dihydrogen citrate (B86180) solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is sodium dihydrogen citrate and what are its primary applications in research?
This compound (NaH₂C₆H₅O₇), also known as monosodium citrate, is an acidic salt of citric acid.[1][2] In laboratory settings, it is commonly used as a buffering agent to maintain a specific pH, a sequestrant to chelate metal ions, and as an anticoagulant for blood samples.[3][4] A 1 in 10 solution typically has a pH between 3.4 and 3.8.
Q2: What are the main factors that affect the stability of this compound solutions?
The stability of this compound solutions can be influenced by several factors:
-
pH: The solution's inherent acidity helps to inhibit some microbial growth, but significant shifts in pH can affect its buffering capacity.
-
Temperature: While generally stable at room temperature, excessive heat can lead to decomposition, and low temperatures (0 to -10°C) may cause precipitation.
-
Light: Exposure to light, particularly in the presence of transition metals like iron, can induce photochemical degradation.
-
Microbial Contamination: Non-sterile solutions are susceptible to microbial growth, which can alter the solution's properties.[5]
-
Incompatible Substances: Contact with strong oxidizing agents, reducing agents, and bases should be avoided.[2][6]
Q3: How should I properly store this compound solutions to ensure stability?
For optimal stability, aqueous solutions of this compound should be stored in a cool, dark place. To prevent microbial contamination, sterile filtration and storage in sterile containers is recommended. For long-term storage, refrigeration at 2-8°C is advisable.[5][7] Solutions should be stored in tightly sealed containers to prevent evaporation and contamination.
Q4: Can I autoclave this compound solutions?
Yes, aqueous solutions of citrate salts can be sterilized by autoclaving. This is a common and effective method to ensure the sterility of the solution and prevent microbial degradation.
Q5: What is the effective buffering range for a this compound buffer?
Citrate-based buffers are effective in the pH range of approximately 3.0 to 6.2. The specific buffering capacity depends on the concentration of the citrate species in the solution.
Troubleshooting Guides
Issue 1: Precipitation or Crystal Formation in the Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| White precipitate forms after refrigeration. | Low-Temperature Precipitation: Sodium citrate salts can precipitate out of solution at low temperatures, particularly between 0 and -10°C. | 1. Gently warm the solution to room temperature with agitation to redissolve the precipitate. 2. If the solution will be used at low temperatures, consider using a lower concentration if experimentally permissible. 3. For long-term cold storage, ensure the concentration is below its saturation point at that temperature. |
| Precipitate forms after adding other components. | Incompatibility: The added substance may be reacting with the this compound to form an insoluble salt. | 1. Review the chemical compatibility of all components in your formulation. 2. Consider adjusting the pH of the solution before adding other components. 3. Perform a small-scale compatibility test before preparing a large batch. |
Issue 2: Discoloration of the Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns yellow or brown over time. | Photodegradation: In the presence of light and trace amounts of transition metals (e.g., iron), citrate can undergo photochemical degradation, leading to the formation of colored byproducts. | 1. Store the solution in amber or opaque containers to protect it from light.[7] 2. Use high-purity water and reagents to minimize metal ion contamination. 3. If metal contamination is suspected, consider using a chelating agent compatible with your system. |
| Discoloration upon heating. | Thermal Decomposition: At elevated temperatures, particularly above 65°C, discoloration can occur due to the thermal decomposition of citrate. | 1. Avoid prolonged heating of the solution. 2. If heating is necessary, use the lowest effective temperature and time. |
Issue 3: Unexpected pH Shift or Loss of Buffering Capacity
| Symptom | Possible Cause | Troubleshooting Steps |
| The pH of the solution changes significantly over time or after adding a substance. | Microbial Growth: Bacterial or fungal contamination can alter the pH of the solution through metabolic processes.[8] | 1. Prepare solutions using sterile water and handle them under aseptic conditions. 2. Sterile filter the final solution using a 0.22 µm filter. 3. Consider adding a suitable antimicrobial preservative if compatible with your application. |
| The solution no longer resists pH changes as expected. | Exceeding Buffer Capacity: The amount of acid or base added to the solution has surpassed its buffering capacity. | 1. Increase the concentration of the this compound buffer. 2. Ensure the pH of your system is within the effective buffering range of citrate (pH 3.0-6.2). 3. Recalculate the required buffer concentration based on the expected acid or base load. |
Data on Stability of Citrate Solutions
The following table summarizes the stability of trisodium (B8492382) citrate solutions, which can serve as a general reference for the stability of citrate-based solutions. Note that the stability of this compound solutions may vary due to differences in pH.
Table 1: Chemical Stability of Trisodium Citrate Solutions Stored in Syringes
| Concentration | Storage Temperature | Duration | Average % of Initial Concentration Remaining |
| 4.0% | Room Temperature | 28 days | > 90% |
| 46.7% | Room Temperature | 28 days | > 90% |
Data adapted from a study on the stability of trisodium citrate solutions in PVC syringes.[9]
Experimental Protocols
Protocol 1: Preparation of a Sterile 0.1 M this compound Buffer (pH 4.5)
Materials:
-
This compound (anhydrous, MW: 192.12 g/mol )
-
Deionized water
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Procedure:
-
Weigh 19.21 g of anhydrous this compound.
-
Dissolve the powder in approximately 800 mL of deionized water and stir until fully dissolved.
-
Adjust the pH of the solution to 4.5 by slowly adding a solution of NaOH or HCl while monitoring with a calibrated pH meter.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize the solution by filtering it through a 0.22 µm filter into a sterile storage bottle.
-
Store the sterile buffer solution at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for Citrate Analysis (Adapted from Trisodium Citrate Method)
This method can be used to assess the concentration of citrate in a solution over time and to detect the presence of degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.08 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 2.6 with phosphoric acid) and Methanol (98:2 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 21 ± 2°C)
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard curve using known concentrations of this compound.
-
Dilute the test samples to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
The concentration of citrate is determined by comparing the peak area of the sample to the standard curve. Degradation is indicated by a decrease in the main citrate peak area and the appearance of new peaks.
Visualizations
References
- 1. fao.org [fao.org]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 18996-35-5 [chemicalbook.com]
- 5. Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Storage Requirements for Sodium Citrate Used in Phlebotomy and Clinical Diagnostic Labs [needle.tube]
- 8. Suppression of bacterial growth and ammonia formation by citrate buffer in urine collected in ileal loop receptacles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Interference of Sodium Dihydrogen Citrate with Specific Enzyme Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with sodium dihydrogen citrate (B86180) in their enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is sodium dihydrogen citrate and why is it used in enzyme assays?
A1: this compound (NaH₂C₆H₅O₇) is the monosodium salt of citric acid.[1][2] It is frequently used to prepare citrate buffers, which are effective at maintaining a stable pH in the range of 3 to 6.2.[3] This makes it a suitable choice for assays involving enzymes that function optimally in acidic conditions.[3] Its functional uses in a broader context include being a buffering agent and a sequestrant (a chelating agent).[1]
Q2: How can this compound interfere with enzyme assays?
A2: this compound can interfere with enzyme assays in two primary ways:
-
Chelation of Metal Ions: Citrate is an excellent chelating agent, meaning it can bind to and sequester metal ions.[4][5][6] If your enzyme requires a divalent metal cation (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺) as a cofactor for its activity, citrate can remove these ions from the solution, leading to reduced or completely inhibited enzyme activity.[7]
-
Allosteric Inhibition: Citrate can act as an allosteric inhibitor for some enzymes, meaning it binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.[6][8] A well-known example of this is the inhibition of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis.[8][9][10][11][12]
Q3: Which types of enzymes are most susceptible to interference from citrate?
A3: Enzymes that are particularly sensitive to citrate interference include:
-
Metalloenzymes: Any enzyme that requires divalent metal ions for its catalytic activity or structural integrity.
-
Kinases: Some kinases can be inhibited by citrate, not only due to chelation of Mg²⁺ (which is crucial for ATP binding) but also through other mechanisms.[13]
-
Phosphatases: Similar to kinases, many phosphatases are dependent on metal ions.
-
Glycolytic Enzymes: As mentioned, enzymes like phosphofructokinase-1 are allosterically inhibited by citrate as part of the cell's natural metabolic regulation.[8][9][10][11][12]
Q4: What are the visual or data-driven signs of citrate interference in my assay?
A4: Signs of potential interference include:
-
Lower than expected enzyme activity: This is the most common sign and can indicate either metal chelation or allosteric inhibition.
-
Non-linear reaction progress curves: If citrate is sequestering a cofactor over time, or if there are complex allosteric effects, you might observe reaction rates that decrease more rapidly than expected.
-
High variability between replicate wells: This can occur if the interference is sensitive to very small fluctuations in reagent concentrations.
-
A shift in the optimal pH of your enzyme: The buffering components themselves can sometimes influence the apparent optimal pH of an enzyme.[14]
Troubleshooting Guides
Problem 1: Significantly lower or no enzyme activity observed.
| Possible Cause | Recommended Solution |
| Suboptimal pH | Although citrate buffers are used to maintain pH, ensure the specific pH of your buffer is optimal for your enzyme. Perform a pH optimization experiment using a range of buffers with overlapping pH ranges.[13] |
| Chelation of essential metal cofactors | 1. Supplement with additional metal ions: Add a surplus of the required metal cofactor to your assay buffer to saturate the chelating effect of citrate. Be sure to determine the optimal concentration, as excessive metal ions can also be inhibitory. 2. Switch to a non-chelating buffer: If supplementation is not effective or desirable, switch to a buffer system that does not chelate metal ions. Good's buffers like MES, HEPES, or MOPS are often suitable alternatives depending on the required pH range.[3][14][15] |
| Allosteric Inhibition | 1. Perform kinetic studies: Determine the kinetic parameters (Vmax and Km) of your enzyme in the presence and absence of citrate. A change in Vmax or Km can indicate the type of inhibition. 2. Use an alternative buffer: If allosteric inhibition is confirmed, the most straightforward solution is to use a different buffer system. |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| Incorrect buffer preparation | Verify the pH of your citrate buffer at the experimental temperature, as the pH of some buffers can be temperature-dependent.[15] Ensure accurate preparation of all stock solutions.[16] |
| Ionic strength effects | The ionic strength of the buffer can impact enzyme stability and activity.[15] If you are comparing results across different buffer concentrations, ensure the ionic strength is kept constant. Consider performing an ionic strength optimization experiment.[13] |
| Interfering substances in the sample | Samples themselves can contain substances that interfere with the assay.[17] If possible, run a buffer blank and a sample blank to identify any background signal or inhibition coming from the sample matrix. |
Quantitative Data Summary: Citrate Inhibition
The following table provides hypothetical, yet representative, IC₅₀ (half maximal inhibitory concentration) values for citrate with various enzymes to illustrate the potential range of sensitivity. Actual values must be determined experimentally.
| Enzyme | Type of Inhibition | Typical IC₅₀ Range (mM) | Notes |
| Phosphofructokinase-1 (PFK-1) | Allosteric | 0.5 - 2.0 | Inhibition is highly dependent on the concentrations of other effectors like ATP and AMP.[8] |
| A Metalloprotease | Competitive (due to Zn²⁺ chelation) | 5.0 - 15.0 | Can be overcome by adding excess Zn²⁺. |
| A Kinase | Mixed | 2.0 - 10.0 | Interference can be due to both Mg²⁺ chelation and direct interaction with the enzyme. |
| A Citrate-insensitive Enzyme | None | > 100 | An ideal negative control for interference studies. |
Experimental Protocols
Protocol: Screening for Citrate Interference
This protocol provides a method to determine if this compound is interfering with your enzyme assay.
1. Buffer Preparation:
-
Prepare a 100 mM stock solution of this compound buffer at the desired pH (e.g., pH 5.0).
-
Prepare a 100 mM stock solution of a non-chelating buffer at the same pH (e.g., MES, pH 5.0).
-
Ensure the pH of both buffers is accurately adjusted at the intended assay temperature.[13]
2. Reaction Setup:
-
Set up your standard enzyme assay reaction in a microplate or reaction tubes using the citrate buffer.
-
In parallel, set up an identical set of reactions where the citrate buffer is replaced with the non-chelating buffer (e.g., MES).
-
Include a "no enzyme" control for both buffer conditions to check for background reactions.
3. Metal Ion Supplementation (for suspected chelation):
-
Set up an additional set of reactions in the citrate buffer.
-
To these reactions, add a concentration of the required metal cofactor that is in excess of the citrate concentration (e.g., if using 10 mM citrate, add 15-20 mM MgCl₂).
4. Enzyme Addition and Incubation:
-
Initiate all reactions by adding a constant amount of your enzyme.
-
Incubate at the optimal temperature for a fixed period, ensuring you are within the linear range of the reaction.
5. Data Measurement and Analysis:
-
Measure the reaction rate for each condition.
-
Compare the enzyme activity in the citrate buffer to the activity in the non-chelating buffer. A significant decrease in activity in the citrate buffer suggests interference.
-
If the activity in the metal-supplemented citrate buffer is restored to the level of the non-chelating buffer, this strongly indicates that the interference is due to metal ion chelation.
Visualizations
Caption: Troubleshooting workflow for suspected citrate interference.
Caption: Citrate chelating an essential metal cofactor from an enzyme.
References
- 1. fao.org [fao.org]
- 2. Sodium hydrogen citrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. Complementary Metal Ion Specificity of the Metal-Citrate Transporters CitM and CitH of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of citrate on the activities of 6-phosphofructokinase from nervous and muscle tissues from different animals and its relationships to the regulation of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of citrate on the activities of 6-phosphofructokinase from nervous and muscle tissues from different animals and its relationships to the regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 16. static.igem.org [static.igem.org]
- 17. docs.abcam.com [docs.abcam.com]
"adjusting ionic strength of sodium dihydrogen citrate buffers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium dihydrogen citrate (B86180) buffers. Here, you will find information on how to accurately adjust the ionic strength of your buffer systems, a critical parameter in many experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting the ionic strength of my citrate buffer important?
A1: The ionic strength of a buffer can significantly impact experimental outcomes. It can affect protein stability and solubility, enzyme kinetics, and the behavior of molecules in techniques like chromatography and electrophoresis.[1][2][3] For instance, in ion-exchange chromatography, the ionic strength of the buffer is crucial for controlling the binding and elution of proteins.[4] Inconsistent ionic strength can lead to poor reproducibility of results.
Q2: I added NaCl to my sodium dihydrogen citrate buffer to increase the ionic strength, and the pH changed. Why did this happen and how can I fix it?
A2: The addition of a neutral salt like NaCl increases the ionic strength of the solution, which can alter the activity coefficients of the ions in the buffer. This change in the chemical environment can cause a shift in the buffer's equilibrium and, consequently, a change in pH.[5][6] To correct this, you will need to re-adjust the pH after adding the salt. This can be done by adding small amounts of a strong acid (like HCl) or a strong base (like NaOH) until the desired pH is restored.[7][8] It is crucial to do this while monitoring the pH with a calibrated pH meter.
Q3: How do I calculate the ionic strength of my this compound buffer?
A3: The ionic strength (I) is calculated using the formula: I = 0.5 * Σ(cᵢzᵢ²), where 'c' is the molar concentration of an ion and 'z' is its charge.[9] For a polyprotic acid like citric acid, this calculation can be complex because multiple ionic species exist in equilibrium. You need to know the concentration of each citrate species (H₃Cit, H₂Cit⁻, HCit²⁻, Cit³⁻) and the counter-ions (e.g., Na⁺) at your specific buffer pH.
Q4: Can I use the Henderson-Hasselbalch equation to prepare my citrate buffer?
A4: The standard Henderson-Hasselbalch equation is most accurate for monoprotic acids or polyprotic acids where the pKa values are well-separated (by at least 2-3 pH units).[10] Citric acid is a triprotic acid with three pKa values that are relatively close to each other.[11][12] Therefore, using the simple Henderson-Hasselbalch equation can lead to inaccuracies in predicting the final pH. For precise preparation, it is better to use a buffer calculator that can account for the multiple equilibria of polyprotic systems or to prepare the buffer by titrating with a strong base/acid while monitoring the pH.
Troubleshooting Guides
Issue 1: Unexpected Protein Aggregation or Precipitation in Citrate Buffer
-
Question: My protein of interest is aggregating or precipitating after I dialyzed it into a this compound buffer. What could be the cause?
-
Answer: Unintended changes in the ionic strength or pH of your buffer during dialysis could be the cause. Buffer ions can bind to the surface of proteins, which can either stabilize or destabilize them depending on the specific interactions.[1][13] It is also possible that the ionic strength of your final buffer is too low, leading to insufficient shielding of charges on the protein surface and promoting aggregation.
-
Troubleshooting Steps:
-
Verify the pH of your citrate buffer after preparation and after dialysis.
-
Consider preparing a series of citrate buffers with varying ionic strengths (adjusted with NaCl) to determine the optimal condition for your protein's stability.
-
Ensure that the final buffer concentration is appropriate for your protein. For some applications, a lower concentration (e.g., 25 mM) might be necessary to prevent high ionic strength from interfering with protein binding.[4]
-
-
Issue 2: Inconsistent Results in Chromatographic Separations
-
Question: I am observing inconsistent retention times and poor peak shapes in my ion-exchange chromatography experiments using a citrate buffer gradient. What could be the problem?
-
Answer: The issue likely stems from inconsistencies in the ionic strength of your buffers. In ion-exchange chromatography, a gradient of increasing ionic strength is used to elute the bound molecules. If the ionic strength of your low-salt (binding) and high-salt (elution) buffers is not precisely controlled, the gradient will not be reproducible, leading to variable results.
-
Troubleshooting Steps:
-
Carefully prepare both your binding and elution buffers, ensuring the pH is identical.
-
Use a concentrated stock of a neutral salt (e.g., NaCl) to prepare your high-salt elution buffer from your low-salt binding buffer. This will help maintain the concentration of the buffering species constant.
-
Always re-verify the pH of your buffers after the addition of any salts.[5]
-
-
Data Presentation
Table 1: pKa Values of Citric Acid at 25°C
| pKa Value | Acid-Base Equilibrium |
| pKa₁ = 3.13 | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ |
| pKa₂ = 4.76 | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ |
| pKa₃ = 6.40 | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ |
Data sourced from various chemical resources.[11][14]
Table 2: Approximate Molar Proportions of Citrate Species at Different pH Values
| pH | H₃C₆H₅O₇ (%) | H₂C₆H₅O₇⁻ (%) | HC₆H₅O₇²⁻ (%) | C₆H₅O₇³⁻ (%) |
| 3.0 | 56.7 | 41.5 | 1.8 | 0.0 |
| 4.0 | 11.8 | 62.2 | 26.0 | 0.0 |
| 5.0 | 0.5 | 35.5 | 63.5 | 0.5 |
| 6.0 | 0.0 | 5.5 | 74.5 | 20.0 |
| 7.0 | 0.0 | 0.2 | 20.0 | 79.8 |
Note: These are approximate values and can be calculated more precisely using the Henderson-Hasselbalch equation for polyprotic acids.[15]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer with a Specific Ionic Strength
This protocol describes how to prepare a 0.1 M this compound buffer at a desired pH and then adjust the ionic strength to a target value using NaCl.
-
Prepare Stock Solutions:
-
0.1 M Citric Acid Monohydrate (21.01 g/L)
-
0.1 M Trisodium (B8492382) Citrate Dihydrate (29.41 g/L)
-
5 M NaCl
-
-
Prepare the Citrate Buffer:
-
In a beaker, combine volumes of the 0.1 M citric acid and 0.1 M trisodium citrate stock solutions to achieve a pH close to your target. The exact volumes will depend on the desired pH. For example, for a pH of 6.0, you might start with a larger proportion of the trisodium citrate solution.[16][17]
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Slowly add the other citrate stock solution dropwise until the target pH is reached.
-
Bring the final volume to the desired amount with deionized water.
-
-
Calculate the Initial Ionic Strength (Optional but Recommended):
-
To accurately adjust the ionic strength, it is helpful to first estimate the initial ionic strength of your prepared buffer. This requires calculating the concentrations of each citrate species at your target pH.
-
-
Adjust the Ionic Strength:
-
While stirring and monitoring the pH, slowly add the 5 M NaCl stock solution to the buffer.
-
The amount of NaCl to add will depend on your target ionic strength. Remember that the ionic strength of NaCl is equal to its molar concentration.
-
The addition of NaCl may cause a slight change in the pH.[5]
-
-
Re-adjust the pH:
-
After adding the NaCl, carefully re-adjust the pH to your target value using small additions of 1 M NaOH or 1 M HCl.
-
Be cautious not to "overshoot" the target pH, as this will further alter the ionic strength.[18]
-
-
Final Volume and Storage:
-
Bring the buffer to the final desired volume with deionized water.
-
Store the buffer at room temperature or 4°C. Citrate buffers are generally stable for several months.[8]
-
Visualizations
References
- 1. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Citrate Buffer recipe - Sharebiology [sharebiology.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 10. Henderson-Hasselbalch equation and the pH of buffer solution [chembuddy.com]
- 11. Citric acid - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 15. andrew.cmu.edu [andrew.cmu.edu]
- 16. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Monodisperse Nanoparticles with Citrate
Welcome to the technical support center for the synthesis of monodisperse nanoparticles using the citrate (B86180) reduction method. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of citrate-stabilized nanoparticles, leading to polydispersity or undesirable particle characteristics.
Issue 1: The resulting nanoparticle solution is polydisperse (contains particles of many different sizes).
Possible Causes and Solutions:
-
Slow or inconsistent addition of citrate: A slow addition of the citrate reducing agent can lead to continuous nucleation events over time, resulting in a broad size distribution.[1]
-
Solution: Ensure the rapid and uniform injection of the trisodium (B8492382) citrate solution into the boiling metal salt solution while stirring vigorously.[1] For larger batches where rapid pouring is difficult, consider dissolving the citrate in a smaller volume of water to facilitate quick injection via a pipette.[1]
-
-
Inadequate mixing: If the reaction mixture is not stirred vigorously, localized areas of high reactant concentration can form, leading to uncontrolled nucleation and growth.
-
Solution: Use a magnetic stir bar and a stir plate set to a speed that ensures a vortex is formed, indicating rapid and thorough mixing.
-
-
Incorrect pH of the reaction mixture: The pH of the synthesis medium significantly impacts the size, polydispersity, and even the concentration of the resulting nanoparticles.[2][3][4] An optimal pH is crucial for achieving monodispersity.[2][3]
-
Impure reagents or glassware: Contaminants can act as alternative nucleation sites, leading to a heterogeneous population of nanoparticles.
-
Solution: Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Thoroughly clean all glassware, for instance by soaking in aqua regia, and rinse extensively with pure water before use.[5]
-
Issue 2: The final nanoparticle size is too large or too small.
Possible Causes and Solutions:
-
Incorrect citrate-to-metal salt ratio: The ratio of trisodium citrate to the metal precursor is a key factor in determining the final particle size.[2][4][6]
-
To obtain smaller nanoparticles: Increase the concentration of citrate. A higher concentration of citrate leads to a greater number of nucleation sites and provides more capping agent to stabilize smaller particles, preventing further growth.[2]
-
To obtain larger nanoparticles: Decrease the concentration of citrate. With less citrate available, fewer nucleation sites are formed, and particle growth continues for a longer period due to incomplete surface coverage.[2]
-
-
Reaction temperature is not optimal: Temperature affects the kinetics of both nucleation and growth.[7][8]
Issue 3: The nanoparticle solution is unstable and aggregates over time.
Possible Causes and Solutions:
-
Insufficient citrate capping: The citrate ions on the nanoparticle surface provide electrostatic repulsion, preventing aggregation.[2][9]
-
Solution: Ensure an adequate amount of citrate is used to fully cap the nanoparticles. After synthesis, store the nanoparticles in a solution that maintains the stability of the citrate layer. Diluting the nanoparticle solution can weaken the electrostatic repulsion and lead to aggregation.[9]
-
-
Changes in pH or ionic strength of the solution: Citrate-stabilized nanoparticles are sensitive to the surrounding environment.[4][9]
Frequently Asked Questions (FAQs)
Q1: What is the role of citrate in the synthesis of nanoparticles?
A1: Trisodium citrate plays multiple roles in the synthesis of nanoparticles:
-
Reducing Agent: It reduces the metal ions (e.g., Au³⁺ to Au⁰) to form atoms, which then nucleate and grow into nanoparticles.[2][10]
-
Capping/Stabilizing Agent: Citrate ions adsorb onto the surface of the nanoparticles, creating a negative charge that provides electrostatic repulsion between particles, preventing aggregation and ensuring colloidal stability.[2][10][11]
-
pH Mediator: Citrate acts as a buffer, influencing the pH of the reaction mixture, which in turn has a dramatic effect on the size, polydispersity, and morphology of the resulting nanoparticles.[2][4][6]
Q2: How does the concentration of citrate affect the size of the synthesized nanoparticles?
A2: The concentration of citrate has an inverse relationship with the final nanoparticle size.
-
High citrate concentrations lead to the formation of smaller nanoparticles because more citrate is available to act as a capping agent, stabilizing the particles at an earlier stage of growth.[2]
-
Low citrate concentrations result in larger nanoparticles as there is incomplete coverage of the particle surface, allowing for continued growth.[2]
Q3: Why is the rapid addition of citrate important for achieving monodispersity?
A3: Rapid addition of the citrate solution ensures a burst of nucleation where a large number of particle nuclei are formed simultaneously.[1] This leads to a more uniform growth phase for all particles, resulting in a narrow size distribution (monodispersity). A slow addition leads to prolonged nucleation, where new particles are formed while others are already growing, resulting in a wide range of particle sizes (polydispersity).[1]
Q4: Can I synthesize monodisperse nanoparticles with citrate at room temperature?
A4: Yes, it is possible to synthesize fairly monodisperse gold nanoparticles at room temperature using a modified citrate reduction method.[3] However, the reaction kinetics are much slower compared to the traditional high-temperature synthesis. The pH of the solution is a critical parameter to control for achieving monodispersity at room temperature.[3]
Quantitative Data Summary
The following tables summarize the effect of key synthesis parameters on the characteristics of gold and silver nanoparticles.
Table 1: Effect of pH on Gold Nanoparticle (AuNP) Synthesis
| pH | AuNP Concentration (nM) | Zeta Potential (mV) | Particle Size (nm) | Polydispersity | Reference |
| 4.7 | 1.29 | - | ~15 | Increased | [2] |
| 5.0 | - | -44.9 ± 5.1 | ~15 | Optimal | [2] |
| 5.3 | 2.4 | -45.7 ± 7.6 | ~15 | Optimal | [2] |
Table 2: Effect of Citrate and HAuCl₄ Concentration on Gold Nanoparticle (AuNP) Size
| HAuCl₄ Conc. (mM) | Citrate Conc. (mM) | Resulting AuNP Size (nm) | Monodispersity | Reference |
| 1 | 40 | - | In-homogenous, non-round | [12] |
| 1 | 100 | ~15 | Round, monodisperse | [6] |
| 1 | 150 | ~18 | Round, monodisperse | [6] |
| 0.5 | 100 | 12 | Non-round, non-homogenous | [12] |
| 4 | 100 | - | Round, monodisperse | [12] |
| >4 | 100 | 49-63 | Monodispersity lost, bigger particles formed | [6][12] |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Gold Nanoparticles (Turkevich Method)
This protocol is adapted from the widely used Turkevich method.[5][11]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v, freshly prepared)
-
High-purity water (e.g., Milli-Q)
-
Erlenmeyer flask
-
Stirring hot plate and magnetic stir bar
-
Clean glassware
Procedure:
-
Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Heat the solution to a rolling boil on a stirring hot plate.
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.
-
Observe the color change of the solution from pale yellow to gray, then to a deep red.
-
Continue heating and stirring for approximately 10-15 minutes until the color is stable.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the resulting gold nanoparticle solution in a clean, dark container at 4°C.
Protocol 2: Synthesis of Monodisperse Silver Nanoparticles
This protocol describes a common method for synthesizing citrate-stabilized silver nanoparticles.[10][13]
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (0.01 M)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (0.01 M)
-
Sodium borohydride (B1222165) (NaBH₄) solution (0.01 M, ice-cold)
-
High-purity water
-
Erlenmeyer flask
-
Magnetic stir plate and stir bar
Procedure:
-
In an Erlenmeyer flask, add 18.5 mL of deionized water and a magnetic stir bar.
-
Pipette 0.5 mL of 0.01 M sodium citrate solution into the flask.
-
Pipette 0.5 mL of 0.01 M silver nitrate solution into the flask.
-
Stir the mixture gently for 3 minutes at 10°C.
-
Slowly add 0.5 mL of ice-cold 0.01 M NaBH₄ solution dropwise while stirring at a very low speed (e.g., 50 rpm).
-
Continue stirring for the desired reaction time. The solution will turn a characteristic yellow color, indicating the formation of silver nanoparticles.
-
Store the synthesized silver nanoparticle solution in a dark container to prevent photo-induced aggregation.
Visualizations
Caption: Workflow for the Turkevich synthesis of gold nanoparticles.
Caption: Troubleshooting logic for polydispersity in nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled mor ... - Nanoscale (RSC Publishing) DOI:10.1039/D5NR02727F [pubs.rsc.org]
- 5. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limitations of Diluting Citrate-Stabilized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 10. rroij.com [rroij.com]
- 11. Monodisperse Gold Nanoparticles: A Review on Synthesis and Their Application in Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. Synthesis of Silver Nanoparticles [protocols.io]
"effect of temperature on sodium dihydrogen citrate buffer pH"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the pH of sodium dihydrogen citrate (B86180) buffers.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the pH of a sodium dihydrogen citrate buffer?
A1: this compound buffers, like other citrate buffers, exhibit a relatively weak dependence of their pKa values on temperature when in the solution state.[1] Generally, for temperatures above 0°C, the pH of a citrate buffer shows minimal change. One study on a 0.05 M citrate buffer with an initial pH of 5.6 demonstrated a pH increase of only +0.367 when the temperature was raised from 20°C to 130°C.[2] However, more significant changes can occur at sub-zero temperatures.
Q2: What happens to the pH of a this compound buffer at temperatures below 0°C?
A2: The most significant change in the pH of this compound buffers occurs between 0°C and -10°C.[1] This change is often attributed to the potential precipitation of sodium citrate.[1] As the buffer components freeze, the concentration of the remaining liquid phase changes, which can lead to shifts in pH. Research has shown that citrate buffers tend to acidify upon cooling and freezing, and the extent of this acidification can depend on the buffer's concentration.
Q3: What are the pKa values for citric acid, and how do they relate to buffer pH?
A3: Citric acid is a triprotic acid, meaning it has three pKa values corresponding to the dissociation of its three acidic protons. At 25°C, these values are approximately pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.4.[3][4] The pH of a this compound buffer is established around these pKa values. The buffering capacity is optimal when the pH of the solution is close to one of its pKa values.
Data Presentation
The following tables summarize the quantitative data on the effect of temperature on the pH of citrate buffers.
Table 1: pH of 0.05 M Citrate Buffer at Various Temperatures (Initial pH 5.6 at 20°C)
| Temperature (°C) | pH Change (ΔpH) |
| 20 to 130 | +0.367 |
Data sourced from a study on the thermal treatment of buffer solutions.[2]
Table 2: Observed pH Changes in Citrate Buffers Upon Cooling (Initial pH at 25°C)
| Initial pH (at 25°C) | Concentration | Temperature Range (°C) | Key Observation |
| 5.5, 6.0, 6.5 | 5 mM and 20 mM | 25 to -10 | Main pH change occurs in this range, likely due to precipitation.[1] |
| 2.5 to 8.0 | 0.02 to 0.60 M | Cooling | Buffers generally acidify upon cooling. |
This table synthesizes findings from studies on citrate buffers at sub-zero temperatures.[1]
Experimental Protocols
Protocol for Measuring the pH of a this compound Buffer at Different Temperatures
This protocol outlines the methodology for accurately measuring the pH of a this compound buffer at various temperatures.
Materials:
-
Calibrated pH meter with a temperature sensor (or a separate thermometer)
-
pH electrode
-
This compound buffer solution
-
Standard pH calibration buffers (e.g., pH 4.01, 7.01, 10.01)
-
Water bath or other temperature-controlled environment
-
Beakers
-
Stir plate and stir bar
-
Deionized water
Procedure:
-
Prepare the Buffer: Prepare the this compound buffer to the desired concentration and approximate pH.
-
Set Up the Temperature Control: Place a beaker containing the buffer solution in a water bath set to the first target temperature. Allow the buffer to equilibrate to the set temperature.
-
Calibrate the pH Meter:
-
If possible, calibrate the pH meter at the same temperature as the measurement. Place the standard pH buffers in the water bath to reach the target temperature.
-
Perform a two- or three-point calibration of the pH meter using the temperature-equilibrated standard buffers.
-
-
Measure the Buffer pH:
-
Rinse the pH electrode with deionized water and gently blot dry.
-
Immerse the pH electrode and temperature probe into the this compound buffer solution.
-
Gently stir the solution with a magnetic stir bar.
-
Allow the pH reading to stabilize before recording the value.
-
-
Repeat for Different Temperatures:
-
Adjust the water bath to the next target temperature.
-
Allow the buffer solution to equilibrate to the new temperature.
-
If the temperature change is significant, it is advisable to recalibrate the pH meter at the new temperature.
-
Repeat the pH measurement as described in step 4.
-
-
Data Recording: Record the temperature and the corresponding pH value for each measurement point.
Troubleshooting Guide
Issue 1: Drifting or Unstable pH Readings
-
Possible Cause: The temperature of the electrode and the buffer solution have not reached equilibrium.
-
Solution: Ensure that the pH electrode has been immersed in the temperature-controlled buffer solution for a sufficient amount of time to reach thermal equilibrium before taking a reading.
-
-
Possible Cause: The reference junction of the pH electrode is clogged or contaminated.
-
Solution: Clean the electrode according to the manufacturer's instructions.
-
-
Possible Cause: The buffer solution is precipitating at lower temperatures.
-
Solution: Visually inspect the buffer for any signs of precipitation. If precipitation occurs, note the temperature at which it begins, as this will affect the pH. Consider using a lower concentration of the buffer if precipitation is an issue.
-
Issue 2: Inaccurate or Inconsistent pH Readings
-
Possible Cause: The pH meter was not calibrated at the measurement temperature.
-
Possible Cause: The standard calibration buffers have expired or are contaminated.
-
Solution: Use fresh, high-quality calibration buffers for each calibration.
-
-
Possible Cause: The effect of temperature on the buffer's pH is not being accounted for.
-
Solution: Be aware that the pH of the buffer itself can change with temperature.[6] The data presented in this guide can help anticipate the direction and magnitude of this change.
-
Issue 3: Unexpectedly Large pH Shift Upon Cooling
-
Possible Cause: The concentration of the citrate buffer is high, leading to more significant acidification upon freezing.
-
Solution: If minimal pH change upon cooling is critical, consider using a lower concentration of the this compound buffer. The freezing-induced acidification is dependent on the buffer concentration.
-
Visualizations
Caption: Experimental workflow for measuring buffer pH at different temperatures.
Caption: Troubleshooting logic for common pH measurement issues.
References
"how to avoid contamination in sodium dihydrogen citrate stock solutions"
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the integrity of sodium dihydrogen citrate (B86180) stock solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in sodium dihydrogen citrate stock solutions?
A1: Contamination can be microbial (bacteria, fungi) or chemical. Microbial contamination often arises from non-sterile equipment, water, or airborne particles during preparation. Chemical contamination can occur from using impure reagents or storing the solution in containers that react with the citrate. It is also important to avoid strong oxidizing agents, reducing agents, and bases, as they are incompatible materials[1][2].
Q2: What is the recommended method for sterilizing this compound solutions?
A2: this compound solutions can be sterilized by either autoclaving or sterile filtration.[3] Sterile filtration through a 0.22 µm filter is a common and effective method.[4][5] Autoclaving is also an option; however, ensure the container is not sealed airtight to prevent pressure buildup.[3] Note that solutions designated for filter sterilization may not be suitable for autoclaving.[3]
Q3: How should I properly store my sterile this compound stock solution?
A3: Sterile stock solutions should be stored in a cool, well-ventilated area in a tightly closed container.[1][2] For long-term stability, especially for non-sterile dilute solutions, storage at 2-8°C is recommended to prevent fermentation.[6] Always store the solution away from incompatible substances like strong oxidizers[2][7].
Q4: What is the expected shelf life of a this compound stock solution?
A4: The shelf life depends on sterility and storage conditions. A properly prepared sterile stock solution can be stable for up to 6 months at room temperature. Some commercially prepared buffers suggest a shelf life of up to 3 years when stored correctly.[4] Dilute, non-sterile solutions are less stable and may ferment at room temperature but can last for months if refrigerated.[6]
Q5: Can I use a solution that shows cloudiness or has a shifted pH?
A5: No. Cloudiness, turbidity, or the presence of particulates are indicators of microbial contamination. A significant shift in the solution's pH can also indicate contamination or chemical degradation. Using a compromised solution will lead to unreliable and inaccurate experimental results. The solution should be discarded, and a fresh batch prepared.
Storage and Stability Summary
| Solution Type | Storage Temperature | Expected Shelf Life |
| Sterile Stock Solution | Room Temperature (20°C) | Up to 6 months |
| Sterile Stock Solution | Refrigerated (2-8°C) | Potentially longer than 6 months |
| Non-Sterile Dilute Solution | Room Temperature | Prone to fermentation[6] |
| Non-Sterile Dilute Solution | Refrigerated (2-8°C) | Stable for months[6] |
| Commercial Buffer (Tablets/Pouches) | Room Temperature (Dry) | Up to 3 years[4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Contamination (Cloudiness, floating particles, sediment) | 1. Microbial growth due to improper sterilization. 2. Use of non-sterile water or reagents. 3. Contamination during handling or from airborne particles. | 1. Discard the contaminated solution immediately. 2. Review and optimize your sterilization protocol (see Experimental Protocol below). 3. Ensure all glassware is sterile and use aseptic techniques during preparation and handling. |
| Unexpected pH Shift (pH is outside the expected range of 3.4-3.8 for a 10% solution[8]) | 1. Microbial contamination (metabolic byproducts can alter pH). 2. Chemical degradation due to improper storage (e.g., exposure to heat or sunlight[1]). 3. Inaccurate initial measurement or preparation. | 1. Discard the solution. 2. Prepare a fresh solution, carefully verifying the weight of the solute and the final volume. 3. Calibrate the pH meter before use. 4. Store the new solution in a cool, dark place as recommended.[1] |
| Inconsistent Experimental Results | 1. Contamination affecting the chemical properties of the solution. 2. Incorrect concentration of the stock solution. 3. Degradation of the citrate molecule. | 1. Perform a quality control check on the stock solution (see protocol below). 2. Prepare a fresh stock solution using high-purity water and reagents. 3. Compare results using the new stock solution. If inconsistencies persist, investigate other experimental variables. |
Experimental Protocols
Protocol: Preparation and Quality Control of Sterile this compound Solution
This protocol outlines the steps for preparing a sterile stock solution and performing a basic quality control check.
1. Preparation:
-
Begin with approximately 80% of the final required volume of high-purity, sterile water (e.g., WFI or deionized) in a sterile container.[3]
-
While mixing with a sterile magnetic stir bar, slowly add the pre-weighed this compound powder.[3]
-
Continue mixing until the powder is completely dissolved.[3]
-
Add sterile water to reach the final desired volume (quantum sufficit).[3]
2. Sterilization:
-
Filter the solution through a sterile 0.22 µm pore size filter into a final sterile storage container.[4] This should ideally be performed in a laminar flow hood to maintain sterility.
3. Quality Control Checks:
-
Visual Inspection: The solution should be clear, colorless, and free of any visible particles.
-
pH Measurement: Aseptically remove a small aliquot. Measure the pH using a calibrated pH meter. For a 1% solution, the pH should be between 3.5 and 4.0.[2]
-
Sterility Test: Aseptically streak a small volume (e.g., 100 µL) of the solution onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar). Incubate at 30-35°C for 3-5 days. The absence of microbial colonies indicates successful sterilization.
4. Labeling and Storage:
-
Label the container with the solution name, concentration, preparation date, and your initials.[3]
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible chemicals.[1][7]
Visual Workflow and Logic Diagrams
Caption: Workflow for preparing and validating a sterile this compound solution.
Caption: Logical diagram for troubleshooting contaminated stock solutions.
References
- 1. aldon-chem.com [aldon-chem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. aniara.com [aniara.com]
- 5. Biologix® Sodium Citrate Buffer (10X), PH6.0, 500mL/ Bottle, 10 Bottles/Case [biologixusa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 8. fao.org [fao.org]
Technical Support Center: Purification of Synthesized Sodium Dihydrogen Citrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized sodium dihydrogen citrate (B86180).
Troubleshooting Guides
Issue: Oiling Out During Recrystallization
-
Question: My sodium dihydrogen citrate is separating as an oil instead of crystals during the cooling phase of recrystallization. What should I do?
-
Answer: "Oiling out" can occur if the solution is supersaturated to a point where the solute's solubility is lower than the solvent's capacity at that temperature, or if the melting point of the impure solid is significantly depressed.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly to give the crystals adequate time to nucleate and grow. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: If available, add a few seed crystals of pure this compound to induce crystallization.
-
-
Issue: Poor Crystal Yield
-
Question: After recrystallization, my yield of pure this compound is very low. What are the possible causes and how can I improve it?
-
Answer: A low yield can result from several factors, including using too much solvent or premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration.
-
Check Filtrate: If you have already filtered your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again to induce a second crop of crystals.
-
Avoid Premature Crystallization: Ensure that the solution is not cooled too rapidly, which can trap impurities and reduce the overall yield of pure product.
-
-
Issue: Product Fails Purity Analysis (e.g., pH is off, titration is incorrect)
-
Question: My purified this compound does not meet the expected purity specifications. The pH of a 1 in 10 solution is not within the 3.4 - 3.8 range. What could be the issue?
-
Answer: This often indicates the presence of other sodium citrate salts (disodium or trisodium (B8492382) citrate) or unreacted citric acid.
-
Troubleshooting Steps:
-
Verify Stoichiometry: During synthesis, ensure the molar ratio of citric acid to the sodium base is accurate for the formation of the monosodium salt.
-
pH Adjustment during Crystallization: The pH of the crystallization solution is crucial. Controlling the pH can help to selectively crystallize the desired this compound.[1]
-
Recrystallize Again: A second recrystallization can often remove residual impurities.
-
Analytical Characterization: Use analytical techniques like HPLC or NMR spectroscopy to identify the nature of the impurities and adjust the purification strategy accordingly.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best solvent for recrystallizing this compound?
-
Answer: this compound is freely soluble in water and practically insoluble in ethanol (B145695).[2][3] Therefore, water is the primary solvent for recrystallization. Ethanol can be used as an anti-solvent to induce precipitation.
-
-
Question 2: What are the common impurities in synthesized this compound?
-
Answer: When synthesized by partial neutralization of citric acid, common impurities include unreacted citric acid, disodium (B8443419) hydrogen citrate, and trisodium citrate.[4] The presence of these can affect the pH and buffering capacity of the final product.
-
-
Question 3: How can I confirm the purity of my final product?
-
Answer: Purity can be assessed through a combination of methods:
-
pH Measurement: A 1 in 10 aqueous solution should have a pH between 3.4 and 3.8.[2]
-
Titration: A potentiometric titration with a standardized sodium hydroxide (B78521) solution can determine the assay, which should be between 99.0% and 101.0%.[2]
-
HPLC: High-Performance Liquid Chromatography can be used to separate and quantify different citrate species.[5][6]
-
NMR Spectroscopy: Both 1H and 13C NMR can provide structural information and help identify impurities.
-
-
-
Question 4: Can I use a method other than recrystallization for purification?
-
Answer: Yes, other methods can be employed:
-
Solvent Precipitation: Since this compound is insoluble in ethanol, adding ethanol to a concentrated aqueous solution can induce its precipitation, leaving more soluble impurities in the solution.
-
Ion-Exchange Chromatography: This technique can be used to separate different citrate salts based on their charge differences.
-
-
Data Presentation
| Parameter | Value | Reference |
| Purity Assay | 99.0% - 101.0% | [2] |
| pH (1 in 10 solution) | 3.4 - 3.8 | [2] |
| Solubility in Water | Freely soluble | [2] |
| Solubility in Ethanol | Practically insoluble | [2][3] |
| Loss on Drying | Not more than 0.4% (105°C, 4h) | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a suitable flask, add the crude synthesized this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solution is colored, activated charcoal can be added at this stage.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the purified crystals in an oven at 105°C for 4 hours or until a constant weight is achieved.[2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. US3925465A - Crystallization of alpha monosodium citrate monohydrate - Google Patents [patents.google.com]
- 3. Development of Better-Quality Assay Method for the Citric Acid and Sodium Citrate in Ophthalmic/Oral Solutions and Their Application to Deformulation Studies [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. CN101852785A - Method for detecting content of sodium acetate and sodium citrate in solution - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Citrate Salts for Nanoparticle Stabilization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizing agent is a critical step in nanoparticle synthesis, directly impacting the final product's performance and stability. Citrate (B86180) salts are widely utilized for this purpose due to their effectiveness as both reducing and capping agents, particularly in the synthesis of noble metal nanoparticles such as gold and silver. This guide provides an objective comparison of citrate salts for nanoparticle stabilization, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research needs.
Performance Comparison of Citrate Salts
Trisodium (B8492382) citrate is the most extensively studied and utilized citrate salt for nanoparticle stabilization.[1][2][3] Its dual role as a reducing agent and a stabilizing ligand makes it a cornerstone of many wet-chemical synthesis methods.[1][4] The concentration of the citrate salt has a significant impact on the resulting nanoparticle size, with higher concentrations generally leading to smaller nanoparticles.[4] The pH of the reaction medium is another critical parameter, influencing the charge of the citrate molecule and its binding affinity to the nanoparticle surface, thereby affecting stability.[1][5]
While trisodium citrate is prevalent, other citrate salts, such as tripotassium citrate and lithium citrate, have also been investigated. The choice of the counter-ion (Na⁺, K⁺, Li⁺) can influence the ionic strength of the solution and potentially affect the electrostatic stabilization of the nanoparticles.[6] However, comprehensive comparative studies directly evaluating the performance of different citrate salts under identical conditions are limited. One study noted that the type of monovalent cation (K⁺ vs. Na⁺) did not significantly affect the citrate coordination on the nanoparticle surface during aging.[7] Another study on nucleosome stability suggested that K⁺ ions have a stronger stabilizing effect compared to Na⁺ ions at physiological concentrations, a principle that could potentially translate to nanoparticle stabilization.[8][9]
The following table summarizes key performance metrics for citrate-stabilized nanoparticles based on available experimental data.
| Citrate Salt | Nanoparticle Type | Synthesis Method | Citrate:Metal Ratio | pH | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Trisodium Citrate | Gold | Turkevich-Frens | Varied | ~5-6 | 15 - 150 | Not specified | [10] |
| Trisodium Citrate | Gold | Room Temperature | Varied | 5 (optimal) | 10 - 32 | Not specified | [1] |
| Trisodium Citrate | Gold | Turkevich | 1.875:1 (weight) | >6 | 17.76 - 21.02 | Not specified | [11] |
| Trisodium Citrate | Silver | Photochemical | 0.038 M | Not specified | ~40 | Not specified | [12] |
| Potassium Citrate | Gold | Seed-mediated | Not specified | Not specified | Growth kinetics studied | Not specified | [6] |
| Lithium Citrate | Gold | Seed-mediated | Not specified | Not specified | Growth kinetics studied | Not specified | [6] |
Experimental Protocols
The following section provides a detailed methodology for a common nanoparticle synthesis technique using citrate salts, the Turkevich-Frens method for gold nanoparticle synthesis.
Turkevich-Frens Method for Gold Nanoparticle Synthesis
This method relies on the reduction of a gold salt, typically hydrogen tetrachloroaurate (B171879) (HAuCl₄), by a citrate salt, which also acts as a capping agent.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (e.g., 1 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (e.g., 1% w/v)
-
Deionized water
-
Glassware (thoroughly cleaned)
-
Stirring hot plate and magnetic stir bar
Procedure:
-
Bring the HAuCl₄ solution to a vigorous boil in a flask with constant stirring.[2]
-
Rapidly add the trisodium citrate solution to the boiling HAuCl₄ solution.[2] The volume of citrate solution added will influence the final nanoparticle size.
-
Observe the color change of the solution, which will transition from pale yellow to blue, and finally to a deep red, indicating the formation of gold nanoparticles.[2]
-
Continue heating and stirring the solution for approximately 10-15 minutes to ensure the reaction is complete.[10]
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution can be stored for further use.
Mechanism of Stabilization and Experimental Workflow
The stabilization of nanoparticles by citrate is primarily achieved through electrostatic repulsion. The citrate anions adsorb onto the nanoparticle surface, creating a negative surface charge that prevents the particles from aggregating.
Caption: Experimental workflow for citrate-based nanoparticle synthesis.
The underlying mechanism involves the reduction of metal ions and the subsequent adsorption of citrate molecules onto the newly formed nanoparticle surface.
Caption: Mechanism of nanoparticle stabilization by citrate salts.
References
- 1. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. essay.utwente.nl [essay.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 7. Citrate Coordination and Bridging of Gold Nanoparticles: The Role of Gold Adatoms in AuNP Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Na+ and K+ Ions Differently Affect Nucleosome Structure, Stability, and Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Na+ and K+ Ions Differently Affect Nucleosome Structure, Stability, and Interactions with Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled mor ... - Nanoscale (RSC Publishing) DOI:10.1039/D5NR02727F [pubs.rsc.org]
- 11. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silver Nanoparticle Synthesis via Photochemical Reduction with Sodium Citrate [mdpi.com]
A Comparative Analysis of Homemade Sodium Dihydrogen Citrate Buffering Capacity
This guide provides a comprehensive comparison of the buffering capacity of a homemade sodium dihydrogen citrate (B86180) buffer against common commercially available alternatives. The data presented is based on established theoretical principles and a detailed experimental protocol for validation. This document is intended for researchers, scientists, and professionals in drug development who require reliable and well-characterized buffer systems for their work.
Introduction to Buffering Capacity
A buffer solution resists changes in pH upon the addition of an acidic or basic component.[1] Its ability to do so is quantified by its buffering capacity, which is the amount of acid or base that can be added to a buffer before a significant change in pH occurs.[1][2][3] The effectiveness of a buffer is greatest when the pH of the solution is equal to the pKa of the weak acid in the buffer.[4][5] Generally, a buffer is effective within a pH range of pKa ± 1.[4][5]
Citrate buffers are widely used in biological and pharmaceutical applications due to their biocompatibility and buffering range in the acidic to neutral pH range.[6][7] Sodium dihydrogen citrate, as a component of a citrate buffer system, plays a crucial role in establishing and maintaining a specific pH. This guide outlines a procedure to validate the buffering capacity of a laboratory-prepared ("homemade") this compound buffer and compares it with standard commercial buffer solutions.
Comparative Analysis of Buffering Agents
The performance of the homemade this compound buffer is compared against two commonly used commercial buffer systems: acetate (B1210297) and phosphate (B84403) buffers. The selection of a buffer is critical and should be based on the desired pH range for the experiment.[8]
| Buffer System | Predominant Species | pKa Value(s) at 25°C | Optimal Buffering pH Range |
| This compound (Homemade) | Dihydrogen Citrate (H₂C₆H₅O₇⁻) / Monohydrogen Citrate (HC₆H₅O₇²⁻) | pKa₂ = 4.76 | 3.8 - 5.8 |
| Acetate Buffer (Commercial) | Acetic Acid (CH₃COOH) / Acetate (CH₃COO⁻) | pKa = 4.76 | 3.8 - 5.8 |
| Phosphate Buffer (Commercial) | Dihydrogen Phosphate (H₂PO₄⁻) / Monohydrogen Phosphate (HPO₄²⁻) | pKa₂ = 7.21 | 6.2 - 8.2 |
Note: The pKa values can vary slightly with temperature and ionic strength of the solution.
Experimental Protocol for Validating Buffering Capacity
The buffering capacity of the homemade this compound is determined experimentally via titration with a strong base (e.g., Sodium Hydroxide, NaOH).[2][9] This method involves monitoring the pH of the buffer solution as a known concentration of the strong base is incrementally added.
Materials and Reagents:
-
Homemade this compound solution (0.1 M)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
-
Deionized water
Procedure:
-
Preparation of 0.1 M Homemade this compound Buffer (pH ~4.76):
-
To prepare a citrate buffer, you can mix solutions of citric acid and sodium citrate.[10] For the purpose of this validation, a solution of this compound in water will be used and its buffering capacity against a strong base will be tested.
-
Dissolve the appropriate amount of homemade this compound in deionized water to achieve a final concentration of 0.1 M. The initial pH should be measured and recorded.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[9]
-
-
Titration Setup:
-
Place 100 mL of the 0.1 M homemade this compound buffer into a 250 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Process:
-
Record the initial pH of the buffer solution.
-
Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL or 1.0 mL).
-
After each addition, allow the solution to stabilize while stirring and record the pH and the total volume of NaOH added.[3]
-
Continue the titration until the pH shows a significant and rapid increase, indicating that the buffer capacity has been exceeded. This steep inflection point on the titration curve is the equivalence point.[2]
-
-
Data Analysis:
-
Plot a titration curve with the volume of NaOH added on the x-axis and the corresponding pH on the y-axis.
-
The buffering capacity is greatest in the flattest region of the curve, which is centered around the pKa of the buffer.[1]
-
The buffer capacity (β) can be calculated as the moles of strong base added to cause a one-unit change in pH in one liter of the buffer.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the buffering capacity of homemade this compound.
Conclusion
The validation of the buffering capacity of a homemade this compound buffer is a critical step to ensure its suitability for a given application. The provided experimental protocol offers a reliable method for this validation. When compared to commercial alternatives like acetate and phosphate buffers, the homemade citrate buffer is expected to perform effectively within its optimal pH range. For applications requiring a pH between 3.8 and 5.8, a well-prepared homemade this compound buffer can be a cost-effective and reliable option. However, for pH ranges outside of this, alternative buffering systems such as phosphate buffers should be considered. The choice of buffer should always be guided by the specific pH requirements of the experimental system.
References
- 1. youtube.com [youtube.com]
- 2. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 3. med.libretexts.org [med.libretexts.org]
- 4. chemistry-ai.com [chemistry-ai.com]
- 5. ulm.edu [ulm.edu]
- 6. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 8. peakproteins.com [peakproteins.com]
- 9. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Sodium Dihydrogen Citrate and Phosphate Buffers in Biopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer system is a critical decision in the development of biopharmaceuticals and the execution of biochemical and cell-based assays. The buffer's composition can significantly influence protein stability, enzymatic activity, and the physiological compatibility of a formulation. This guide provides an objective comparison of two commonly used buffers: sodium dihydrogen citrate (B86180) and phosphate (B84403) buffer, supported by experimental data and detailed protocols to aid in the selection of the optimal buffer for specific research applications.
Key Performance Indicators: A Head-to-Head Comparison
Sodium dihydrogen citrate and phosphate buffers are workhorses in the laboratory, each with distinct properties that make them suitable for different applications. A summary of their key characteristics is presented below.
| Property | This compound Buffer | Phosphate Buffer (Sodium Phosphate) |
| Effective pH Range | 2.5 - 6.5[1] | 6.0 - 8.0[1] |
| pKa Values (25°C) | pKa1: 3.13, pKa2: 4.76, pKa3: 6.40 | pKa1: 2.15, pKa2: 7.20, pKa3: 12.38 |
| Common Applications | Formulations requiring acidic to slightly acidic pH, some enzyme assays, and as a metal chelator. | Cell culture media, protein purification, enzyme assays at physiological pH, and injectable formulations.[1] |
| Advantages | Wide buffering range due to three pKa values.[1] | Mimics physiological conditions, generally well-tolerated in vivo. |
| Disadvantages | Can cause pain upon injection at higher concentrations.[1] May chelate essential metal ions. Can be metabolized by some organisms. | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. Poor buffering capacity below pH 6.0. Can inhibit certain enzymes. |
Impact on Protein Stability
The choice of buffer can have a profound effect on the stability of therapeutic proteins, such as monoclonal antibodies (mAbs). An unsuitable buffer can lead to aggregation, denaturation, or chemical modification, compromising the safety and efficacy of the drug product.
A study investigating the stability of an IgG4 monoclonal antibody found that a sodium citrate buffer system consistently outperformed a citrate-phosphate buffer in minimizing the formation of acidic variants.[2] While both buffer systems showed some level of degradation compared to a control, the sodium citrate formulations demonstrated better overall stability.[2]
However, it is important to note that the effect of a buffer on protein stability is highly protein-specific. In some cases, both citrate and phosphate buffers have been associated with a higher propensity for aggregation of humanized IgG when compared to other buffering agents like MES or acetate.
Table 1: Quantitative Comparison of IgG4 Stability in Sodium Citrate vs. Citrate Phosphate Buffer
| Formulation | Buffer System | Acidic Variant Formation (%) | Aggregation (%) |
| SC-11 | Sodium Citrate | Lower | - |
| SC-19 | Sodium Citrate | Lower | - |
| SC-23 | Sodium Citrate | - | Reduced |
| SC-27 | Sodium Citrate | Lower | - |
| SC-29 | Sodium Citrate | - | Reduced |
| SC-31 | Sodium Citrate | Lower | - |
| CP-19 | Citrate Phosphate | Higher | - |
| CP-20 | Citrate Phosphate | Higher | - |
| CP-23 | Citrate Phosphate | - | Higher |
| CP-27 | Citrate Phosphate | Higher | - |
| CP-29 | Citrate Phosphate | - | Higher |
| CP-31 | Citrate Phosphate | Higher | - |
| Data adapted from a 1-month thermal stress stability study at 40°C.[2] |
Influence on Enzyme Kinetics
Buffers can directly participate in or interfere with enzymatic reactions. Phosphate, being a structural analog of the phosphate groups in many substrates and cofactors, can act as a competitive inhibitor for some enzymes. High concentrations of phosphate have been shown to inhibit the activity of cis-aconitate decarboxylase (ACOD1). Conversely, citrate can act as a metal chelator, which may be beneficial or detrimental depending on whether the enzyme requires metal ions for its activity.
Experimental Protocols
To aid researchers in their buffer selection process, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Determination of Buffering Capacity by Titration
Objective: To experimentally determine and compare the buffering capacity of this compound and phosphate buffers.
Materials:
-
This compound
-
Sodium phosphate, monobasic and dibasic
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beakers and graduated cylinders
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare 100 mL of 50 mM this compound buffer and 100 mL of 50 mM sodium phosphate buffer. Adjust the pH of each buffer to a desired value within its buffering range (e.g., pH 4.5 for citrate and pH 7.0 for phosphate) at 25°C.
-
Initial pH Measurement: Place 50 mL of the prepared buffer into a beaker with a stir bar. Immerse the calibrated pH electrode and record the initial pH.
-
Acid Titration: a. Fill a burette with the standardized 0.1 M HCl solution. b. Add HCl in small increments (e.g., 0.5 mL). c. After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. d. Continue the titration until the pH has dropped by at least 2 pH units.
-
Base Titration: a. Repeat the setup with a fresh 50 mL sample of the same buffer. b. Fill a clean burette with the standardized 0.1 M NaOH solution. c. Perform the titration in the same manner as the acid titration, adding NaOH in small increments until the pH has increased by at least 2 pH units.
-
Data Analysis: a. Plot the pH versus the volume of acid or base added for each buffer. b. The buffering capacity (β) is the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one pH unit. A higher β value indicates greater buffering efficiency. The region of the titration curve with the shallowest slope represents the pH range of maximum buffering capacity.
Protocol 2: Assessment of Protein Thermal Stability by Thermal Shift Assay (TSA)
Objective: To compare the effect of this compound and phosphate buffers on the thermal stability of a target protein.
Materials:
-
Purified target protein
-
This compound buffer (e.g., 50 mM, pH 4.5)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.0)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
-
Optical seals for PCR plates
Procedure:
-
Protein-Dye Mixture Preparation: Prepare a master mix of the target protein at a final concentration of 0.1-0.2 mg/mL in each of the respective buffers (citrate and phosphate). Add SYPRO Orange dye to a final concentration of 5x.
-
Plate Setup: Aliquot 20 µL of the protein-dye mixture for each buffer condition into multiple wells of a 96-well PCR plate. Include buffer-only controls.
-
Thermal Denaturation: a. Place the sealed plate into the real-time PCR instrument. b. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute. c. Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Data Analysis: a. Plot the fluorescence intensity versus temperature for each buffer condition. b. The melting temperature (Tm) is the midpoint of the thermal unfolding transition, which corresponds to the peak of the first derivative of the melt curve. c. A higher Tm indicates greater protein stability in that buffer. Compare the Tm values obtained in the citrate and phosphate buffers.
Visualizing Workflows and Pathways
Buffer Selection Workflow for Biologic Drug Formulation
The selection of a suitable buffer is a key step in the formulation development of a biologic drug. The following diagram illustrates a typical workflow.
References
A Comparative Guide to Spectroscopic Purity Analysis of Sodium Dihydrogen Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and alternative methods for determining the purity of sodium dihydrogen citrate (B86180). Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable analytical technique for their specific needs.
Introduction
Sodium dihydrogen citrate (NaH₂C₆H₅O ), a monosodium salt of citric acid, is a widely used excipient in the pharmaceutical industry, valued for its buffering and chelating properties. Ensuring the purity of this compound is critical for the safety and efficacy of final drug formulations. This guide compares the performance of various analytical methods for this compound purity assessment, with a focus on spectroscopic techniques.
Comparison of Analytical Methods
The purity of this compound can be determined using a variety of analytical techniques, each with its own advantages and limitations. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer rapid and non-destructive analysis, while chromatographic and titrimetric methods provide high accuracy and sensitivity. A summary of these methods is presented in Table 1.
| Method | Principle | Purity Range (%) | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational transitions of molecules | > 98% | Rapid, non-destructive, minimal sample preparation | Lower precision for quantitation compared to other methods, potential for matrix interference |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | > 95% | Highly specific, provides structural information, quantitative | Lower sensitivity, requires deuterated solvents, higher instrument cost |
| UV-Vis Spectrophotometry | Electronic transitions of molecules | > 99% | Simple, cost-effective, good for routine analysis | Indirect method for citrate, requires pH control, potential for interference from other UV-absorbing compounds |
| HPLC | Differential partitioning between mobile and stationary phases | > 99.5% | High accuracy, high sensitivity, can separate impurities | Destructive, requires more complex sample preparation and instrumentation |
| Titration | Neutralization reaction | > 99% | High accuracy, low cost, official pharmacopoeial method | Slower, requires careful standardization of titrant, less specific than chromatographic methods |
Table 1: Comparison of Analytical Methods for this compound Purity. This table presents a summary of the principles, typical purity ranges, advantages, and limitations of various analytical methods used for determining the purity of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of its functional groups. The resulting spectrum provides a molecular fingerprint of the compound.
Protocol:
-
Sample Preparation: A small amount of this compound powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum of a known pure standard. Purity is assessed by identifying characteristic peaks and the absence of peaks corresponding to potential impurities. Key characteristic peaks for sodium citrate include those for C=O and COO⁻ stretching vibrations.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides detailed information about the structure and purity of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 0.75 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Analysis: The purity is determined by comparing the integral of the characteristic citrate methylene (B1212753) proton signals (appearing as two doublets) to the integral of a certified internal standard with a known concentration. The absence of unexpected signals indicates the absence of proton-containing impurities.
UV-Vis Spectrophotometry
Principle: This technique measures the absorption of ultraviolet and visible light by a sample. For citrates, direct measurement is challenging due to weak absorption in the standard UV range. A more effective approach involves measuring the absorbance in a highly acidic solution to suppress the dissociation of citric acid, which shifts the absorption maximum to a more discernible wavelength.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water. Mix an aliquot of the sample solution with an equal volume of a hydrochloric acid solution to achieve a final pH below 1.0.
-
Data Acquisition: Measure the absorbance of the acidified solution at 209 nm using a UV-Vis spectrophotometer.
-
Data Analysis: The concentration of citrate is determined by comparing the absorbance to a calibration curve prepared from standard solutions of known concentrations.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. This technique is highly effective for separating and quantifying impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Data Analysis: The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Titration
Principle: This classical analytical method involves the neutralization of the acidic protons of this compound with a standardized basic solution. The endpoint of the titration is determined potentiometrically or with a color indicator.
Protocol:
-
Sample Preparation: Accurately weigh about 180 mg of the dried this compound sample and dissolve it in 25 mL of water.
-
Titration: Titrate the solution with a standardized 0.1 N sodium hydroxide (B78521) solution.
-
Endpoint Detection: The endpoint is determined by a sharp change in pH, measured with a pH meter (potentiometric titration).
-
Calculation: The purity is calculated based on the volume of titrant consumed. Each mL of 0.1 N sodium hydroxide is equivalent to 10.706 mg of C₆H₇NaO₇.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For rapid screening and identity confirmation, FTIR spectroscopy is a suitable choice. For detailed structural confirmation and quantitation, ¹H NMR spectroscopy is highly effective. UV-Vis spectrophotometry offers a simple and cost-effective method for routine quantitative analysis, provided that potential interferences are considered. HPLC stands out for its high accuracy and ability to resolve and quantify impurities, making it ideal for quality control and stability studies. Finally, titration remains a reliable and accurate classical method that is recognized by pharmacopoeias. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and purity of this compound in their applications.
A Tale of Two Citrates: Anhydrous vs. Dihydrate Sodium Citrate in Experimental Applications
For the discerning researcher, the choice between the anhydrous and dihydrate forms of sodium citrate (B86180) is more than a matter of molecular weight. It's a decision that can impact experimental outcomes, from the stability of a formulation to the kinetics of a reaction. This guide provides a comprehensive comparison of these two forms, supported by established scientific principles and experimental considerations, to inform your selection process.
Sodium citrate, a sodium salt of citric acid, is a versatile excipient and active ingredient in the pharmaceutical and research sectors. It is commercially available in two common forms: anhydrous (without water) and dihydrate (with two molecules of water of crystallization). While chemically similar, the presence or absence of water molecules imparts distinct physical properties that render each form uniquely suited for specific experimental applications.
At a Glance: Key Physicochemical Differences
The fundamental differences between anhydrous and dihydrate sodium citrate are rooted in their hydration state. These differences manifest in their molecular weight, water content, and hygroscopicity, which in turn influence their handling and application.
| Property | Sodium Citrate Anhydrous | Sodium Citrate Dihydrate | Significance in Experiments |
| Chemical Formula | C₆H₅Na₃O₇ | C₆H₅Na₃O₇·2H₂O | The presence of water in the dihydrate form must be accounted for in molar calculations. |
| Molecular Weight | 258.07 g/mol | 294.10 g/mol | Accurate mass calculations are crucial for preparing solutions of specific molarity. |
| Appearance | White crystalline powder | White granular crystals or crystalline powder | Physical form can influence dissolution rates and blending characteristics. |
| Water Content | ≤ 1.0% | 10.0% - 13.0% | Critical for water-sensitive formulations where moisture can trigger degradation or premature reactions. |
| Hygroscopicity | Less common due to its tendency to absorb moisture | More stable in ambient conditions | Anhydrous form requires more stringent storage conditions to prevent conversion to the dihydrate form.[1] |
| Solubility in Water | 57 g in 100 ml at 25°C[2] | 65 g in 100 ml at 25°C[2] | Both are highly soluble, but the dihydrate form exhibits slightly higher solubility. |
| Stability | Chemically stable at room temperature[3] | Stable material; aqueous solutions can be sterilized by autoclaving.[4] | Both forms are stable under appropriate storage conditions. |
Experimental Deep Dive: Where the Choice Matters
The selection between anhydrous and dihydrate sodium citrate is dictated by the specific requirements of the experimental protocol. Here, we explore key applications where this choice is critical.
Water-Sensitive Formulations: The Anhydrous Advantage
In formulations where the presence of water can compromise stability or trigger unwanted reactions, the anhydrous form is the undisputed choice. A prime example is in the formulation of effervescent tablets .
Experimental Protocol: Preparation and Evaluation of Effervescent Tablets
-
Objective: To prepare effervescent tablets and evaluate their physical properties.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Citric Acid (anhydrous)
-
Sodium Bicarbonate
-
Sodium Citrate (anhydrous or dihydrate for comparison)
-
Binder (e.g., PVP)
-
Lubricant (e.g., sodium benzoate)
-
-
Method:
-
Accurately weigh all ingredients. Note: When using the dihydrate form, the mass must be adjusted to account for the water content to achieve the same molar amount of sodium citrate as the anhydrous form.
-
Blend the API, citric acid, sodium bicarbonate, and the chosen form of sodium citrate in a planetary mixer.
-
Prepare a binder solution and granulate the powder blend.
-
Dry the granules in a fluid bed dryer.
-
Mill the dried granules and blend with the lubricant.
-
Compress the final blend into tablets using a rotary tablet press.
-
-
Evaluation Parameters:
-
Tablet hardness
-
Friability
-
Disintegration time in water
-
Effervescence time
-
pH of the resulting solution
-
Expected Outcome and Rationale:
Effervescent tablets formulated with anhydrous sodium citrate are expected to exhibit superior stability and a more controlled and predictable effervescent reaction upon addition to water. The absence of inherent water in the anhydrous form prevents premature initiation of the acid-base reaction between citric acid and sodium bicarbonate during storage, which can lead to tablet swelling, reduced effervescence, and degradation of the API.[5]
Aqueous Solutions: The Convenience of the Dihydrate Form
For the preparation of aqueous solutions such as buffers and anticoagulants , where the addition of water is the primary step, the dihydrate form is commonly used due to its ready availability and stability under normal atmospheric conditions.
Experimental Protocol: Preparation of a Citrate Buffer (0.1 M, pH 5.0)
-
Objective: To prepare a 0.1 M citrate buffer with a pH of 5.0.
-
Materials:
-
Citric Acid Monohydrate (C₆H₈O₇·H₂O)
-
Sodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O)
-
Deionized water
-
pH meter
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
-
Method:
-
Stock Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in 1000 mL of deionized water.
-
Stock Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of sodium citrate dihydrate in 1000 mL of deionized water.
-
Buffer Preparation: Mix approximately 20.5 mL of Solution A with 29.5 mL of Solution B.
-
pH Adjustment: Calibrate the pH meter and measure the pH of the buffer solution. Adjust the pH to 5.0 by adding small increments of HCl or NaOH as needed.
-
Final Volume: Bring the final volume to 100 mL with deionized water.
-
Rationale for Using Dihydrate:
In this application, the presence of water of crystallization in the dihydrate form is inconsequential as the compound is being dissolved in a large volume of water. The key is to use the correct molecular weight (294.10 g/mol for the dihydrate) to ensure accurate molarity of the resulting solution. The dihydrate form is often preferred for its handling characteristics and stability against moisture absorption from the atmosphere, making it a reliable choice for routine buffer preparation.
Anticoagulation Studies: A Focus on Molarity
Sodium citrate acts as an anticoagulant by chelating calcium ions, which are essential for the blood coagulation cascade. Both anhydrous and dihydrate forms can be used to prepare anticoagulant solutions.
Experimental Protocol: In Vitro Anticoagulation Assay
-
Objective: To determine the anticoagulant efficacy of a sodium citrate solution.
-
Materials:
-
Freshly drawn whole blood
-
Sodium Citrate solution (e.g., 3.2% or 3.8%), prepared from either anhydrous or dihydrate form
-
Test tubes
-
Coagulation analyzer
-
-
Method:
-
Prepare a stock solution of sodium citrate of the desired concentration, ensuring to use the correct molecular weight for the chosen form. For a 3.2% solution, this would be 3.2 g of sodium citrate (anhydrous equivalent) per 100 mL of solution.
-
Add the anticoagulant solution to the test tubes in the appropriate ratio to blood (typically 1:9).
-
Dispense the freshly drawn blood into the prepared test tubes.
-
Gently invert the tubes to ensure thorough mixing.
-
Perform coagulation tests such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) using a coagulation analyzer.
-
-
Evaluation:
-
The absence of clot formation and the prolongation of PT and aPTT values indicate effective anticoagulation.
-
Considerations for Form Selection:
While both forms are effective, the primary consideration is the accurate preparation of the solution's molar concentration. A study comparing liquid and dried (anhydrous) sodium citrate for prothrombin time estimations found no clinically significant difference between the two, suggesting that as long as the concentration is correct, both forms are suitable for anticoagulation purposes.[4]
Conclusion: A Strategic Choice for Optimal Results
The decision to use anhydrous or dihydrate sodium citrate is a strategic one that hinges on the specific demands of the experiment. For water-sensitive applications like effervescent formulations, the anhydrous form is essential to ensure product stability and performance. In contrast, for the preparation of aqueous solutions for buffering or anticoagulation, the dihydrate form offers convenience and reliability, provided that its water content is accounted for in mass calculations. By understanding the distinct properties of each form, researchers can make an informed choice that contributes to the robustness and success of their experimental endeavors.
References
- 1. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Citrate [drugfuture.com]
- 4. Comparison of liquid and dried sodium citrate as the anticoagulant for Thrombotest and prothrombin time estimations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
A Comparative Guide to the Long-Term Stability of Citrate-Based Buffers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable buffer system is a critical determinant of the stability and efficacy of pharmaceutical formulations. Citrate-based buffers are widely employed in the biopharmaceutical industry due to their biocompatibility and buffering capacity in the acidic to neutral pH range. However, the long-term stability of a formulation can be significantly influenced by the specific citrate (B86180) salt used. This guide provides an objective comparison of the long-term stability of different citrate-based buffers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate buffer for your formulation needs.
Comparative Stability of Citrate-Based Buffers
While direct head-to-head long-term stability studies comparing various citrate buffers are not extensively published, the choice of the cation (e.g., sodium, potassium, ammonium) can influence the physicochemical properties and, consequently, the stability profile of the buffer and the final drug product. The following table summarizes the key characteristics and stability considerations for commonly used citrate-based buffers.
| Buffer Component | Typical pH Range | Key Characteristics & Stability Considerations |
| Sodium Citrate | 3.0 - 6.2 | - Most commonly used citrate buffer in pharmaceutical formulations.[1] - Can exhibit a pH shift upon freezing, with the potential for precipitation at colder temperatures.[2] - In the presence of trace metals and light, it can undergo photochemical degradation, leading to the formation of reactive species that can modify protein therapeutics.[1] - Generally considered to have good stability in lyophilized formulations, with minimal pH changes during freezing.[3] |
| Potassium Citrate | 3.0 - 6.2 | - Similar buffering capacity to sodium citrate. - Often used as a substitute for sodium citrate in formulations where low sodium content is desired.[4] - Its physical properties in frozen solutions, such as collapse temperature, are comparable to sodium citrate, making it a suitable alternative for lyophilized products.[5] |
| Triammonium (B15348185) Citrate | 6.0 - 7.5 | - The ammonium (B1175870) ions may offer additional protein stabilization, potentially advantageous for long-term storage of protein formulations.[1] - Less commonly documented in detailed stability protocols compared to sodium citrate.[1] - The presence of the ammonium ion, a weak acid, can influence the overall pH and buffering behavior of the solution.[1] |
Factors Influencing Long-Term Stability
The long-term stability of citrate-based buffers can be affected by several factors:
-
Temperature: Both elevated and freezing temperatures can impact stability. High temperatures can accelerate chemical degradation, while freezing can cause pH shifts and precipitation of buffer salts.[2][3]
-
Light Exposure: Photochemical degradation of citrate can occur, particularly in the presence of trace metal ions like iron, leading to the generation of reactive carbonyl species that can covalently modify proteins.[1]
-
Interaction with Formulation Components: Citrate can interact with other excipients and the active pharmaceutical ingredient (API), which can either be stabilizing or destabilizing. For instance, citrate has been shown to be a good choice for lyophilized formulations due to its low crystallization potential.[3]
-
Concentration: Higher buffer concentrations can sometimes increase the rate of degradation.
Experimental Protocols for Stability Assessment
To evaluate the long-term stability of a citrate-buffered formulation, a well-designed stability study is essential. This typically involves subjecting the formulation to various environmental conditions over a specified period and monitoring key stability-indicating parameters.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Citrate Concentration
This method is used to quantify the concentration of the citrate buffer over time, which is a direct measure of its chemical stability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
A suitable reversed-phase column (e.g., C18).
Reagents:
-
Mobile phase: A suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition and pH should be optimized for the specific citrate salt.
-
Standard solutions of the citrate salt at known concentrations.
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare a series of standard solutions of the citrate salt of interest.
-
Inject the standard solutions to generate a calibration curve.
-
At each time point of the stability study, withdraw a sample from the formulation.
-
Inject the sample into the HPLC system.
-
Quantify the citrate concentration in the sample by comparing its peak area to the calibration curve.
pH Measurement
Monitoring the pH of the formulation over time is crucial as a stable pH is the primary function of a buffer.
Instrumentation:
-
Calibrated pH meter with a suitable electrode.
Procedure:
-
At each stability time point, allow the sample to equilibrate to a consistent temperature (e.g., room temperature).
-
Calibrate the pH meter using standard pH buffers.
-
Measure the pH of the formulation sample.
-
Record the pH value and the temperature at which the measurement was taken.
Visual Inspection for Appearance and Particulate Matter
Changes in the physical appearance of the formulation can indicate instability.
Procedure:
-
At each stability time point, visually inspect the sample against a black and a white background.
-
Look for any changes in color, clarity, or the presence of visible particulate matter.
-
Document any observed changes.
Visualizing the Stability Testing Workflow
A systematic approach is crucial for conducting a comprehensive long-term stability study. The following diagram illustrates a typical workflow.
Caption: Workflow for a comparative long-term stability study of citrate-based buffers.
Conclusion
The choice of cation in a citrate-based buffer can have implications for the long-term stability of a pharmaceutical formulation. While sodium citrate is the most widely used and well-documented, potassium citrate offers a viable alternative for low-sodium formulations, and triammonium citrate may provide additional protein stabilization. A comprehensive stability study, monitoring key parameters such as pH, appearance, and buffer concentration under various storage conditions, is essential to select the optimal citrate-based buffer that ensures the quality, safety, and efficacy of the drug product throughout its shelf life.
References
Assessing the Impact of Sodium Dihydrogen Citrate on Cell Viability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogen citrate (B86180), a salt of citric acid, is widely utilized in various biological applications, including as a buffering agent and an anticoagulant. However, its intrinsic biological activities, particularly its influence on cellular metabolism and ion homeostasis, can significantly impact the outcomes of cell viability assays. This guide provides a comprehensive comparison of how sodium dihydrogen citrate can affect common cell viability assays, offers alternative approaches, and presents detailed experimental protocols to ensure accurate and reliable data in your research.
The Confounding Effects of this compound
This compound's influence on cell viability extends beyond its buffering capacity. As an intermediate in the Krebs cycle, citrate plays a central role in cellular energy metabolism. Studies have demonstrated that exogenous citrate can inhibit the proliferation of various cancer cell lines and even induce apoptosis, the process of programmed cell death.[1][2][3] These effects are often dose- and time-dependent.[2][3]
The primary mechanisms behind citrate's cellular effects include:
-
Metabolic Reprogramming: Citrate can inhibit key enzymes in glycolysis, a fundamental pathway for energy production in many cells, particularly cancer cells.[2] This alteration of metabolic activity can directly confound assays that rely on metabolic readouts.
-
Chelation of Divalent Cations: Citrate is a known chelator of divalent cations such as calcium (Ca²⁺).[4] Calcium ions are critical second messengers in numerous signaling pathways, including those regulating cell survival and death. By sequestering extracellular Ca²⁺, citrate can disrupt these pathways and influence cell fate.[4]
These biological activities of this compound necessitate careful consideration when selecting and interpreting cell viability assays.
Comparison of Common Cell Viability Assays in the Presence of this compound
The three most common non-radioactive cell viability assays are the MTT, XTT, and LDH assays. Each measures a different aspect of cell health and can be affected by this compound in distinct ways.
| Assay | Principle | Potential Impact of this compound | Mitigation Strategies & Alternatives |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[5][6][7] | High Potential for Interference. Since citrate directly influences cellular metabolism, it can alter the rate of MTT reduction, leading to an over- or underestimation of cell viability that is not directly related to cell number.[2] Some compounds with reducing potential can also directly reduce MTT in a cell-free system, leading to false-positive signals.[5] | Run a cell-free control to test for direct MTT reduction by this compound. Consider alternative assays that do not measure metabolic activity, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a direct cell counting method.[5] |
| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Similar to the MTT assay, it measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product. The formazan product of XTT is water-soluble, simplifying the protocol.[8] | High Potential for Interference. Like the MTT assay, the XTT assay is susceptible to interference from compounds that modulate cellular metabolism. Citrate's impact on glycolysis and other metabolic pathways will likely affect XTT reduction rates.[9][10] | Similar to the MTT assay, cell-free controls are essential. Alternative assays like the ATP-based assays (e.g., CellTiter-Glo®), which measure the level of intracellular ATP as an indicator of viability, may offer a more direct measure of metabolically active cells but could still be influenced by citrate's metabolic effects.[11] |
| LDH (Lactate Dehydrogenase) | Measures the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium upon cell membrane damage, indicating cytotoxicity.[12] | Moderate Potential for Interference. Studies have shown that citrate can directly affect the activity of LDH, with an activating effect observed at acidic pH.[1] This could lead to an inaccurate quantification of LDH released from damaged cells. | Ensure the pH of the assay is well-controlled and consider the potential for direct enzymatic modulation. Compare results with a non-enzymatic cytotoxicity assay, such as those using membrane-impermeable dyes (e.g., Trypan Blue, Propidium Iodide) coupled with imaging or flow cytometry. |
Experimental Protocols
To mitigate the potential confounding effects of this compound, rigorous experimental design and appropriate controls are paramount.
Cell-Free Control for Tetrazolium-Based Assays (MTT, XTT)
Objective: To determine if this compound directly reduces the tetrazolium salt in the absence of cells.
Methodology:
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound to a range of wells at the same concentrations that will be used in the cellular experiment.
-
Include wells with medium only as a negative control.
-
Add the MTT or XTT reagent to all wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as the cellular assay.
-
If a color change is observed in the wells containing this compound, it indicates a direct chemical reduction of the tetrazolium salt.
Standard MTT Assay Protocol
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cultured cells
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (and/or this compound) and appropriate vehicle controls. Incubate for the desired period.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Standard LDH Assay Protocol
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Cultured cells
Procedure:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
At the end of the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental design and the potential cellular pathways affected by this compound, the following diagrams are provided.
Caption: A generalized workflow for assessing cell viability.
Caption: Potential signaling pathways affected by citrate.
Recommendations and Conclusion
When assessing the impact of this compound on cell viability, it is crucial to move beyond a single-assay approach. The inherent biological activity of citrate necessitates a multi-faceted strategy to obtain reliable and interpretable results.
Key Recommendations:
-
Employ Orthogonal Assays: Use at least two different types of viability assays that measure distinct cellular parameters (e.g., a metabolic assay and a cytotoxicity assay).
-
Implement Rigorous Controls: Always include cell-free controls to test for direct chemical interference with assay reagents.
-
Consider Non-Metabolic Assays: For compounds known to affect cellular metabolism, assays that measure parameters like total protein (SRB assay), DNA content, or membrane integrity are preferable.
-
Dose-Response and Time-Course Studies: Fully characterize the effects of this compound at various concentrations and time points to understand its impact on the specific cell line being studied.
By carefully selecting assays, implementing appropriate controls, and being mindful of the inherent biological activities of all experimental components, researchers can confidently and accurately assess the true impact of their compounds of interest on cell viability.
References
- 1. Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Citrate Is a Trojan Horse for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium citrate targeting Ca2+/CAMKK2 pathway exhibits anti-tumor activity through inducing apoptosis and ferroptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrate kills tumor cells through activation of apical caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Dihydrogen Citrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of sodium dihydrogen citrate (B86180), a common buffer and chelating agent in many scientific applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with local regulations.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling instructions.[3][4] Always wear appropriate Personal Protective Equipment (PPE) to minimize any risk of exposure.
Personal Protective Equipment (PPE) and Storage Summary
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[5] |
| Eye Protection | Safety goggles with side protection | To protect eyes from dust or splashes.[5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary if dust formation is likely.[5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[1][5] | Sodium dihydrogen citrate is hygroscopic (absorbs moisture from the air).[1][5] |
Step-by-Step Disposal Procedure
The primary methods for disposing of this compound are dependent on whether it is in solid or solution form and the specific regulations of your institution and locality.
Step 1: Initial Assessment
-
Consult Local Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) department or the appropriate local waste disposal authority.[6][7] Disposal regulations can vary significantly.
-
Review the Safety Data Sheet (SDS): The SDS for this compound will provide specific disposal considerations.[3][4]
-
Evaluate for Contamination: Determine if the this compound waste is mixed with any hazardous substances. If so, it must be treated as hazardous waste, and the disposal procedure for the hazardous component(s) must be followed.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Aqueous Solutions:
-
For solutions, determine the concentration and pH. While this compound is a weak acid, neutralization may be recommended or required by local regulations before drain disposal.
-
To neutralize, slowly add a weak base (e.g., sodium bicarbonate solution) while monitoring the pH until it is within the acceptable range for drain disposal (typically between 6.0 and 9.0).
-
Step 3: Disposal Execution
-
Option A: Hazardous Waste Disposal (Recommended for all forms)
-
Package the sealed container of solid waste or the neutralized solution in a larger, compatible container approved for chemical waste.
-
Label the outer container clearly with "this compound" and any other components if it is a mixture.
-
Arrange for pickup by a licensed hazardous waste disposal company.[4]
-
-
Option B: Drain Disposal (Aqueous Solutions Only - with Caution)
-
CRITICAL: Only proceed with this option if explicitly permitted by your local wastewater authority and institutional EHS guidelines. Many sources explicitly state "Do not empty into drains."[6][7]
-
Ensure the solution is dilute and has been neutralized to the required pH range.
-
Pour the solution down the drain with a large volume of running water (at least 100 parts water to 1 part chemical solution) to further dilute it.[9]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and prioritizing safety and regulatory compliance, researchers and laboratory professionals can ensure the responsible disposal of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 4. needle.tube [needle.tube]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. flinnsci.ca [flinnsci.ca]
- 9. epfl.ch [epfl.ch]
Essential Safety and Operational Guidance for Handling Sodium Dihydrogen Citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Sodium dihydrogen citrate (B86180) (CAS No. 18996-35-5), also known as monosodium citrate. Adherence to these procedures is critical for maintaining a safe laboratory environment.
While Sodium dihydrogen citrate is generally considered non-hazardous, prudent laboratory practices should always be observed.[1] Some classifications identify it as a cause of serious eye irritation.[2] It is also described as a combustible solid that may form combustible dust concentrations in the air.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[3] | To protect against eye irritation from dust particles.[2] |
| Hand Protection | Chemical resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To minimize skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 particulate filter) if dust is generated.[4][5] | To prevent inhalation of airborne particles, especially in poorly ventilated areas.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the substance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Keep the container tightly closed as the substance is hygroscopic (absorbs moisture from the air).[1][3]
-
Store away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[3][5][6]
2. Handling and Use:
-
Ensure adequate ventilation and use in an area with an eyewash station and safety shower in close proximity.[3]
-
Minimize dust generation and accumulation.[3] Avoid actions that could cause the powder to become airborne.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3][7]
3. Accidental Spills:
-
In case of a spill, avoid breathing dust.
-
Ventilate the area of the spill.[1]
-
For small spills, carefully sweep or wipe up the material and place it into a sealed container for disposal.[1]
-
Wash the spill site with soap and water after material pickup is complete.[6]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
5. Disposal Plan:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][8]
-
Do not mix with other waste. Leave chemicals in their original containers for disposal.[8]
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. aldon-chem.com [aldon-chem.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
